Spiculisporic acid
説明
特性
IUPAC Name |
(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHHVJPGQUPCF-DYVFJYSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041135 | |
| Record name | Supiculisporic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469-77-2 | |
| Record name | Spiculisporic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Supiculisporic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUPICULISPORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of Spiculisporic Acid: A Technical Guide
Abstract
Spiculisporic acid, a bioactive secondary metabolite, has garnered significant interest since its discovery due to its unique chemical structure and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this fascinating molecule. We delve into its initial isolation, structural elucidation, and production methods, with a focus on providing detailed protocols for researchers, scientists, and drug development professionals. Furthermore, this guide summarizes the quantitative data on its production and biological activity and presents a putative biosynthetic pathway based on current knowledge.
Introduction
This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant characterized by a γ-butyrolactone ring, two carboxyl groups, and a long alkyl chain.[1] First isolated in the early 20th century, it has since been identified from various fungal species. Its amphiphilic nature, arising from the combination of a hydrophobic fatty acid tail and a hydrophilic head containing carboxyl groups, underpins its surfactant properties and contributes to its biological activities. These activities, particularly its antimicrobial effects, have positioned this compound as a compound of interest for potential applications in the pharmaceutical, cosmetic, and biotechnology industries.[1][2] This document aims to provide an in-depth technical resource on the foundational aspects of this compound research.
Discovery and Initial Characterization
This compound was first discovered in 1931 by Clutterbuck, Raistrick, and Rintoul.[1] It was isolated as a crystalline precipitate from the acidified culture broth of the fungus Penicillium spiculisporum Lehman.[1] This initial work laid the groundwork for understanding a new class of microbial metabolites.
Producing Organisms
While initially identified from Penicillium spiculisporum, this compound and its derivatives have since been isolated from other fungal genera. Notable producers include:
-
Talaromyces trachyspermus : This species has been a subject of research for optimizing this compound production, particularly using fed-batch fermentation techniques.[1][3]
-
Aspergillus cejpii : An endophytic fungus from which this compound with significant antimicrobial activity has been isolated.
Physicochemical Properties
This compound is a white, crystalline solid. Its structure confers upon it the properties of a biosurfactant.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈O₆ | |
| Molecular Weight | 328.40 g/mol | |
| Appearance | White crystalline solid | [4] |
| Classification | Fatty acid-type biosurfactant | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on historical accounts and modern adaptations.
Historical Isolation Protocol from Penicillium spiculisporum
This protocol is based on the original discovery by Clutterbuck et al. (1931) and subsequent patents describing the fermentation process.
Objective: To isolate crystalline this compound from the culture broth of P. spiculisporum.
Materials:
-
Culture of Penicillium spiculisporum (e.g., ATCC 16071)
-
Nutrient culture medium (containing carbohydrate source, nitrogen source, inorganic salts)
-
Hydrochloric acid (HCl) for pH adjustment
-
Filtration apparatus
-
Heating equipment
Procedure:
-
Fermentation: Cultivate Penicillium spiculisporum in a suitable nutrient culture medium under aerobic conditions. A patent from the era suggests maintaining the pH of the culture medium between 1.2 and 2.5 during fermentation to promote precipitation of the acid.[5]
-
Acidification and Precipitation: As the fermentation progresses, this compound precipitates out of the acidic culture broth.[1]
-
Mycelia Removal: Heat the cultured broth to 70-90°C for a short period to aid in the subsequent separation steps. Remove the fungal mycelia by filtration.[5]
-
Crystallization: The filtrate, containing the dissolved and suspended this compound, is further processed. The original method involved the crystallization of the acid from the acidified broth.[1]
-
Purification: The crude crystalline product can be further purified by recrystallization from a suitable solvent.
Modern Production and Purification from Talaromyces trachyspermus
This protocol is based on modern fed-batch fermentation techniques which have been shown to significantly increase the yield of this compound.[1][3]
Objective: To produce and purify a high yield of this compound.
Materials:
-
Culture of Talaromyces trachyspermus (e.g., NBRC 32238)
-
Fermentation medium (e.g., glucose or sucrose (B13894) as a carbon source, meat extract as a nitrogen source, and FeCl₃)
-
Bioreactor with pH, temperature, and aeration control
-
Ethanol (B145695) for extraction
-
Filtration and evaporation equipment
Procedure:
-
Inoculum Preparation: Grow a seed culture of T. trachyspermus.
-
Fed-Batch Fermentation: In a bioreactor, cultivate the fungus in a production medium. A typical batch starts with 100 g/L of sucrose. Maintain the pH at approximately 3.0 and the temperature at 28°C with aeration.[1][3] After an initial growth phase (e.g., 6 days), feed a concentrated sucrose solution periodically to maintain a high production rate.[1]
-
Harvesting: After fermentation (e.g., 12-18 days), harvest the culture broth containing the precipitated this compound and mycelia.
-
Extraction: Separate the solid components (mycelia and this compound) from the broth by filtration. Wash the solids with water. Extract the this compound from the solid mass using ethanol.[2]
-
Purification: Evaporate the ethanol to obtain crude this compound. Further purify by recrystallization.
Structural Elucidation
The structure of this compound is typically confirmed using modern spectroscopic techniques.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as ethanol-d6.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are compared with published data for this compound.
4.3.2. Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-QTOF).
-
Analysis: Determine the accurate mass of the molecule to confirm its elemental composition (C₁₇H₂₈O₆).
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Purified this compound
-
Bacterial and/or fungal strains for testing
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[6][7]
Quantitative Data
Production Yields of this compound
The yield of this compound can vary significantly depending on the producing strain and the cultivation method.
| Producing Organism | Cultivation Method | Key Parameters | Yield | Reference |
| Talaromyces trachyspermus NBRC 32238 | Flask Culture | 100 g/L glucose, pH 3.0, 7 days | ~11.3 g/L | [1] |
| Talaromyces trachyspermus NBRC 32238 | Fed-batch Bioreactor | Sucrose feed | ~60 g/L | [1][3] |
Antimicrobial Activity of this compound
This compound has demonstrated notable antimicrobial activity against a range of bacteria.
| Test Organism | MIC (μg/mL) | Reference |
| Escherichia coli | 31.25 | |
| Pseudomonas aeruginosa | 31.25 | |
| Staphylococcus aureus | 31.25 | |
| Serratia marcescens | 15.63 | |
| Acinetobacter baumannii | 62.5 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 |
Biosynthesis
The biosynthesis of this compound is understood to be initiated through the condensation of a fatty acyl-CoA and a derivative of the citric acid cycle.
Studies have indicated that the biosynthesis involves the condensation of lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate.[1][2][8] This reaction is catalyzed by the enzyme decylhomocitrate synthase.[1][2][8] The resulting intermediate is then believed to undergo subsequent enzymatic modifications, including cyclization to form the characteristic γ-butyrolactone ring.
Visualizations
Experimental Workflow
Caption: Workflow for the production, purification, and analysis of this compound.
Putative Biosynthetic Pathway
Caption: The initial step in the proposed biosynthetic pathway of this compound.
Conclusion
This compound remains a molecule of significant scientific interest, from its historical discovery to its modern production and potential applications. This technical guide has provided a detailed overview of its history, methods of production and analysis, and biological activity. The provided experimental protocols and summarized data offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into the complete biosynthetic pathway and the exploration of its full range of biological activities will undoubtedly continue to unveil the potential of this remarkable fungal metabolite.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Spiculisporic Acid Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a bioactive γ-butenolide, has garnered significant interest for its potential applications in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the microorganisms known to produce this valuable secondary metabolite. It details the cultivation, extraction, and purification protocols, presents quantitative data on production yields, and explores the biosynthetic pathway and a proposed regulatory network. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound.
Introduction to this compound
This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant characterized by a γ-lactone ring and two carboxyl groups.[1] It was first isolated from Penicillium spiculisporum.[2] Its unique chemical structure imparts it with valuable properties, including low skin irritation, antibacterial activity, and high surface activity, making it a promising candidate for use in cosmetics and as a metal remover.[1] Furthermore, certain derivatives of this compound have been investigated for their antimicrobial properties.[3]
This compound Producing Microorganisms
Several fungal species have been identified as producers of this compound and its derivatives. The primary producers belong to the genera Talaromyces, Penicillium, and Aspergillus.
-
Talaromyces trachyspermus : This species, particularly the NBRC 32238 strain, has been identified as a high-yield producer of this compound.[1][4] Research has focused on optimizing fermentation conditions to maximize production from this organism.[5]
-
Penicillium spiculisporum : This is the organism from which this compound was originally isolated.[2] Historical studies have laid the groundwork for understanding the basic fermentation requirements for this species.
-
Aspergillus species : Various Aspergillus species, including Aspergillus terreus and the endophytic fungus Aspergillus cejpii, have been shown to produce this compound.[3][6] A. cejpii, isolated from Hedera helix L., has demonstrated promising antimicrobial activity associated with its this compound production.[3]
Quantitative Production of this compound
The production of this compound is highly dependent on the producing microorganism, cultivation method, and medium composition. The following tables summarize the quantitative data from various studies.
| Microorganism | Cultivation Method | Carbon Source | Nitrogen Source | Other Key Media Components | Max. Yield (g/L) | Productivity | Reference |
| Talaromyces trachyspermus NBRC 32238 | Fed-batch Bioreactor | Sucrose (B13894) | Meat Extract | FeCl₃ | 60 | 6.6 g/L/day | [1][5] |
| Talaromyces trachyspermus NBRC 32238 | Batch Bioreactor | Glucose | Meat Extract | FeCl₃ | 25.3 | - | [1][7] |
| Talaromyces trachyspermus NBRC 32238 | Flask Culture | Glucose | Meat Extract | FeCl₃ | 29.0 | - | [4][7] |
| Talaromyces trachyspermus NBRC 32238 | Flask Culture | Glucose | - | - | 11.9 | 1.7 g/L/day | [1] |
| Talaromyces trachyspermus NBRC 32238 | Flask Culture | Sucrose | - | - | ~11 | - | [1] |
| Penicillium spiculisporum Lehman No. 10-1 | - | - | - | - | Yield of 35% | - | [7] |
Experimental Protocols
Cultivation of Talaromyces trachyspermus NBRC 32238
4.1.1. Media Composition
-
Basic Medium : 100 g/L Carbon Source (e.g., Glucose or Sucrose), 4.5 g/L Meat Extract, 5.0 mg/L FeCl₃.[1][7] The initial pH is adjusted to 2.0-4.0 using HCl before sterilization.[8]
4.1.2. Flask Culture Protocol
-
Inoculate a 500-mL Erlenmeyer flask with three baffles containing 100 mL of the basic medium with fungal mycelia.[9]
-
Incubate the flask on a rotary shaker at 28 °C and 140 rpm for 7-9 days.[7][9]
4.1.3. Bioreactor Fed-Batch Fermentation Protocol
-
Perform the initial batch cultivation in a 2-L aeration stirring-type bioreactor with a 1-L working volume of the basic medium.[9]
-
Control the temperature at 28 °C, agitation at 700 rpm, and aeration at 0.5 vvm.[4][7]
-
After an initial growth phase (e.g., 4 days with sucrose as the carbon source), feed a concentrated sterile sucrose solution (e.g., 200 mL of 500 g/L) to the bioreactor.[8]
-
Repeat the feeding at subsequent intervals (e.g., day 8) to maintain a high concentration of the carbon source and prolong the production phase.[8]
Cultivation of Penicillium spiculisporum
-
Prepare a nutrient culture medium containing carbohydrate materials, nitrogen sources, and inorganic salts.[10]
-
Inoculate with Penicillium spiculisporum ATCC 16071.[10]
-
Cultivate aerobically.[10]
-
Maintain the pH of the culture medium between 1.2 and 2.5 during fermentation by adding mineral acids.[10]
Cultivation and Isolation from Aspergillus cejpii
-
Isolate the endophytic fungus from the host plant (Hedera helix L.) and culture on Potato Dextrose Agar (PDA) plates.[11]
-
For larger scale production, cultivate the fungus in a suitable liquid medium.
-
After cultivation, perform a bioguided fractionation of the fungal extract to isolate this compound.[12]
Extraction and Purification of this compound
-
After cultivation, separate the mycelium and crystalline this compound from the culture broth by filtration.[9]
-
Wash the collected solid phase with distilled water.[9]
-
Elute the this compound from the filter by washing with ethanol (B145695).[9]
-
Collect the ethanol filtrate and evaporate the solvent at 50 °C for 24 hours to obtain crude this compound crystals.[9]
-
Further purify the crude product by recrystallization from a suitable solvent.[13]
Quantification of this compound by HPLC
-
Analyze the culture broth samples using an HPLC system equipped with a refraction detector.[7]
-
Use an IC Sep WA1 Wine Analysis Column.[7]
-
The mobile phase is 1.25 mM sulfuric acid at a flow rate of 0.6 mL/min.[7]
-
Maintain the column temperature at 40 °C.[7]
Biosynthesis and Regulatory Pathways
Biosynthesis of this compound
The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, an intermediate of the TCA cycle.[14] This reaction is catalyzed by the enzyme 2-decylhomocitrate synthase, which has been studied in Penicillium spiculisporum.[15][16]
Caption: Biosynthetic pathway of this compound.
Proposed Regulatory Network for this compound Production
While a specific signaling pathway for this compound has not been fully elucidated, a hypothetical regulatory network can be proposed based on the general mechanisms of secondary metabolite regulation in filamentous fungi. This network likely involves the integration of signals from nutrient availability (carbon and nitrogen), pH, and other environmental cues, which are transduced through conserved signaling cascades to regulate the expression of biosynthetic genes.
Key regulatory elements may include:
-
Carbon Catabolite Repression (CCR) : High concentrations of readily available carbon sources like glucose can repress the expression of genes for secondary metabolism.[17][18] The transcription factor CreA is a key player in this process in many fungi.[19][20]
-
Nitrogen Metabolite Repression : The availability and quality of nitrogen sources also significantly impact secondary metabolism.[4][21] GATA transcription factors, such as AreA, are central to nitrogen regulation.[3][22]
-
pH Regulation : The production of this compound by T. trachyspermus is favored under acidic conditions (pH 2.0-4.0).[8] The PacC transcription factor is a well-known regulator of pH-responsive gene expression in fungi.
-
Signal Transduction Pathways :
-
Ras/cAMP/PKA Pathway : This pathway is a central regulator of growth and development in response to nutrient availability and can influence secondary metabolism.[23][24]
-
MAPK Pathways : These cascades are involved in responding to various environmental stresses and can cross-talk with other signaling pathways to regulate secondary metabolite production.[25][26]
-
Calcium Signaling : Calcium ions act as a second messenger, and calmodulin-dependent signaling can modulate the activity of enzymes involved in secondary metabolism.[1][6]
-
Caption: Proposed regulatory network for this compound production.
Conclusion
The production of this compound by microorganisms, particularly Talaromyces trachyspermus, presents a viable and promising avenue for the sustainable synthesis of this valuable biosurfactant. Optimization of fermentation parameters, including media composition and cultivation strategy, has been shown to significantly enhance production yields. Further research into the genetic and regulatory networks governing this compound biosynthesis will be crucial for strain improvement and the development of more efficient and economically feasible production processes. This guide provides a foundational resource to aid in these future research and development endeavors.
References
- 1. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen regulation of fungal secondary metabolism in fungi | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Interaction of calcium responsive proteins and transcriptional factors with the PHO regulon in yeasts and fungi [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conserved signaling modules regulate filamentous growth in fungi: a model for eukaryotic cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 11. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carbon catabolite regulation of secondary metabolite formation, an old but not well‐established regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbon catabolite regulation of secondary metabolite formation, an old but not well-established regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 22. (PDF) Nitrogen regulation of fungal secondary metabolism in fungi (2014) | Bettina Tudzynski | 257 Citations [scispace.com]
- 23. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Natural sources of Spiculisporic acid in fungi
An In-depth Technical Guide to the Natural Fungal Sources of Spiculisporic Acid
Introduction
This compound (SA), chemically known as 4,5-dicarboxy-4-pentadecanolide, is a fatty acid-type biosurfactant characterized by a unique molecular structure containing a lactone ring and two carboxyl groups.[1][2][3][4] This composition confers upon it valuable surfactant properties. First identified as a metabolite from Penicillium spiculisporum, it crystallizes in acidified culture broths.[1][2][5] Due to its low skin irritation potential, antibacterial properties, and high surface activity, this compound has found applications in cosmetics and as a metal remover.[1][3][6][7] This document provides a comprehensive overview of the fungal sources of this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and an outline of its biosynthetic pathway.
Fungal Sources of this compound
Several fungal genera have been identified as natural producers of this compound and its derivatives. The primary species reported in the literature are:
-
Penicillium spiculisporum : This species is the original reported source from which this compound was first isolated.[1][2][4][5]
-
Talaromyces trachyspermus : Various strains of this species are noted for their ability to produce this compound, with some strains identified as particularly high-yield producers.[1][2][8]
-
Aspergillus sp. : Several species within this genus, including marine-derived and endophytic strains, are known to produce this compound and its structural variants.[5][9][10][11][12]
Quantitative Production of this compound
Significant research has focused on optimizing the production of this compound, particularly using the high-producing strain Talaromyces trachyspermus NBRC 32238. The yield is highly dependent on culture conditions, including the choice of carbon and nitrogen sources, initial pH, and fermentation strategy.
| Fungal Strain | Culture Method | Key Parameters | SA Yield (g/L) | Productivity (g/L/day) | Substrate Yield (g SA/g substrate) | Reference(s) |
| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose, pH 3.0 | 11.3 | 1.61 | 0.333 | [1][15] |
| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose (Optimized) | 11.9 | 1.7 | 0.14 | [1][15] |
| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose, pH 3.0 | 11.2 | - | - | [1][2] |
| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose, 4.5 g/L Meat Extract | 23.3 | 3.3 | 0.29 | [1][15] |
| T. trachyspermus NBRC 32238 | Batch (Bioreactor) | 100 g/L Glucose | 25.3 | ~2.3 | - | [4] |
| T. trachyspermus NBRC 32238 | Fed-batch (Bioreactor) | Sucrose (B13894) Feed | 60.0 | 6.6 | 0.22 | [1][2][3][7] |
Experimental Protocols
This section details the methodologies for the cultivation of high-producing fungal strains and the subsequent extraction, purification, and analysis of this compound.
Fungal Strain and Culture Conditions
A robust protocol for producing this compound involves careful selection of the fungal strain and optimization of the culture medium and fermentation parameters.
4.1.1 Microorganism and Maintenance
-
Strain : Talaromyces trachyspermus NBRC 32238 is a preferred high-yield strain.[1][2]
-
Maintenance : The fungus is maintained on potato dextrose agar (B569324) (PDA) slants at 4-8 °C. For inoculum preparation, the fungus is cultivated on a PDA plate at 28 °C for 7 days.[1]
4.1.2 Culture Medium
-
Basic Medium Composition (per Liter) :
-
Glucose: 100 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.0915 g
-
(NH₄)₂SO₄: 0.8 g
-
Corn Steep Liquor (CSL): 1.0 g
-
-
pH : The initial pH is adjusted to 3.0 using HCl before sterilization (autoclaved at 121 °C for 15 min). A low pH is crucial for production and helps prevent contamination.[1][2]
-
Optimized Components : For enhanced yield, the nitrogen source can be replaced with 4.5 g/L of meat extract, and the medium can be supplemented with 5.0 mg/L of FeCl₃.[1][4][7]
4.1.3 Fed-Batch Fermentation Protocol
-
Bioreactor Setup : An aeration-stirring type bioreactor is used. The initial working volume is 1 L.
-
Initial Batch Phase : The bioreactor is charged with the optimized medium containing 100 g/L of sucrose. Cultivation is carried out at 28 °C, with a stirring speed of 700 rpm and an aeration rate of 0.5 vvm (volume of air per volume of medium per minute).[1][16]
-
Feeding Strategy : When this compound production begins to stagnate (typically after 6 days), a concentrated sucrose solution (e.g., 200 mL of 500 g/L sucrose) is added to the bioreactor. This feeding can be repeated as needed.[1]
Caption: Fed-batch fermentation workflow for enhanced this compound production.
Extraction and Purification
This compound is sparingly soluble in the acidic culture medium and precipitates as crystals, which simplifies its initial separation.
-
Separation : The culture broth is filtered through filter paper (e.g., Advantec® No. 131) to separate the mycelial mass and the crystalline this compound from the liquid filtrate.[1][4]
-
Washing : The solid phase on the filter is washed with distilled water to remove residual medium components.
-
Dissolution : Ethanol (B145695) is poured over the filter to dissolve the this compound, which is then collected as an ethanolic solution.[4]
-
Recrystallization : The ethanol is evaporated (e.g., at 50°C for 24 hours), and the resulting crude product is recrystallized to obtain pure, white, needle-like crystals of this compound.[4][13]
Analytical Methods
4.3.1 High-Performance Liquid Chromatography (HPLC)
-
Purpose : Quantification of this compound in the culture filtrate.
-
Column : An ion-exchange column suitable for organic acid analysis (e.g., IC Sep WA1 Wine Analysis Column) is typically used.[1]
-
Mobile Phase : A dilute acid solution (e.g., H₂SO₄) is commonly used.
-
Detection : Refractive Index (RI) or UV detector.
4.3.2 Nuclear Magnetic Resonance (NMR)
-
Purpose : Structural elucidation and confirmation of identity.
-
Procedure : The purified crystalline product is dissolved in a deuterated solvent (e.g., 99.5% ethanol-d6). ¹H and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1][4] The resulting spectra are compared with known data for this compound.
4.3.3 Mass Spectrometry (MS)
-
Purpose : Determination of the molecular formula.
-
Technique : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain an accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₇H₂₈O₆ for this compound).[9][14]
Caption: Workflow from fungal strain selection to analysis of pure this compound.
Biosynthesis of this compound
The biosynthesis of this compound has been elucidated through isotope uptake studies. The pathway involves a key condensation reaction.
-
Precursors : The biosynthesis initiates from lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate (an intermediate of the TCA cycle).[1][2][4]
-
Key Enzyme : The condensation of these two precursors is catalyzed by the enzyme decylhomocitrate synthase.[2][4]
-
Reaction : This enzymatic reaction forms the carbon backbone of this compound, which then undergoes further modifications, including lactonization, to yield the final product.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of Spiculisporic Acid from Talaromyces trachyspermus
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Spiculisporic acid is a bioactive fatty acid-type biosurfactant with a range of applications in cosmetics, metal removal, and as a potential antimicrobial agent.[1][2][3] This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the fungus Talaromyces trachyspermus. It details the optimized fermentation conditions for high-yield production, step-by-step extraction and purification protocols, and a summary of the analytical data required for its characterization. The biosynthesis of this compound involves the condensation of intermediates from fatty acid synthesis and the TCA cycle.[1][3][4] This document consolidates key quantitative data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry and drug development.
Fungal Cultivation and Fermentation
The production of this compound is achieved through submerged fermentation of Talaromyces trachyspermus. Strain NBRC 32238 has been identified as a particularly effective producer.[1][3][4] Optimal production is highly dependent on medium composition and culture conditions, with fed-batch fermentation demonstrating the highest yields.[1][2][3]
Experimental Protocol: Fermentation
This protocol outlines the steps for shake flask and fed-batch bioreactor cultivation.
1.1.1 Materials and Media
-
Strain: Talaromyces trachyspermus NBRC 32238, maintained on Potato Dextrose Agar (PDA) slants.[1]
-
Pre-culture Medium: PDA plates.[1]
-
Flask Culture Medium (per liter):
-
Fed-batch Bioreactor Medium: A similar base medium using sucrose (B13894) as the primary carbon source.[1][2][3]
1.1.2 Procedure
-
Pre-culture: Prepare a fungal pre-culture by cultivating the strain on a PDA plate at 28 °C for 7 days.[1]
-
Inoculation: Inoculate a 500-mL Erlenmeyer flask (with three baffles) containing 100 mL of the flask culture medium with hyphae from the PDA plate.[4]
-
Flask Cultivation: Incubate the flask on a rotary shaker at 28 °C and 140 rpm for 7 to 9 days.[1][4] this compound will precipitate as white crystals in the acidic medium as it is produced.[1][4]
-
Fed-Batch Cultivation (for scale-up): For higher yields, transition to a fed-batch bioreactor. A sucrose-based medium is preferred as it shortens the production lag time.[1][3] This method can achieve a final concentration of up to 60 g/L.[1][2][3]
Extraction and Purification
Due to its low aqueous solubility at acidic pH, this compound conveniently crystallizes out of the culture medium, simplifying its initial separation.[1][4] The purification process relies on a simple filtration and solvent wash.
Experimental Protocol: Isolation
-
Filtration: After the incubation period, separate the fungal mycelium and the crystalline this compound from the culture broth by filtration using standard filter paper (e.g., Whatman No. 2).[4]
-
Washing: Wash the solid phase retained on the filter paper several times with distilled water to remove residual medium components.[4]
-
Solubilization: Pour 99.5% ethanol (B145695) over the filter paper to dissolve the this compound, collecting the ethanol filtrate. The compound exhibits high solubility in ethanol.[4][5]
-
Evaporation: Evaporate the ethanol from the filtrate at 50 °C for 24 hours to yield the purified this compound as a white, needle-like solid.[4][5]
-
Drying: Further dry the crystalline product in an oven at 90 °C for 24 hours to remove any residual solvent.[4]
Data Presentation
Production Yields
The choice of cultivation method significantly impacts the final yield of this compound.
| Cultivation Method | Carbon Source | Final Concentration (g/L) | Yield (g SA / g Substrate) | Productivity (g/L/day) | Reference |
| Batch Flask Culture | Glucose | 11.2 - 11.9 | 0.14 | 1.7 | [1][3][4] |
| Fed-Batch Bioreactor | Sucrose | 60.0 | 0.22 | 6.6 | [1][2][3] |
Physicochemical and Spectroscopic Data
Characterization of the isolated compound confirms its identity as this compound.
| Property | Value | Reference |
| Appearance | White needle-like crystals | [4][5] |
| Molecular Formula | C₁₇H₂₈O₆ | [1][6] |
| Molecular Weight | 328.40 g/mol | [6][7] |
| Solubility | Highly soluble in ethanol and DMSO; poorly soluble in water. | [5][7] |
| Mass Spec (ESI-HRMS) | m/z 328.1880 [M]⁺ (Calculated: 328.1886) | [1] |
| ¹H-NMR (Key Signals) | δH 3.01 (dd, H-5), 2.63–2.43 (m, H₂-2, H₂-3), 0.89 (t, H₃-15) | [1] |
| ¹³C-NMR (Key Signals) | Three carbonyl signals (δC 176.6, 173.6 reported) | [5] |
Biological Activity
This compound exhibits notable antimicrobial properties.
| Activity | Target Organisms | MIC Range (µg/mL) | Reference |
| Antimicrobial | E. coli, P. aeruginosa, S. aureus, S. marcescens, A. baumannii, S. typhi, MRSA | 3.9 - 31.25 | [8][9] |
Visualized Workflows and Pathways
Isolation Workflow
The following diagram illustrates the key steps for the isolation and purification of this compound from the fungal culture.
Caption: Experimental workflow for this compound isolation.
Biosynthesis Pathway
This compound biosynthesis is understood to be a condensation reaction between key metabolic intermediates.
Caption: Biosynthesis of this compound via condensation.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspergillus cejpii: A Promising New Source of the Bioactive Compound Spiculisporic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Endophytic fungi have emerged as a prolific source of bioactive secondary metabolites with diverse chemical structures and biological activities. This technical guide focuses on Aspergillus cejpii, a recently identified endophytic fungus, as a novel and promising source of Spiculisporic acid. This compound, a γ-butenolide, has demonstrated significant antimicrobial properties, positioning it as a compound of interest for further investigation and development in the pharmaceutical industry. This document provides a comprehensive overview of the cultivation of A. cejpii, and the extraction, purification, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Antimicrobial Activity of this compound from Aspergillus cejpii
This compound isolated from Aspergillus cejpii has demonstrated potent antimicrobial activity against a range of clinically relevant bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.
| Test Organism | Strain | MIC (µg/mL)[1] |
| Escherichia coli | ATCC 25922 | 31.25 |
| Pseudomonas aeruginosa | ATCC 9027 | 31.25 |
| Serratia marcescens | ATCC 13880 | 15.63 |
| Acinetobacter baumannii | ATCC 19606 | 62.5 |
| Salmonella typhi | ATCC 6539 | 15.63 |
| Staphylococcus aureus | ATCC 6538 | 31.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 |
| Pseudomonas aeruginosa (resistant) | PS 16 | 31.25 |
| Acinetobacter baumannii (resistant) | ACT 322 | 62.5 |
Comparative Yield of this compound from Fungal Cultures
While specific yield data for this compound from Aspergillus cejpii has not yet been published, studies on other fungal species, such as Talaromyces trachyspermus, provide a benchmark for potential production quantities under optimized fermentation conditions.
| Fungal Species | Culture Condition | Yield (g/L)[2][3] |
| Talaromyces trachyspermus | Batch Flask Culture (Glucose) | 11.2 |
| Talaromyces trachyspermus | Fed-Batch Bioreactor (Sucrose) | 60 |
Experimental Protocols
Isolation and Cultivation of Aspergillus cejpii
a. Isolation of Endophytic Aspergillus cejpii Aspergillus cejpii has been successfully isolated from the roots of the plant Hedera helix[1]. The general procedure for the isolation of endophytic fungi involves surface sterilization of the plant material, followed by incubation on a suitable growth medium.
b. Cultivation for Secondary Metabolite Production For the production of this compound, Aspergillus cejpii can be cultivated on a solid rice medium. This method has been shown to be effective for inducing the production of secondary metabolites in this fungus[1].
-
Medium Preparation: Autoclave a mixture of 100 g of rice and 120 mL of distilled water in 1L Erlenmeyer flasks at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile rice medium with agar (B569324) plugs from a pure culture of Aspergillus cejpii grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flasks at room temperature for 21 days to allow for fungal growth and the production of secondary metabolites.
Extraction and Purification of this compound
a. Extraction of Crude Metabolites Following incubation, the secondary metabolites can be extracted from the solid rice culture using an organic solvent.
-
Solvent Extraction: Submerge the fungal rice culture in ethyl acetate (B1210297) (EtOAc) and perform extraction three consecutive times to ensure the complete recovery of metabolites.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under vacuum to yield a crude extract.
b. Bio-guided Fractionation and Purification of this compound A bio-guided fractionation approach is employed to isolate the active compound, this compound, from the crude extract. This process involves separating the extract into fractions and testing each for antimicrobial activity to identify the fraction containing the compound of interest.
-
Initial Fractionation: The crude extract is subjected to column chromatography using a non-polar solvent system, such as a dichloromethane/methanol gradient, to separate the components based on polarity[1].
-
Activity Testing: Each fraction is tested for antimicrobial activity using the MIC assay.
-
Further Purification: The most active fraction is subjected to further chromatographic purification steps, such as Sephadex LH-20 column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC), to isolate the pure this compound[4].
Analytical Characterization
The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)[1][5].
Visualizations
Experimental Workflow
Caption: Workflow for this compound Production.
Hypothesized Signaling Pathway Interaction
While the precise mechanism of action for this compound is yet to be fully elucidated, as a γ-butenolide, it belongs to a class of molecules known to act as signaling molecules in various biological systems, including the regulation of bacterial quorum sensing[6][7][8]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.
Caption: Hypothesized Mechanism of Action.
Conclusion
Aspergillus cejpii represents a valuable and novel source for the production of this compound, a compound with demonstrated antimicrobial efficacy against a panel of pathogenic bacteria. The methodologies outlined in this guide provide a framework for the cultivation of this endophytic fungus and the subsequent isolation and characterization of its bioactive secondary metabolite. While further research is required to optimize the yield of this compound from A. cejpii and to fully elucidate its mechanism of action and potential effects on cellular signaling pathways, the existing data strongly supports its potential as a lead compound in the development of new antimicrobial therapies. The exploration of endophytic fungi, such as Aspergillus cejpii, continues to be a promising avenue for the discovery of novel natural products to address the urgent global challenge of antimicrobial resistance.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - The Synthesis of Gamma-butyrolactones and Butenolide Signaling Molecules from Streptomyces Species - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Spiculisporic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a bioactive secondary metabolite produced by various fungi, notably Penicillium spiculisporum and Talaromyces trachyspermus, has garnered interest for its potential applications in the pharmaceutical and biotechnology sectors.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the core metabolic pathway, key enzymatic reactions, and factors influencing its production. This document summarizes quantitative data from various fermentation studies, outlines relevant experimental methodologies, and presents visual representations of the biosynthetic pathway and associated experimental workflows to facilitate a deeper understanding for research and development purposes.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, primarily involving the convergence of fatty acid and central carbon metabolism. The key step in its formation is the condensation of a long-chain fatty acyl-CoA, specifically lauroyl-CoA (a C12 fatty acid derivative), with a crucial intermediate of the tricarboxylic acid (TCA) cycle, 2-oxoglutarate.[1][3][4] This reaction is catalyzed by the enzyme decylhomocitrate synthase (EC 2.3.3.4).[1][5][6] The resulting intermediate, (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate, is then believed to undergo spontaneous cyclization to form the characteristic γ-lactone ring of this compound.[1]
Precursor Biosynthesis
The production of this compound is intrinsically linked to the availability of its two primary precursors:
-
Lauroyl-CoA: This C12 acyl-CoA is a product of the fatty acid synthesis pathway.[7][8] The synthesis begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase (FAS) complexes.[8] The chain length is determined by the number of cycles of fatty acid synthesis.
-
2-Oxoglutarate: This α-keto acid is a key intermediate in the TCA cycle.[9][10] It is primarily formed from the oxidative decarboxylation of isocitrate by isocitrate dehydrogenase.[9] The availability of 2-oxoglutarate is dependent on the flux through the TCA cycle, which is influenced by the carbon source and overall metabolic state of the fungus.[9]
Quantitative Data on this compound Production
The production of this compound is highly dependent on the fungal strain and the fermentation conditions. Several studies have focused on optimizing its yield by manipulating media components and culture parameters. The following table summarizes key quantitative data from various fermentation experiments with Talaromyces trachyspermus.
| Parameter | Condition | This compound Yield | Reference |
| Carbon Source | Glucose (100 g/L) | 11.9 g/L | [1][11] |
| Sucrose (100 g/L) | ~11.5 g/L | [1][11] | |
| Nitrogen Source | Meat Extract (4.5 g/L) | 23.3 g/L | [6][7] |
| (NH4)2SO4 (5 g/L) | ~15.0 g/L | [7] | |
| pH | Initial pH 3.0 | 11.2 g/L | [1][6] |
| Trace Metal | FeCl3 (5 mg/L) | 18.6 g/L | [1][3] |
| Fermentation Mode | Fed-batch with sucrose | 60 g/L | [5][7][12] |
Experimental Protocols
This section outlines generalized methodologies for key experiments related to the study of this compound biosynthesis.
Fungal Culture and this compound Production
A typical protocol for the production of this compound in a laboratory setting involves the following steps:
-
Strain and Media: Talaromyces trachyspermus NBRC 32238 is a commonly used high-producing strain.[1][12] A suitable production medium contains a high concentration of a carbon source (e.g., 100 g/L glucose or sucrose), a nitrogen source (e.g., 4.5 g/L meat extract), and trace elements, including FeCl3 (5 mg/L).[1][3][7] The initial pH of the medium is typically adjusted to an acidic value, around 3.0.[1][3]
-
Inoculation and Cultivation: The fungus is typically pre-cultured to obtain sufficient mycelial biomass for inoculation. The production culture is then incubated at a controlled temperature (e.g., 28°C) with agitation for several days.[1][13]
-
Extraction and Quantification: this compound, being poorly soluble in the aqueous medium, often precipitates.[1] It can be extracted from the whole culture broth using a suitable organic solvent (e.g., ethanol).[3] Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC).[3]
Enzyme Assay for Decylhomocitrate Synthase
A continuous spectrophotometric assay can be adapted from methods used for similar enzymes like citrate (B86180) synthase.[14][15][16]
-
Principle: The assay measures the rate of Coenzyme A (CoA) release during the condensation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be monitored at 412 nm.
-
Reaction Mixture: A typical reaction mixture would contain buffer (e.g., phosphate (B84403) buffer, pH 7.5), 2-oxoglutarate, lauroyl-CoA, DTNB, and the enzyme extract.
-
Procedure: The reaction is initiated by the addition of lauroyl-CoA. The increase in absorbance at 412 nm is monitored over time. The rate of the reaction is proportional to the enzyme activity.
Isotope Labeling Studies for Pathway Elucidation
Isotope labeling experiments are crucial for confirming the biosynthetic precursors.[3][17][18]
-
Precursor Feeding: Isotopically labeled precursors, such as [1-¹³C]acetate or [U-¹³C]glucose, are added to the fungal culture during the production phase.[17]
-
Extraction and Analysis: After a specific incubation period, this compound is extracted and purified.
-
Detection: The incorporation of the isotopic label into the this compound molecule is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[17] The pattern of label incorporation provides definitive evidence for the biosynthetic pathway.
Visualizing the Biosynthesis and Experimental Workflow
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Studying this compound Biosynthesis
Caption: A typical experimental workflow for investigating this compound biosynthesis.
Conclusion
The biosynthesis of this compound provides a clear example of the interplay between primary and secondary metabolism in fungi. A thorough understanding of this pathway, from the precursor supply to the key enzymatic steps, is essential for harnessing its full potential. The information presented in this guide, including the quantitative data, experimental protocols, and visual diagrams, serves as a valuable resource for researchers aiming to optimize the production of this compound and to explore its potential applications in drug development and other biotechnological fields. Future research focusing on the genetic characterization of the biosynthetic gene cluster and the detailed kinetic analysis of the involved enzymes will further enhance our ability to engineer this pathway for improved yields and novel derivatives.
References
- 1. Decylhomocitrate synthase - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonheme Iron- and 2-Oxoglutarate-Dependent Dioxygenases in Fungal Meroterpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lauroyl-CoA | C33H58N7O17P3S | CID 165436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 10. Thiamine - Wikipedia [en.wikipedia.org]
- 11. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P. aeruginosa Metabolome Database: Lauroyl-CoA (PAMDB000516) [pseudomonas.umaryland.edu]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Chemical structure and properties of Spiculisporic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid is a naturally occurring γ-butenolide with significant bioactive properties. First isolated from Penicillium spiculisporum, this microbial secondary metabolite has garnered attention for its utility as a biosurfactant and its potent antimicrobial activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and production of this compound, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a γ-lactone ring and two carboxyl groups attached to a long aliphatic chain.[1] Its chemical structure confers both hydrophilic and hydrophobic properties, making it an effective surface-active agent.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | [2] |
| CAS Number | 469-77-2 | [2] |
| Molecular Formula | C₁₇H₂₈O₆ | [2] |
| Molar Mass | 328.405 g/mol | [2] |
| Appearance | White needle-like solid | [3] |
| Melting Point | 145 °C | [4] |
| Boiling Point | 549.0 ± 35.0 °C (Predicted) | [4] |
| Solubility | Ethanol (B145695): High solubility DMSO: 55 mg/mL (167.48 mM) DMF: 30 mg/mL Water: Poor solubility | [3][5][6] |
Table 2: Spectral Data of this compound
| Spectral Data | Key Features | Reference(s) |
| ¹H-NMR (400 MHz, ethanol-d₆) | δ 3.01 (dd, J = 8.8, 2.8 Hz, H-5), 2.63–2.43 (m, H₂-2 and H₂-3), 1.92–1.80 and 1.56–1.48 (each m, H₂-6), 0.89 (t, J = 5.2 Hz, H₃-15), 1.38–1.28 (m, H-7 ~ 14) | [3] |
| ¹³C-NMR (400 MHz, ethanol-d₆) | δ 176.6, 173.6, and 172.3 (C=O), 86.5 (quaternary C), 50.7 (methine), 31.8–22.5 (methylenes), 13.4 (methyl) | [3] |
| Mass Spectrometry (ESI-HRMS) | m/z 328.1880 [M-H]⁻ (calculated for C₁₇H₂₈O₆, 328.1886) | [3] |
Biological Activities
This compound exhibits a range of biological activities, with its antimicrobial properties being the most extensively studied. It also possesses anti-oxidative stress capabilities, although the specific mechanisms are less understood.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | 31.25 | [7] |
| Pseudomonas aeruginosa | 31.25 | [7] |
| Staphylococcus aureus | 3.9 - 31.25 | [7] |
| Serratia marcescens | 15.63 | [7] |
| Acinetobacter baumannii | 31.25 - 62.5 | [7] |
| Salmonella typhi | 15.63 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 3.9 - 62.5 | [7] |
| Drug-resistant Pseudomonas aeruginosa (PS 16) | 62.5 | [7] |
| Drug-resistant Acinetobacter baumannii (ACT 322) | 31.25 | [7] |
Anti-oxidative Stress Activity
This compound is reported to have anti-oxidative stress actions. However, detailed mechanistic studies and quantitative data on its antioxidant effects are not extensively available in the current literature.
Anticancer Activity
A derivative of this compound, this compound E, was found to be inactive against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[8]
Biosynthesis and Production
This compound is a fungal metabolite produced by various species, including Penicillium spiculisporum, Aspergillus species, and Talaromyces trachyspermus.[1][9]
Biosynthesis Pathway
The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a key intermediate in the TCA cycle. This reaction is catalyzed by the enzyme decylhomocitrate synthase.[1][10] This pathway highlights a direct link between primary metabolic pathways (fatty acid synthesis and the TCA cycle) and the production of this secondary metabolite.
Experimental Protocols
Production of this compound by Fed-Batch Fermentation
This protocol describes the production of this compound using Talaromyces trachyspermus in a fed-batch culture system.[3]
4.1.1. Media and Culture Conditions
-
Producing Organism: Talaromyces trachyspermus NBRC 32238
-
Basic Medium (per L): 100 g glucose, 4.5 g meat extract, 5.0 g FeCl₃, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.0915 g FeSO₄·7H₂O, 0.8 g (NH₄)₂SO₄, 1.0 g corn steep liquor.
-
Initial pH: 3.0
-
Incubation Temperature: 28 °C
-
Aeration: 0.5 vvm (volume per volume per minute)
-
Agitation: 700 rpm
4.1.2. Fed-Batch Fermentation Procedure
-
Initiate a batch culture in a bioreactor with the basic medium.
-
After a specific incubation period (e.g., 4 days for sucrose-based media), commence feeding with a concentrated sugar solution (e.g., 500 g/L sucrose).
-
Continue the fermentation with periodic feeding until the desired concentration of this compound is achieved.
Extraction and Purification
The following is a general procedure for the extraction and purification of this compound from a fungal culture.[3][4]
-
Harvesting: Separate the fungal mycelium and crystalline this compound from the culture broth by filtration.
-
Dissolution: Wash the collected solid with distilled water and then dissolve the this compound in ethanol.
-
Filtration: Remove the mycelial debris by filtration.
-
Crystallization: Evaporate the ethanol to induce crystallization of this compound.
-
Recrystallization: Further purify the crystals by recrystallization from a suitable solvent like ethanol.
Signaling Pathways and Mechanism of Action
While the antimicrobial activity of this compound is well-documented through MIC values, the specific molecular mechanisms and signaling pathways it modulates are not yet fully elucidated in the available scientific literature. Its surfactant properties suggest a potential interaction with and disruption of microbial cell membranes, but further research is required to confirm this hypothesis. Similarly, detailed information on its interaction with mammalian cellular signaling pathways, such as MAPK or NF-κB, is not currently available.
Conclusion
This compound represents a promising natural product with significant potential in various applications, particularly as a biosurfactant and an antimicrobial agent. Its production through fermentation is well-established, and its chemical and physical properties are well-characterized. Future research should focus on elucidating its precise mechanisms of action and exploring its full therapeutic potential. The information provided in this guide serves as a valuable resource for scientists and professionals engaged in the research and development of novel bioactive compounds.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Butenolides from the Coral-Derived Fungus Aspergillius terreus SCSIO41404 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 8. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spiculisporic Acid: A Fatty Acid-Type Biosurfactant for Scientific and Drug Development Applications
An In-depth Technical Guide
Introduction
Spiculisporic acid (SA), a fatty acid-type biosurfactant, is a metabolite produced by various fungi, most notably Penicillium spiculisporum and strains of Talaromyces. Structurally, it is a C17 polybasic fatty acid, specifically 4,5-dicarboxy-4-pentadecanolide, featuring a lactone ring and two carboxyl groups.[1][2][3] This unique structure imparts upon it significant surface-active properties, making it a subject of growing interest in diverse fields, including cosmetics, environmental remediation, and pharmaceuticals.[3][4] Its low propensity for skin irritation and inherent antibacterial properties further enhance its appeal for commercial and research applications.[3] This technical guide provides a comprehensive overview of this compound, focusing on its production, physicochemical properties, biological activities, and the experimental protocols for their evaluation.
Data Presentation
While this compound is recognized for its high surface activity, specific quantitative data for key biosurfactant parameters such as Critical Micelle Concentration (CMC), surface tension reduction, and Emulsification Index (E24) are not extensively reported in publicly available literature. However, its biological activity, particularly its antimicrobial properties, has been quantified.
Physicochemical Properties
This compound's amphiphilic nature, arising from its long fatty acid chain and polar carboxyl groups, allows it to alter the properties of liquid interfaces. The state of molecular aggregation of this compound is pH-dependent.[3] At a pH of 6.8 or higher, it tends to form micelles.[3] In the pH range of approximately 5.8 to 6.2, it forms vesicles, and between pH 6.3 and 6.6, it exists as lipid particles.[3]
| Property | Value | Notes |
| Molecular Formula | C₁₇H₂₈O₆ | |
| Molecular Weight | 328.40 g/mol | |
| Appearance | White crystalline solid | [5] |
| Solubility | Poorly soluble in water, highly soluble in ethanol (B145695).[5] | |
| Critical Micelle Concentration (CMC) | Data not available in reviewed literature. | This value can be determined experimentally using the protocol described in the "Experimental Protocols" section. |
| Surface Tension Reduction | Data not available in reviewed literature. | Stated to have "high surface activity".[3][4] The extent of reduction can be measured using the protocol in the "Experimental Protocols" section. |
| Emulsification Index (E24) | Data not available in reviewed literature. | This can be determined experimentally using the protocol provided in the "Experimental Protocols" section. |
Biological Activity
This compound has demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains. Its anticancer potential has been suggested, though specific IC50 values for the parent compound are not widely reported. A derivative, this compound E, did not show in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[6][7]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains [8]
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-negative | 62.5 |
| Pseudomonas aeruginosa (ATCC 9027) | Gram-negative | 62.5 |
| Serratia marcescens (ATCC 13880) | Gram-negative | 62.5 |
| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 125 |
| Salmonella typhi (ATCC 6539) | Gram-negative | 15.63 |
| Staphylococcus aureus (ATCC 6538) | Gram-positive | 125 |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | Gram-positive (Drug-resistant) | 31.25 |
| Pseudomonas aeruginosa (PS 16) | Gram-negative (Drug-resistant) | 31.25 |
| Acinetobacter baumannii (ACT 322) | Gram-negative (Drug-resistant) | 7.8 |
Experimental Protocols
This section details the methodologies for the production, purification, and characterization of this compound.
Production of this compound by Fermentation
This protocol is based on the production of this compound by Talaromyces trachyspermus.
a. Microorganism and Media:
-
Strain: Talaromyces trachyspermus NBRC 32238.
-
Pre-culture Medium: Potato Dextrose Agar (PDA).
-
Production Medium (per liter):
-
Glucose: 100 g
-
Meat Extract: 4.5 g
-
FeCl₃: 5.0 mg
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
(NH₄)₂SO₄: 0.8 g
-
Corn Steep Liquor: 1.0 g
-
Adjust initial pH to 3.0 with HCl.[3]
-
b. Fermentation Conditions:
-
Inoculate a PDA plate with T. trachyspermus and incubate at 28°C for 7 days.
-
Use the mycelium from the plate to inoculate a 500 mL baffle flask containing 100 mL of the production medium.
-
Incubate the flask culture on a rotary shaker at 28°C and 140 rpm for 7-9 days.[3]
-
For larger scale production, a 1-L working volume bioreactor can be used. The culture is maintained at 28°C with an aeration rate of 0.5 vvm and agitation at 700 rpm.[9]
-
For fed-batch cultivation to enhance yield, after an initial batch phase of 6 days, a concentrated glucose solution (e.g., 500 g/L) can be added periodically.[3]
Extraction and Purification of this compound
-
After cultivation, separate the mycelium and crystalline this compound from the culture broth by filtration using filter paper (e.g., No. 2).[5]
-
Wash the collected solid phase on the filter paper several times with distilled water to remove residual medium components.[5]
-
Dissolve the this compound from the filter by pouring ethanol over it.[5]
-
Collect the ethanol filtrate and evaporate the solvent at 50°C for 24 hours to obtain the crude crystalline this compound.[5]
-
For further purification, recrystallization from ethanol can be performed.
Determination of Antimicrobial Activity (MIC Assay)
This protocol is a standard microdilution method.[8]
-
Prepare a stock solution of purified this compound in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, add 100 µL of sterile Tryptone Soya Broth (TSB) to each well.
-
Perform a two-fold serial dilution of the this compound stock solution in the microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to approximately 10⁶ CFU/mL.
-
Add 10 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate overnight at 37°C.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible bacterial growth (turbidity).[8]
Determination of Emulsification Index (E24)
This is a common method to assess the emulsifying capacity of a surfactant.[10]
-
Mix 2 mL of the this compound solution (at a desired concentration in a suitable buffer) with 2 mL of a hydrocarbon (e.g., kerosene, hexane, or a vegetable oil) in a test tube.
-
Vortex the mixture at high speed for 2 minutes.
-
Let the mixture stand for 24 hours.
-
Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100[11]
Determination of Surface Tension and Critical Micelle Concentration (CMC)
The surface tension of this compound solutions can be measured using a tensiometer with the Du Noüy ring or Wilhelmy plate method. The CMC can then be determined from the relationship between surface tension and concentration.
-
Prepare a series of aqueous solutions of this compound with varying concentrations. The pH of the solutions should be maintained above 6.8 to ensure micelle formation.[3]
-
Measure the surface tension of each solution using a calibrated tensiometer.
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The point at which the surface tension stops decreasing significantly and plateaus indicates the formation of micelles. The concentration at this inflection point is the Critical Micelle Concentration (CMC).
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[2][3] This initial step is a key part of the metabolic pathway leading to the final product.
Experimental Workflow for this compound Production and Characterization
This workflow outlines the major steps from fungal culture to the analysis of the purified biosurfactant.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Deep Dive into the Biological Activities of Spiculisporic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Spiculisporic acid and its derivatives. This compound, a γ-lactone containing dicarboxylic acid, and its analogues are fungal secondary metabolites that have garnered significant interest for their diverse biological properties, including antimicrobial and cytotoxic activities. This document summarizes the current state of knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to facilitate further research and development in this area.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been evaluated against a range of microbial strains and cancer cell lines. The following tables summarize the key quantitative data from various studies to provide a comparative overview of their potency.
Antibacterial Activity
The antibacterial potential of this compound and its derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and inhibition zone diameter are the primary metrics used to quantify this activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 62.5 | [1] |
| Pseudomonas aeruginosa | 31.25 | [1] | |
| Staphylococcus aureus | 31.25 | [1] | |
| Serratia marcescens | 15.63 | [1] | |
| Acinetobacter baumannii | 7.8 | [1] | |
| Salmonella typhi | 15.63 | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 | [1] | |
| Pseudomonas aeruginosa (PS 16) | 31.25 | [1] | |
| Acinetobacter baumannii (ACT 322) | 7.8 | [1] | |
| This compound Ethyl Acetate Extract | Escherichia coli | 62.5 | [1] |
| Pseudomonas aeruginosa | 62.5 | [1] | |
| Staphylococcus aureus | 125 | [1] | |
| Serratia marcescens | 62.5 | [1] | |
| Acinetobacter baumannii | 125 | [1] | |
| Salmonella typhi | 62.5 | [1] |
Table 2: Inhibition Zone Diameters of this compound Derivatives against Staphylococcus aureus
| Compound | Concentration | Inhibition Zone (mm) | Reference |
| This compound B | 20 mg/mL | 9.6 | |
| This compound C | 20 mg/mL | 11.6 | |
| This compound D | 20 mg/mL | 11.5 | |
| Secothis compound B | 20 mg/mL | 9.2 | [2] |
| This compound F | 20 mg/mL | 12.2 | [2] |
| This compound G | 20 mg/mL | Not Reported | [2] |
Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.
Table 3: Cytotoxic Activity (IC50) of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Spiculisporic Acids B, C, D | SGC-7901 | Human gastric adenocarcinoma | >50 | [3] |
| SPC-A-1 | Human lung adenocarcinoma | >50 | [3] | |
| This compound E | MCF-7 | Breast adenocarcinoma | Inactive | [4][5] |
| NCI-H460 | Non-small cell lung cancer | Inactive | [4][5] | |
| A375-C5 | Melanoma | Inactive | [4][5] |
It is important to note that while some derivatives show promising antibacterial activity, the cytotoxic effects against the tested cancer cell lines were found to be limited. Further studies with a broader range of cancer cell lines are warranted.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, this section provides detailed methodologies for the key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (bacterial culture in broth without the compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., tetracycline, kanamycin)
-
Microplate reader
Procedure:
-
Preparation of the Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube containing sterile broth.
-
Incubate the culture at the optimal temperature and time to reach the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, including the positive control well. The negative control well should only contain broth.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the test organism for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
Understanding the process of identifying and characterizing bioactive compounds is crucial for drug discovery. The following diagrams illustrate the typical workflows used in the study of this compound derivatives.
Bio-guided Fractionation Workflow
Bio-guided fractionation is a common strategy to isolate bioactive compounds from a crude extract. The process involves a stepwise separation of the extract, with each fraction being tested for biological activity to guide the subsequent purification steps.
Caption: A typical workflow for the bio-guided fractionation of fungal extracts.
Signaling Pathways and Mechanism of Action
A critical aspect of understanding the biological activity of any compound is to elucidate its mechanism of action, including the specific signaling pathways it modulates. Despite the demonstrated antibacterial and cytotoxic activities of this compound and its derivatives, there is currently a notable lack of information in the public domain regarding their specific molecular targets and the signaling pathways they affect in target organisms.
Extensive searches of the scientific literature did not yield specific studies detailing the mechanism of action of this compound derivatives at the molecular level. While the surfactant-like properties of this compound are known, which may contribute to membrane disruption in microorganisms, the precise intracellular targets and signaling cascades that are perturbed remain to be elucidated.
Future research should focus on addressing this knowledge gap. Potential avenues of investigation could include:
-
Target identification studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular proteins that bind to this compound derivatives.
-
Transcriptomic and proteomic analyses: Examining the changes in gene and protein expression in bacteria or cancer cells upon treatment with these compounds to identify affected pathways.
-
Enzymatic assays: Screening for inhibitory effects against key enzymes involved in bacterial survival or cancer cell proliferation.
The following diagram represents a hypothetical logical relationship for future investigations into the mechanism of action.
Caption: A proposed logical workflow for investigating the mechanism of action of this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with notable antibacterial activity. The quantitative data summarized in this guide provides a solid foundation for further structure-activity relationship (SAR) studies and lead optimization. The detailed experimental protocols offer a practical resource for researchers aiming to validate and expand upon these findings.
The most significant knowledge gap remains the elucidation of the molecular mechanisms underlying the biological activities of these compounds. Future research efforts should be directed towards identifying their specific cellular targets and the signaling pathways they modulate. A deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective derivatives and for advancing these compounds through the drug development pipeline. The logical workflow presented herein provides a roadmap for such future investigations.
References
- 1. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]
- 2. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spiculisporic acid E from marine-sponge associated fungus
An In-depth Review of the Isolation, Characterization, and Biological Evaluation of a Novel Fungal Metabolite
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spiculisporic acid E is a novel derivative of this compound, a class of bioactive compounds produced by various fungi. This technical guide provides a comprehensive overview of this compound E, originally isolated from the marine-sponge associated fungus Talaromyces trachyspermus (strain KUFA 0021). The document details its chemical properties, the methodologies for its isolation and purification, and a summary of its biological activity screenings. Notably, initial studies have revealed a lack of significant cytotoxic and antimicrobial effects, the details of which are presented herein. This guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacology of spiculisporic acids.
Introduction
Marine-derived microorganisms, particularly fungi associated with sponges, are a prolific source of novel secondary metabolites with diverse chemical structures and biological activities. In the search for new therapeutic agents, these unique ecological niches continue to provide compounds with the potential for drug discovery and development. One such compound is this compound E, a member of the this compound family, which are γ-lactone-containing fatty acids. This guide focuses on this compound E, providing a detailed account of the scientific findings related to this molecule.
Chemical and Physical Properties
This compound E is an organic oxygen-containing compound with the molecular formula C₁₉H₃₀O₈.[1] Its structure is characterized by a γ-lactone ring and a long-chain fatty acid backbone with two carboxyl groups.
Table 1: Chemical and Physical Properties of this compound E
| Property | Value |
| Molecular Formula | C₁₉H₃₀O₈ |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (2R)-2-[(1R)-11-acetyloxy-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid |
| Source | Talaromyces trachyspermus (KUFA 0021) |
Biological Activity
This compound E has been evaluated for its potential cytotoxic and antimicrobial properties. The results of these initial screenings are summarized below.
Cytotoxicity Assessment
The in vitro growth inhibitory activity of this compound E was tested against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The compound did not exhibit significant cytotoxic activity against the tested cell lines.[2][3]
Table 2: Cytotoxicity Data for this compound E
| Cell Line | Cancer Type | Activity |
| MCF-7 | Breast Adenocarcinoma | Inactive |
| NCI-H460 | Non-small Cell Lung Cancer | Inactive |
| A375-C5 | Melanoma | Inactive |
Antimicrobial Activity Assessment
The antimicrobial potential of this compound E was evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast Candida albicans. The compound was found to be inactive against all tested strains, including several multidrug-resistant isolates.[2]
Table 3: Antimicrobial Activity Data for this compound E
| Microbial Strain | Type | Activity |
| Gram-positive bacteria | Bacteria | Inactive |
| Gram-negative bacteria | Bacteria | Inactive |
| Candida albicans | Yeast | Inactive |
| Multidrug-resistant isolates | Bacteria | Inactive |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Fungal Cultivation, Extraction, and Isolation of this compound E
The following protocol is a representative method for the cultivation of Talaromyces trachyspermus and the subsequent extraction and isolation of its secondary metabolites, including this compound E.
-
Fungal Cultivation: The marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature for a period of 3-4 weeks.
-
Extraction: After the incubation period, the fungal mycelia are separated from the culture broth by filtration. The broth is then extracted exhaustively with a solvent such as ethyl acetate. The mycelia are also extracted with a suitable solvent. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Isolation and Purification: The crude extract is subjected to chromatographic techniques for the purification of individual compounds. This typically involves initial fractionation using vacuum liquid chromatography (VLC) on silica (B1680970) gel, followed by further purification of the fractions using column chromatography on silica gel and Sephadex LH-20. The purity of the isolated compounds is assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Cytotoxicity Testing: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][4]
-
Cell Plating: Adherent cancer cell lines are seeded in 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of this compound E for a specified incubation period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the cell monolayers are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a wavelength of approximately 510 nm using a microplate reader. The results are used to determine the extent of cell growth inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compound: this compound E is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Due to the reported lack of significant cytotoxic and antimicrobial activity of this compound E in the initial screenings, there have been no subsequent studies investigating its potential signaling pathways. The following diagram illustrates the general experimental workflow for the isolation and biological evaluation of this compound.
Caption: Experimental workflow for this compound E.
Conclusion
This compound E, a novel metabolite from the marine-sponge associated fungus Talaromyces trachyspermus, has been successfully isolated and structurally characterized. However, initial biological screenings have shown it to be inactive against a panel of human cancer cell lines and various microbial strains. While these findings may not support its direct development as a cytotoxic or antimicrobial agent, the unique chemical structure of this compound E adds to the growing library of natural products from marine-derived fungi. Further studies could explore other potential biological activities or utilize its scaffold for the synthesis of new derivatives with improved pharmacological properties. This guide provides a solid foundation for future research endeavors in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Identification and Antimicrobial Activities of Two Secondary Metabolites of Talaromyces verruculosus - PMC [pmc.ncbi.nlm.nih.gov]
Spiculisporic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid is a naturally occurring γ-butenolide with significant potential across various scientific and industrial sectors. First identified in Penicillium spiculisporum, this bioactive secondary metabolite has since been isolated from other fungal genera, including Talaromyces and Aspergillus.[1][2] Its unique chemical structure, featuring a lactone ring and two carboxyl groups, confers upon it a range of interesting properties, most notably as a biosurfactant and an antimicrobial agent. This technical guide provides an in-depth review of the existing literature on this compound, consolidating key data on its production, physicochemical properties, and biological activities. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant that has garnered attention for its low irritancy, high surface activity, and antimicrobial properties.[1] These characteristics make it a promising candidate for applications in cosmetics, metal removal, and potentially as a therapeutic agent.[1] This document aims to provide a thorough technical overview of this compound, from its microbial production to its biological effects.
Physicochemical Properties
This compound is a white, crystalline solid with a molecular formula of C₁₇H₂₈O₆ and a molar mass of 328.40 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₇H₂₈O₆ | [2] |
| Molar Mass | 328.40 g/mol | [2] |
| Melting Point | 145 °C | [3] |
| Boiling Point | 549.0 ± 35.0 °C (Predicted) | [3] |
| Density | 1.163 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [3] |
| Storage Temperature | Sealed in dry, Room Temperature | [3] |
Microbial Production and Fermentation
This compound is a secondary metabolite produced by several fungal species. High-yield production has been extensively studied in Talaromyces trachyspermus.
Producing Organisms
-
Penicillium spiculisporum (Original source)[2]
-
Talaromyces trachyspermus
-
Aspergillus sp.[2]
-
Aspergillus cejpii[4]
Fermentation Protocol for Talaromyces trachyspermus NBRC 32238
3.2.1. Media Composition
A basal medium for the production of this compound by T. trachyspermus is detailed in Table 2.
Table 2: Basal Medium Composition for this compound Production
| Component | Concentration | Notes | References |
| Carbon Source | 100 g/L | Glucose and sucrose (B13894) are effective. | [1] |
| Nitrogen Source | 4.5 g/L | Meat extract showed high yields. | [1] |
| Trace Metal | 5.0 g/L | FeCl₃ promoted production. | [1] |
| Initial pH | 2.0 - 4.0 | Optimal production observed at pH 3.0. | [1] |
3.2.2. Culture Conditions
-
Flask Culture: Cultivation in a 500-mL Erlenmeyer flask with three baffles containing 100 mL of medium, shaken on a rotary shaker at 28 °C and 140 rpm for 7-9 days.[1]
-
Bioreactor Culture (Batch): Performed in a 1-L working volume at 28 °C and 700 rpm with an aeration rate of 0.5 vvm for 10-11 days.[1][5]
-
Bioreactor Culture (Fed-Batch): Initial batch culture followed by the stepwise addition of a concentrated carbon source (e.g., 500 g/L glucose or sucrose) when production plateaus.[1]
3.2.3. Production Yields
The production of this compound can be significantly enhanced through optimization of fermentation strategies. A comparison of reported yields is provided in Table 3.
Table 3: Production Yields of this compound by Talaromyces trachyspermus NBRC 32238
| Fermentation Method | Carbon Source | Maximum Yield | Productivity | References |
| Flask Culture (Basic Medium) | Glucose | 11.9 g/L | 1.7 g/L/day | [1] |
| Flask Culture (Optimized) | Glucose | 29.0 g/L | - | [5] |
| Bioreactor (Batch) | Glucose | 25.3 g/L | - | [1] |
| Bioreactor (Fed-Batch) | Sucrose | 60 g/L | 6.6 g/L/day | [6] |
Fermentation and Isolation Workflow
The general workflow for the production and isolation of this compound from fungal fermentation is depicted in the following diagram.
Caption: Workflow for the production and isolation of this compound.
Biosynthesis of this compound
The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate.[1] This reaction is catalyzed by the enzyme decylhomocitrate synthase.
Caption: Biosynthetic pathway of this compound.
Biological Activities
This compound and its derivatives exhibit a range of biological activities, with antimicrobial and surfactant properties being the most prominent.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
5.1.1. Minimum Inhibitory Concentrations (MICs)
A summary of the reported MIC values for this compound against various bacterial strains is provided in Table 4.
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | References |
| Escherichia coli | 62.5 | [4] |
| Pseudomonas aeruginosa | 62.5 | [4] |
| Staphylococcus aureus | 125 | [4] |
| Serratia marcescens | 62.5 | [4] |
| Acinetobacter baumannii | 125 | [4] |
| Salmonella typhi | 62.5 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 | [4] |
| Pseudomonas aeruginosa (PS 16) | 31.25 | [4] |
| Acinetobacter baumannii (ACT 322) | - | |
| S. marcescens | 15.63 | [4] |
| S. typhi | 15.63 | [4] |
| E. coli | 31.25 | [4] |
| S. aureus | 31.25 | [4] |
| A. baumannii | 62.5 | [4] |
| P. solanacearum | - | [7] |
5.1.2. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add a specific volume of the this compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the adjusted bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
5.1.3. Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for this compound is not yet fully elucidated. However, its surfactant properties suggest a potential disruption of bacterial cell membranes. Further research is required to investigate its specific molecular targets and effects on cellular processes such as biofilm formation. Some studies indicate that derivatives of this compound can dysregulate genes involved in biofilm formation.[7]
Surfactant Properties
This compound is classified as a fatty acid-type biosurfactant.[1] Its amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic head containing two carboxyl groups and a lactone ring, allows it to reduce surface and interfacial tension. The aggregation behavior of this compound in aqueous solutions is pH-dependent, forming vesicles, lipid particles, or micelles at different pH ranges.
Derivatives of this compound
Several derivatives of this compound have been isolated from natural sources. A summary of some of these derivatives is presented in Table 5.
Table 5: Known Derivatives of this compound
| Derivative | Producing Organism | Biological Activity | References |
| This compound B, C, D | Aspergillus sp. HDf2 | Antibacterial | [2] |
| This compound E | Talaromyces trachyspermus (KUFA 0021) | Inactive against tested bacteria and cancer cell lines | [8][9] |
| This compound F, G | Aspergillus candidus | Antibacterial against P. solanacearum and S. aureus | [4] |
| Trachyspic acid | Talaromyces trachyspermus | Heparanase inhibitor | [1] |
Applications and Future Perspectives
The unique combination of antimicrobial and surfactant properties makes this compound a molecule of significant interest for various applications.
-
Cosmetics: Its low irritancy and surfactant properties make it suitable for use in skincare and cosmetic formulations.[1]
-
Bioremediation: As a biosurfactant, it has potential applications in the remediation of heavy metal contamination and oil spills.
-
Pharmaceuticals: Its antimicrobial activity against drug-resistant bacteria warrants further investigation for the development of new anti-infective agents. The heparanase inhibitory activity of its derivative, trachyspic acid, suggests potential in anticancer therapies.[1]
Future research should focus on elucidating the detailed mechanism of its antimicrobial action, exploring its potential synergistic effects with existing antibiotics, and further investigating the biological activities of its derivatives. Optimization of the fermentation process for industrial-scale production at a lower cost is also a critical area for future development.
Conclusion
This compound is a versatile and promising bioactive compound with a well-established production methodology and demonstrated antimicrobial and surfactant properties. This technical guide has consolidated the current knowledge on this compound, providing a valuable resource for researchers and developers in the fields of microbiology, biotechnology, and pharmacology. Further exploration of its mechanism of action and the biological activities of its derivatives is likely to unveil new and exciting applications for this remarkable natural product.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 469-77-2 [m.chemicalbook.com]
- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the successful identification and characterization of Spiculisporic acid. This document is intended to guide researchers in the isolation, purification, and structural elucidation of this bioactive compound.
Introduction to this compound
This compound is a bioactive γ-butenolide, first isolated from Penicillium spiculisporum.[1][2] It is a fatty acid-type biosurfactant with a lactone ring and two carboxyl groups.[3][4] This compound and its derivatives have been isolated from various fungi, including marine-derived Aspergillus species and the endophytic fungus Aspergillus cejpii.[1][2][5] this compound has garnered attention for its antimicrobial properties, showing activity against a range of bacteria, including drug-resistant strains.[5][6] Its low propensity for skin irritation also makes it a compound of interest for applications in cosmetics and as a metal remover.[3][4]
Molecular Structure:
-
Molar Mass: 328.405 g·mol⁻¹[2]
-
IUPAC Name: (2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid[3]
Analytical Techniques for Identification
The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques.
-
Chromatography (HPLC): High-Performance Liquid Chromatography is employed for the separation and quantification of this compound from crude extracts and culture broths.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for determining the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the isolation and identification of this compound.
Fungal Cultivation and Extraction
Objective: To cultivate a this compound-producing fungus and extract the crude secondary metabolites.
Protocol:
-
Fungal Strain: Talaromyces trachyspermus or Aspergillus cejpii are known producers of this compound.[5][7]
-
Cultivation:
-
Inoculate the fungal strain into a suitable liquid medium. A basal medium containing glucose (100 g/L), a nitrogen source (e.g., meat extract), and trace metals like FeCl₃ can be effective.[4][7]
-
Incubate the culture at 28 °C with shaking (e.g., 140 rpm) for 7-14 days.[7] The pH of the medium should be maintained at an acidic level (around 3.0) for optimal production.[7]
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.[7]
-
Since this compound is poorly soluble in water, it may precipitate out of the culture medium.[7] Collect the solid material by filtration.
-
Wash the mycelium and the precipitate with distilled water.
-
Dissolve the solid material containing this compound in ethanol (B145695).[7]
-
Evaporate the ethanol to obtain the crude extract.
-
Purification by Chromatography
Objective: To isolate pure this compound from the crude extract.
Protocol:
-
Bioassay-Guided Fractionation: If the goal is to isolate the active compound, perform antimicrobial assays on the crude extract and subsequent fractions to guide the purification process.[5]
-
Column Chromatography:
-
Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel).
-
Elute with a gradient of solvents, for example, a dichloromethane/methanol mixture, to separate the components based on polarity.[5][6]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent like ethanol to obtain white, needle-like crystals.[5][8]
Quantification by HPLC
Objective: To quantify the amount of this compound in a sample.
Protocol:
-
HPLC System: A standard HPLC system with a refractive index detector (RID) is suitable.[7]
-
Column: An ion-exclusion column, such as an IC Sep WA1 Wine Analysis Column, can be used.[7]
-
Mobile Phase: An aqueous solution of dilute sulfuric acid (e.g., 1.25 mM) is an effective mobile phase.[7]
-
Flow Rate: A flow rate of 0.6 mL/min is recommended.[7]
-
Temperature: Maintain the column at 40 °C.[7]
-
Quantification: Create a standard curve using a known concentration of purified this compound to quantify the amount in the samples.
Structural Elucidation by Mass Spectrometry and NMR
Objective: To confirm the molecular weight and elucidate the chemical structure of the isolated compound.
Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Acquire mass spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Data Interpretation: The high-resolution mass spectrum will provide the accurate mass and allow for the determination of the molecular formula (C₁₇H₂₈O₆).[5][7]
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve the purified this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or ethanol-d₆.[5][7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to assemble the complete chemical structure of this compound.
Data Presentation
Quantitative Data Summary
Table 1: Mass Spectrometry Data for this compound
| Ion Mode | Observed m/z | Calculated m/z | Molecular Formula | Reference |
| [M+H]⁺ | 329.1962 | 329.1986 | C₁₇H₂₉O₆⁺ | [5] |
| [M-H]⁻ | 327.1809 | - | C₁₇H₂₇O₆⁻ | [5] |
| [M-H]⁻ | 327.1813 | - | C₁₇H₂₇O₆⁻ | [3] |
| High-Resolution | 328.1880 | 328.1886 | C₁₇H₂₈O₆ | [7] |
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CD₃OD)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity and Coupling Constant (J in Hz) |
| 2 | - | 2.68–2.47 | m |
| 3 | - | 2.68–2.47 | m |
| 5 | - | 3.03 | dd (J = 10.8, 3.2 Hz) |
| 6 | - | 1.92–1.81, 1.58–1.49 | each m |
| 7-14 | - | 1.38–1.27 | m |
| 15 | - | 0.91 | t (J = 6.7 Hz) |
Note: Complete assignment of all ¹³C signals requires detailed 2D NMR analysis. Data presented here is based on available literature.[5]
Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 31.25 | [5] |
| Pseudomonas aeruginosa | 31.25 | [5] |
| Staphylococcus aureus | - | - |
| Serratia marcescens | 15.63 | [5] |
| Acinetobacter baumannii | 62.5 | [5] |
| Salmonella typhi | 15.63 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | [5] |
| Drug-resistant Pseudomonas aeruginosa | 31.25 | [5] |
Note: This table presents a selection of reported MIC values. Values can vary depending on the specific strain and testing methodology.
Visualizations
Experimental Workflow for this compound Identification
Caption: Experimental workflow for the isolation and identification of this compound.
Signaling Pathways
Currently, there is no detailed information available in the scientific literature describing the specific signaling pathways through which this compound exerts its biological effects, including its antimicrobial activity. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the identification and characterization of this compound. The combination of chromatographic separation and comprehensive spectroscopic analysis is essential for unambiguous structural confirmation. The provided quantitative data serves as a valuable reference for researchers working on this promising bioactive compound. Future studies are encouraged to investigate the molecular mechanisms and potential signaling pathways associated with the biological activities of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantification of Spiculisporic Acid Using High-Performance Liquid Chromatography (HPLC)
Application Note
Introduction
Spiculisporic acid is a bioactive secondary metabolite produced by various fungi, notably from the Talaromyces and Penicillium genera. It is classified as a biosurfactant and has garnered significant interest in the pharmaceutical and cosmetic industries due to its antimicrobial and anti-inflammatory properties. Accurate and precise quantification of this compound in fermentation broths, extracts, and final products is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with a refractive index detector (RID).
Principle
The method involves the separation of this compound from a sample matrix using a reversed-phase HPLC column. The separation is based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and a polar mobile phase. A refractive index detector is employed for detection, which is suitable for compounds like this compound that lack a strong UV chromophore. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | IC Sep WA1 Wine Analysis Column (or equivalent C18 column) |
| Mobile Phase | 1.25 mM Sulfuric Acid in HPLC-grade water[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1] |
| Detector | Refractive Index Detector (RID)[1] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
2.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol (B129727) or ethanol) in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
These solutions will be used to construct a calibration curve.
Sample Preparation
3.1. Fermentation Broth:
-
Centrifuge the fermentation broth at 4000 rpm for 15 minutes to remove fungal mycelia and other solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
If the expected concentration of this compound is high, dilute the filtered sample with the mobile phase to fall within the calibration range.
3.2. Extracts or Formulations:
-
Accurately weigh a known amount of the extract or formulation.
-
Dissolve the sample in a suitable solvent and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis and Quantification
-
Inject the prepared standard solutions and samples into the HPLC system.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table presents representative data for a validated HPLC method for the quantification of organic acids, which can be considered as a benchmark for the analysis of this compound.
Table 2: Representative HPLC Method Validation Parameters for Organic Acid Analysis
| Parameter | Result |
| Linearity | |
| Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Note: This data is representative of a typical validated HPLC method for organic acids and should be verified for this compound specifically during method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound Quantification by HPLC.
Antimicrobial Mechanism of this compound
This compound, as a biosurfactant, exerts its antimicrobial activity primarily by disrupting the integrity of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of bacterial cell membrane disruption by this compound.
References
Characterization of Spiculisporic Acid by NMR Spectroscopy: An Application Note and Protocol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Spiculisporic acid, a bioactive fungal metabolite, has garnered significant interest for its potential applications in the pharmaceutical and cosmetic industries. This document provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis are presented. Summarized NMR data are provided in tabular format for easy reference, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structural elucidation process.
Introduction
This compound is a secondary metabolite produced by various fungi, including species of Talaromyces and Aspergillus.[1][2][3] Its structure, featuring a γ-lactone ring and two carboxyl groups, contributes to its surfactant and antimicrobial properties.[1][3][4][5] Accurate structural confirmation and purity assessment are paramount for its development as a therapeutic or cosmetic agent. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound.[2][6] This application note outlines the standardized procedures for the complete NMR characterization of this compound.
Data Presentation
The structural assignment of this compound is based on the comprehensive analysis of its ¹H and ¹³C NMR spectra, further corroborated by 2D NMR experiments. The quantitative data, including chemical shifts (δ) and coupling constants (J), are summarized in the tables below. These values are consistent with those reported in the literature for this compound.[1][7]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |
| 2 | 2.58 | m | |
| 3 | 2.50 | m | |
| 5 | 3.03 | dd | J = 10.8, 3.2 |
| 6 | 1.92-1.81, 1.58-1.49 | m | |
| 7-14 | 1.38-1.27 | m | |
| 15 | 0.91 | t | J = 6.7 |
Solvent: CD₃OD. Spectrometer frequency: 400 MHz.[7]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Carbon Type |
| 1 | 176.96 | C=O |
| 2 | 27.45 | CH₂ |
| 3 | 29.08 | CH₂ |
| 4 | 86.59 | C |
| 4-COOH | 172.53 | C=O |
| 5 | 50.94 | CH |
| 6 | 31.8 - 22.5 | CH₂ |
| 7-14 | 31.8 - 22.5 | CH₂ |
| 15 | 13.4 | CH₃ |
| 5-COOH | 173.6 | C=O |
Solvent: CD₃OD / ethanol-d6. Spectrometer frequency: 100 MHz.[1][7]
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from fungal cultures (e.g., Talaromyces trachyspermus) through extraction and recrystallization to obtain a pure, crystalline solid.[1][8]
-
Sample Weighing: Accurately weigh approximately 5-15 mg of purified this compound.[9]
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Commonly used solvents for this compound are methanol-d₄ (CD₃OD) or ethanol-d₆.[1][7][8]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ 0.00 ppm).[1][10]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][7]
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, a larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.[9]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings within the molecule, revealing adjacent protons.[7][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to determine direct one-bond correlations between protons and their attached carbons.[7][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[7][11]
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Structural Elucidation:
-
Analyze the ¹H and ¹³C chemical shifts and multiplicities.
-
Use COSY data to establish proton connectivity.
-
Use HSQC data to assign protons to their directly attached carbons.
-
Use HMBC data to piece together the carbon skeleton by identifying long-range H-C correlations.
-
Visualizations
The following diagrams illustrate the workflow and logic of the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logic of structure elucidation using NMR data.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid is a naturally occurring γ-butenolide that has garnered interest in various scientific fields.[1][2] Initially isolated from Penicillium spiculisporum, this bioactive compound has since been identified in other fungi, including marine-derived Aspergillus species.[1][2] Its structure, featuring a lactone ring and two carboxyl groups, contributes to its properties as a biosurfactant.[2][3] this compound has demonstrated anti-oxidative stress actions and notable antimicrobial activity, making it a subject of interest for potential applications in cosmetics and as a metal remover, attributed to its low skin irritation potential and high surface activity.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organic molecules like this compound. This document provides detailed ¹H and ¹³C NMR spectral data, along with a comprehensive protocol for the acquisition of high-quality NMR spectra for this compound.
¹H and ¹³C NMR Spectral Data of this compound
The ¹H and ¹³C NMR spectral data for this compound, acquired in ethanol-d6, are summarized below. These tables provide chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, ethanol-d6)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 3.01 | dd | 8.8, 2.8 |
| H₂-2, H₂-3 | 2.63–2.43 | m | - |
| H₂-6 | 1.92–1.80 & 1.56–1.48 | m | - |
| H-7 to H-14 | 1.38–1.28 | m | - |
| H₃-15 | 0.89 | t | 5.2 |
Data sourced from a study on this compound produced by Talaromyces trachyspermus.
Table 2: ¹³C NMR Spectral Data of this compound (ethanol-d6)
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyls | 176.6, 173.6, 172.3 |
| Quaternary Carbon | 86.5 |
| Methine | 50.7 |
| Methylenes | 31.8–22.5 |
| Methyl | 13.4 |
Data sourced from a study on this compound produced by Talaromyces trachyspermus.
Experimental Protocols for NMR Analysis
This section outlines a detailed protocol for the preparation and NMR analysis of this compound.
Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.
-
Required Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., ethanol-d6, 99.5%)
-
High-quality 5 mm NMR tubes and caps
-
Vortex mixer
-
Pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS, 0.005 v/v%)
-
-
Procedure:
-
Weigh the required amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
If an internal standard is required, add a precise amount of TMS to the solvent.
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Carefully transfer the solution into a clean NMR tube using a pipette.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
-
Instrument: 400 MHz NMR Spectrometer (e.g., JEOL JNM-ECS400)
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans (ns): 16-64 (adjust based on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 10-15 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0-200 ppm
-
Temperature: 298 K
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Logical Relationship Diagram
While a specific signaling pathway for this compound is not yet fully elucidated, its known biological activities and chemical nature can be summarized in the following logical relationship diagram.
Caption: Properties and applications of this compound.
References
Application Note: Determination of Spiculisporic Acid Molecular Weight by Mass Spectrometry
Introduction
Spiculisporic acid is a bioactive secondary metabolite produced by various fungi, notably from the genera Penicillium and Talaromyces.[1] It is characterized as a dicarboxylic acid containing a γ-lactone ring and a long aliphatic chain.[2] The unique chemical structure of this compound contributes to its surfactant and antimicrobial properties, making it a compound of interest for various applications, including in the pharmaceutical and cosmetic industries. Accurate determination of its molecular weight is a fundamental step in its characterization and is crucial for confirming its identity and purity in drug development and quality control processes. This application note provides a detailed protocol for the determination of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of organic acids like this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the ionization of the analyte directly from a liquid phase with minimal fragmentation.[3] In negative ion mode, this compound readily loses a proton to form the deprotonated molecule [M-H]⁻. By accurately measuring the m/z of this ion, the molecular weight of the neutral molecule can be determined with high precision.
Materials and Methods
Reagents and Materials
-
This compound standard (purity ≥95%)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a single quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 (v/v) mixture of methanol and water.
-
Filter the working solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.
LC-MS Parameters
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is suitable for separating this compound from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A gradient elution can be optimized, for example, starting with 50% B and increasing to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100 - 500
Results and Discussion
The mass spectrum of this compound obtained in negative ESI mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The theoretical monoisotopic mass of this compound (C₁₇H₂₈O₆) is 328.1886 Da.[4][5] Therefore, the expected m/z value for the [M-H]⁻ ion is approximately 327.1813. Experimental data from LC-MS analysis has confirmed the detection of the [M-H]⁻ precursor ion at an m/z of 327.1813.[4]
The table below summarizes the expected and observed m/z values for this compound and its different forms.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Ion | Observed m/z |
| This compound | C₁₇H₂₈O₆ | 328.1886[4][5] | [M-H]⁻ | 327.1813[4] |
| This compound G | C₁₆H₂₆O₆ | 314.1729[6] | [M-H]⁻ | 313.1651 |
| This compound E | C₁₉H₃₀O₈ | 386.1941[7] | [M-H]⁻ | 385.1863 |
The high resolution and accuracy of modern mass spectrometers allow for the confident identification of this compound based on its exact mass. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may also be observed, providing further confirmation of the molecular weight.
Conclusion
This application note outlines a straightforward and reliable LC-MS method for the determination of the molecular weight of this compound. The use of electrospray ionization in negative mode provides a clear and easily interpretable mass spectrum dominated by the deprotonated molecular ion. This method is suitable for routine analysis in research, development, and quality control settings to confirm the identity and purity of this compound.
Diagrams
Caption: Experimental workflow for this compound molecular weight determination by LC-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supiculisporic Acid | C17H28O6 | CID 73448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound G | C16H26O6 | CID 156581157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound E | C19H30O8 | CID 156582256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Spiculisporic Acid from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiculisporic acid (SA), a fatty acid-type biosurfactant, is a metabolite produced by several fungal species, including those from the genera Talaromyces, Penicillium, and Aspergillus.[1][2][3] It possesses a unique structure with one lactone ring and two carboxyl groups, contributing to its valuable properties such as high surface activity, low skin irritation, and antibacterial effects.[1][4] These characteristics make it a compound of interest for applications in cosmetics, metal removal, and potentially as a therapeutic agent.[1] This document provides a detailed protocol for the production, extraction, and purification of this compound from fungal cultures, based on established methodologies.
Data Presentation
The production of this compound is highly dependent on the fungal strain, culture conditions, and fermentation method. The following table summarizes key quantitative data from studies on Talaromyces trachyspermus NBRC 32238, a high-producing strain.[1]
| Parameter | Condition | Result | Reference |
| Fungal Strain | Talaromyces trachyspermus | NBRC 32238 | [1] |
| Initial pH | Varied from 2.0 to 4.0 | Optimal at 3.0 | [1] |
| SA Yield at Optimal pH | Initial pH 3.0, 100 g/L glucose, 7 days | 11.2 g/L | [1] |
| Optimized Flask Culture | 100 g/L glucose, 4.5 g/L meat extract, 5.0 g/L FeCl₃, 9 days | 29.0 g/L | [1] |
| Bioreactor Batch Culture | 1 L working volume, 100 g/L glucose, optimized medium, 8 days | 25.3 g/L | [1][5] |
| Fed-Batch Culture | Bioreactor with sucrose (B13894) feeding | 60 g/L | [1] |
| SA Yield (per substrate) | Fed-batch culture with sucrose | 0.22 g SA / g sucrose | [1] |
| Productivity | Fed-batch culture with sucrose | 6.6 g/L/day | [1] |
Experimental Protocols
This section details the methodologies for the cultivation of Talaromyces trachyspermus, extraction of this compound, and its subsequent purification and analysis.
Fungal Strain and Culture Maintenance
-
Microorganism: Talaromyces trachyspermus NBRC 32238. Other reported producers include Penicillium spiculisporum and Aspergillus cejpii.[1][2][6]
-
Maintenance: The fungus should be maintained on Potato Dextrose Agar (PDA) slants at 2-8 °C.[1]
Fungal Cultivation for this compound Production
This protocol is based on a batch flask culture method which has been shown to yield significant amounts of this compound.[1]
a. Pre-culture Preparation:
-
Aseptically transfer a piece of mycelium (~1 cm²) from a mature PDA plate to a 500-mL Erlenmeyer flask containing 100 mL of pre-culture medium.
-
Incubate the flask on a rotary shaker at 28 °C and 140 rpm for a specified period to obtain sufficient biomass for inoculation.
b. Production Medium: The following medium components are recommended for high-yield production of this compound[1]:
-
Glucose: 100 g/L (Sucrose can also be used)
-
Meat Extract: 4.5 g/L
-
FeCl₃: 5.0 g/L
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
(NH₄)₂SO₄: 0.8 g/L
-
Corn Steep Liquor: 1.0 g/L
c. Fermentation:
-
Prepare the production medium and adjust the initial pH to 3.0 using HCl.[1]
-
Autoclave the medium at 121 °C for 15 minutes.
-
Inoculate the production medium with the pre-culture.
-
Incubate the flasks on a rotary shaker at 28 °C and 140 rpm for 7-9 days.[1] this compound will precipitate as crystals in the acidic culture broth.[1]
Extraction and Purification of this compound
Due to its low solubility in water, this compound crystallizes in the culture medium, simplifying the initial separation.[1]
-
Separation of Mycelium and Crystals: After cultivation, separate the fungal mycelium and the crystalline this compound from the culture broth by filtration using filter paper.[1]
-
Washing: Wash the solid material on the filter paper multiple times with distilled water to remove residual medium components.[4]
-
Dissolution and Recrystallization:
-
Dissolve the crude this compound from the filter paper using ethanol (B145695).[4]
-
Evaporate the ethanol to obtain the purified this compound crystals.[4]
-
Alternative Extraction from Solid-State Fermentation
An alternative method involves solid-state fermentation, particularly with Aspergillus cejpii.[6]
-
Culture: Grow the fungus on a solid rice medium for 21 days at room temperature.[6]
-
Extraction: Extract the fungal metabolites from the solid medium using ethyl acetate (B1210297) three consecutive times.[6]
-
Evaporation: Evaporate the ethyl acetate under vacuum to yield a crude extract containing this compound.[6]
Analysis and Characterization
-
High-Performance Liquid Chromatography (HPLC): The concentration of this compound in the filtrate or dissolved crystals can be quantified using HPLC.[1]
-
Nuclear Magnetic Resonance (NMR): The chemical structure of the purified this compound can be confirmed using ¹H and ¹³C-NMR spectroscopy.[1][4]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction of this compound from a liquid fungal culture.
Caption: Workflow for this compound Extraction.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Spiculisporic acid, a bioactive metabolite with potential applications in the pharmaceutical and cosmetic industries. The protocols are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound from fungal fermentation broths.
Introduction
This compound is a γ-butenolide, first isolated from Penicillium spiculisporum. It is a fatty acid-type biosurfactant with a lactone ring and two carboxyl groups.[1][2][3][4][5] Its antimicrobial and surface-active properties make it a compound of interest for various applications.[1][2][3][5][6][7][8] Effective purification is crucial for its characterization and further development. The primary methods for purification involve a combination of crystallization, solvent extraction, and chromatographic techniques.
Summary of Production and Yield Data
The production of this compound is typically achieved through fungal fermentation. The following table summarizes quantitative data related to its production, which precedes the purification steps outlined in this document.
| Producing Organism | Fermentation Method | Key Parameters | This compound Yield | Reference |
| Talaromyces trachyspermus NBRC 32238 | Batch Flask Culture | 100 g/L glucose, pH 3.0, 28°C, 7 days | 11.3 g/L | [1] |
| Talaromyces trachyspermus NBRC 32238 | Fed-batch Bioreactor Culture | Sucrose as carbon source | 60 g/L | [1][2][3][5] |
| Aspergillus cejpii | - | - | 150 mg (from 7g of active fraction) | [7] |
Experimental Protocols
Protocol 1: Purification by Crystallization and Solvent Elution
This protocol is suitable for the initial recovery and purification of this compound from a fermentation broth where it precipitates.
1. Principle: this compound is poorly soluble in acidic aqueous solutions and will crystallize out of the culture medium.[1] It has high solubility in ethanol (B145695), which allows for its selective dissolution and separation from insoluble biomass.[1][3][6]
2. Materials and Reagents:
-
Fermentation broth containing this compound crystals
-
Filter paper (e.g., Whatman No. 2)
-
Buchner funnel and vacuum flask
-
Distilled water
-
Ethanol (99.5% or absolute)
-
Rotary evaporator
-
Drying oven
3. Procedure:
-
Harvesting Crystals: Separate the crystalline this compound and mycelium from the culture broth by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected solid phase on the filter paper multiple times with distilled water to remove residual medium components and water-soluble impurities.
-
Ethanol Elution: Pour ethanol over the filter cake to dissolve the this compound.[3][6] Collect the ethanolic solution (filtrate). Repeat this step to ensure complete dissolution.
-
Solvent Evaporation: Concentrate the ethanolic solution using a rotary evaporator at 50°C to remove the ethanol.
-
Drying and Recrystallization: Dry the resulting solid residue in an oven at 90°C for 24 hours.[3] The product is a purified, white, needle-like solid.[1][3][6] For higher purity, the dried product can be recrystallized from a suitable solvent.
Workflow Diagram:
Caption: Workflow for this compound purification by crystallization and ethanol elution.
Protocol 2: Bioguided Fractionation using Chromatographic Techniques
This protocol describes a multi-step chromatographic approach for the purification of this compound from a crude fungal extract, particularly when it is present in a complex mixture of metabolites.[7]
1. Principle: This method uses a sequence of chromatographic techniques with increasing resolving power to isolate the target compound. Vacuum Liquid Chromatography (VLC) is used for initial, coarse separation, followed by column chromatography for finer purification.[7] Thin-Layer Chromatography (TLC) is used throughout to monitor the separation.
2. Materials and Reagents:
-
Crude fungal extract (e.g., ethyl acetate (B1210297) extract)
-
Silica (B1680970) gel 60 mesh (for VLC and column chromatography)
-
Solvents: n-hexane, ethyl acetate (EtOAc), dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), acetic acid
-
TLC plates (silica gel)
-
Vanillin/sulfuric acid or p-Anisaldehyde spray reagent
-
Glass columns for VLC and column chromatography
-
Standard laboratory glassware
3. Procedure:
Step 1: Initial Fractionation by Vacuum Liquid Chromatography (VLC)
-
Pack a VLC column with silica gel 60.
-
Dissolve the crude extract (e.g., 35 g) and load it onto the column.
-
Elute the column with a gradient solvent system:
-
Start with 100% n-hexane, gradually increasing the polarity with ethyl acetate (from 100:0 to 0:100 v/v).
-
Follow with a gradient of dichloromethane and methanol (from 100:0 to 0:100 v/v).[7]
-
-
Collect fractions and analyze them by TLC.
Step 2: Thin-Layer Chromatography (TLC) Analysis
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in a chamber with a mobile phase of hexane:ethyl acetate:acetic acid (25:25:3 v/v/v) .[6]
-
Visualize the spots under UV light and/or by spraying with a suitable reagent (e.g., vanillin/sulfuric acid).[7]
-
Pool the fractions containing the compound of interest based on their Rf values.
Step 3: Secondary Fractionation of Active Fractions
-
Take the most active pooled fraction (e.g., 7 g) and subject it to a second VLC or column chromatography step.
-
Elute with a gradient system of DCM:MeOH (100:0 to 0:100 v/v).[7]
-
Collect and analyze the sub-fractions by TLC to identify those containing the target compound.
Step 4: Final Purification by Silica Gel Column Chromatography
-
Further purify the most active sub-fraction on a silica gel column.
-
Elute with an isocratic solvent system, for example, DCM:MeOH (95:5 v/v) .[7]
-
Collect the purified compound and verify its purity by TLC and/or HPLC.
Workflow Diagram:
Caption: Multi-step chromatographic workflow for bioguided fractionation of this compound.
Protocol 3: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol is for the analysis of this compound in collected fractions or to determine the purity of the final product.
1. Principle: HPLC provides high-resolution separation for the quantification and purity assessment of this compound.
2. Instrumentation and Conditions:
-
HPLC System: LC-10 system (Shimadzu) or equivalent.[1]
-
Column: IC Sep WA1 Wine Analysis Column (Transgenomic Co.).[1]
-
Mobile Phase: 1.25 mM Sulfuric Acid.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Detector: Refractive Index Detector (RID-10A, Shimadzu).[1]
-
Column Temperature: 40°C.[1]
3. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethanol or the mobile phase) and filter it through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram and identify the peak corresponding to this compound based on its retention time, which can be determined by running a pure standard.
-
Quantify the amount and assess the purity based on the peak area.
Logical Diagram:
Caption: Logical flow of the analytical HPLC method for this compound.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of Spiculisporic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spiculisporic acid, a bioactive γ-butenolide originally isolated from Penicillium spiculisporum, has demonstrated notable antimicrobial properties.[1] This document provides detailed experimental protocols for evaluating the antimicrobial efficacy of this compound against a range of pathogenic bacteria. The protocols are based on established methodologies for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results. Recent studies have highlighted its potential, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against various bacterial strains, including multidrug-resistant isolates like MRSA.[2][3][4]
Data Presentation
The following tables summarize the reported antimicrobial activity of this compound against various bacterial strains. This data serves as a reference for expected outcomes and for the selection of appropriate concentrations in further experimental designs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Reference Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (μg/mL) |
| Escherichia coli (ATCC 25922) | Gram-Negative | 3.9 - 31.25 |
| Pseudomonas aeruginosa (ATCC 9027) | Gram-Negative | 3.9 - 31.25 |
| Serratia marcescens (ATCC 13880) | Gram-Negative | 3.9 - 31.25 |
| Acinetobacter baumannii (ATCC 19606) | Gram-Negative | 3.9 - 31.25 |
| Salmonella typhi (ATCC 6539) | Gram-Negative | 3.9 - 31.25 |
| Staphylococcus aureus (ATCC 6538) | Gram-Positive | 3.9 - 31.25 |
Data extracted from studies on this compound isolated from endophytic fungi.[2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Drug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Profile | MIC (μg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | Methicillin-resistant | 31.25 |
| Pseudomonas aeruginosa (PS 16) | Drug-resistant clinical isolate | 31.25 |
| Acinetobacter baumannii (ACT 322) | Drug-resistant clinical isolate | Not specified |
Data extracted from studies on this compound isolated from endophytic fungi.[2][3] Note that some derivatives of this compound have been found to be inactive against certain bacteria.[5][6]
Experimental Protocols
Detailed methodologies for key experiments to assess the antimicrobial activity of this compound are provided below. These protocols are based on widely accepted standards in microbiology.[7][8][9][10][11]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][12]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial cultures (standardized to 0.5 McFarland)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum only.
-
Negative Control: Wells containing MHB and the highest concentration of this compound, without inoculum.
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the same concentration of the solvent used to dissolve the this compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[12]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[12][13]
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar (B569324) plates
-
Sterile micropipette and tips
Protocol:
-
Subculturing from MIC Plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition.[7][8]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (standardized to 0.5 McFarland)
-
Sterile cork borer or pipette tip
-
Sterile cotton swabs
Protocol:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[13]
-
Creating Wells: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.[7]
-
Adding this compound: Add a specific volume (e.g., 50-100 µL) of different concentrations of this compound into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the this compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[14]
Visualizations
The following diagrams illustrate the experimental workflow and a generalized representation of potential antimicrobial mechanisms of action for further investigation.
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Caption: Generalized potential mechanisms of antimicrobial action for investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. woah.org [woah.org]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chainnetwork.org [chainnetwork.org]
Determining the Minimum Inhibitory Concentration (MIC) of Spiculisporic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of Spiculisporic acid, a bioactive γ-butenolide with demonstrated antimicrobial properties.[1][2][3] These guidelines are intended to assist researchers in the fields of microbiology, natural product chemistry, and drug development in assessing the antimicrobial potency of this compound.
Application Notes
This compound, originally isolated from Penicillium spiculisporum, is a polybasic fatty acid that has garnered attention for its surfactant properties and biological activities.[3][4][5] Recent studies have highlighted its significant antimicrobial potential, particularly from endophytic fungal sources like Aspergillus cejpii.[1][2] This makes this compound a compound of interest for the development of new antimicrobial agents, especially in the context of rising multidrug-resistant pathogens.[2]
The MIC is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration of the substance that prevents the visible in vitro growth of a microorganism.[6][7] Determining the MIC of this compound is a critical first step in evaluating its potential as a therapeutic agent. Standardized methods for MIC determination, such as broth microdilution and agar (B569324) dilution, are recommended for generating reliable and reproducible data.[8][9][10]
A recent study demonstrated that this compound isolated from the endophytic fungus Aspergillus cejpii exhibited significant antimicrobial activity against a range of bacteria, including drug-resistant strains.[1][2] The reported MIC values indicate a broad spectrum of activity, making further investigation into its antimicrobial properties highly valuable.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains as reported in the literature.
| Microorganism | Strain Type | MIC (µg/mL) |
| Escherichia coli | - | 3.9 - 31.25 |
| Pseudomonas aeruginosa | Standard & Drug-Resistant (PS 16) | 3.9 - 31.25 |
| Staphylococcus aureus | Standard & Methicillin-Resistant (MRSA, H1) | 3.9 - 31.25 |
| Serratia marcescens | - | 3.9 - 31.25 |
| Acinetobacter baumannii | Standard & Drug-Resistant (ACT 322) | 3.9 - 31.25 |
| Salmonella typhi | - | 3.9 - 31.25 |
| Data sourced from a study on this compound isolated from Aspergillus cejpii.[1][2] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely used due to its efficiency and suitability for testing multiple samples.[10][11]
Protocol: Broth Microdilution Method for MIC Determination of this compound
1. Materials and Reagents
-
This compound (pure compound)
-
Appropriate solvent for this compound (e.g., DMSO, ensure final concentration does not inhibit microbial growth)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium for the test organism
-
Test microorganism strains (e.g., ATCC or clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35-37°C)[9]
-
Sterile petri dishes and agar plates for culture purity checks
2. Preparation of this compound Stock Solution
-
Accurately weigh a known amount of pure this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The solubility of this compound in DMSO is reported to be 65 mg/mL (197.92 mM).[12]
-
Further dilute the stock solution in the appropriate sterile broth medium to achieve a starting concentration that is typically at least twice the highest concentration to be tested.
3. Preparation of Microbial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Serial Dilution and Inoculation
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared this compound working solution to the first column of wells. This will be the highest concentration.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
-
Within 15-30 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. Do not add bacteria to the sterility control wells (column 12).
5. Incubation and Reading of Results
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Following incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the well is clear).
-
The growth control well should be turbid, and the sterility control well should remain clear.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of MIC determination.
Caption: Experimental workflow for the broth microdilution method.
Caption: Logical relationship of MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. droracle.ai [droracle.ai]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 12. selleckchem.com [selleckchem.com]
Spiculisporic Acid: Application Notes and Protocols for Cosmetics and Metal Removers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid, a bioactive γ-butenolide originally isolated from Penicillium spiculisporum, is a versatile biosurfactant with emerging applications in the cosmetic and environmental sectors.[1] Its unique structure, featuring a lactone ring and two carboxyl groups, imparts valuable properties such as antimicrobial activity, emulsification, and metal chelation.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic formulations and as a potential metal remover, based on currently available scientific literature.
This compound in Cosmetics
This compound is a multifunctional ingredient in cosmetics, valued for its gentle nature and diverse activities on the skin and hair.[2] It is reported to function as an antimicrobial agent, a skin humectant, an exfoliant, and an emulsifying agent.[4]
Anti-Dandruff Agent
Application Note: this compound has demonstrated efficacy as an anti-dandruff agent by controlling the proliferation of Malassezia genus yeasts, which are associated with dandruff conditions.[5] It can be formulated into shampoos, conditioners, and scalp treatments. For optimal performance, it is often used as a salt (e.g., sodium, potassium, triethanolamine, or arginine salt) to improve its solubility and stability in aqueous formulations.[5]
Quantitative Data: Formulation Parameters for Anti-Dandruff Compositions
| Parameter | Value | Reference |
| Concentration of this compound (or its salt) | 0.5 - 20% by weight (preferably 1.5 - 10%) | [5] |
| pH of the final composition | 4.0 - 7.5 (preferably 4.7 - 6.5) | [5] |
| Water content | 30 - 98% by weight | [5] |
| Organic solvent content | 0.05 - 60% by weight | [5] |
| This compound/base weight ratio (for salt formation) | 1/0.5 to 1/1.1 | [5] |
Experimental Protocol: In Vitro Efficacy against Malassezia furfur
This protocol is adapted from a patented method to demonstrate the anti-dandruff activity of this compound.[5]
Objective: To evaluate the inhibitory effect of a this compound formulation on the growth of Malassezia furfur.
Materials:
-
Malassezia furfur ATCC 12078 strain
-
Sabouraud broth supplemented with olive oil
-
Test formulation containing this compound
-
Tryptone salt solution (diluent)
-
Sterile test tubes or microplates
-
Incubator
Procedure:
-
Inoculum Preparation: Culture Malassezia furfur in a suitable medium to achieve a concentration of 10⁷ microorganisms/ml.
-
Test Sample Preparation: Prepare a solution of the this compound formulation to be tested.
-
Incubation: In a sterile test tube, combine the following in the specified ratios:
-
10% microbial inoculum (10⁷ microorganisms/ml)
-
10% of the test formulation
-
80% Sabouraud broth with olive oil
-
-
Growth Control: Prepare a control tube where the test formulation is replaced with the tryptone salt diluent.
-
Incubation: Incubate all tubes under appropriate conditions for Malassezia furfur growth (e.g., 30-32°C for 48-72 hours).
-
Analysis: After incubation, assess the growth of Malassezia furfur in the test and control tubes. This can be done by measuring the optical density at a specific wavelength (e.g., 600 nm) or by plating serial dilutions and counting colony-forming units (CFUs). A significant reduction in growth in the test sample compared to the control indicates anti-dandruff activity.
Workflow for In Vitro Anti-Dandruff Efficacy Testing
Caption: Workflow for evaluating the in vitro anti-dandruff efficacy of this compound.
Deodorant Active Agent
Application Note: this compound can be used as a deodorant active agent in cosmetic compositions. It can be used in its free acid form or partially or fully neutralized with a mineral or organic base. Formulations can be applied to areas prone to body odor, such as the underarms and feet.
Emulsifier and Film-Forming Agent
Application Note: this compound and its salts are effective emulsifying biosurfactants. They can be used to create stable oil-in-water emulsions for creams, lotions, and other cosmetic products. Additionally, these compositions can exhibit film-forming properties, which can enhance the sensory characteristics and barrier function of the product on the skin.
Quantitative Data: Formulation Parameters for Emulsions
| Parameter | Value | Reference |
| Oil Phase Concentration | At least 1% by weight | |
| This compound Concentration | 0.1 - 15% by weight | |
| Base (amino acids or alkanolamines) | Sufficient amount to form at least a monosalt | |
| Glycol/Polyol Content | Less than 3% by weight |
This compound as a Metal Remover
This compound has been identified as a heavy metal sequestrant, indicating its potential for use in metal removal applications.[2] This property is attributed to its two carboxyl groups, which can chelate metal ions.
General Experimental Protocol: Evaluation of Metal Chelation by this compound
Objective: To determine the efficiency of this compound in removing a specific heavy metal (e.g., cadmium or lead) from an aqueous solution.
Materials:
-
This compound
-
A stock solution of a heavy metal salt (e.g., CdCl₂ or Pb(NO₃)₂) of known concentration
-
pH meter and buffers
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal analysis
Procedure:
-
Preparation of Metal Solution: Prepare a working solution of the target heavy metal at a known concentration (e.g., 100 mg/L) in deionized water.
-
Chelation Reaction:
-
In a series of flasks, add a fixed volume of the metal solution.
-
Add varying concentrations of this compound to each flask.
-
Adjust the pH of the solutions to the desired value (e.g., using HCl or NaOH).
-
Include a control flask with no this compound.
-
-
Incubation: Agitate the flasks on a shaker at a constant speed and temperature for a predetermined period to allow for chelation to reach equilibrium.
-
Separation: Separate the this compound-metal complexes from the solution. This can be achieved by precipitation followed by centrifugation or filtration.
-
Metal Analysis: Analyze the concentration of the free metal ions remaining in the supernatant or filtrate using AAS or ICP-MS.
-
Calculation of Removal Efficiency: Calculate the metal removal efficiency using the following formula:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100
-
Where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration in the solution.
-
Logical Workflow for Metal Chelation Evaluation
Caption: General workflow for assessing the metal removal efficiency of this compound.
Conclusion
This compound is a promising bio-based ingredient with well-documented applications in the cosmetic industry, particularly as an anti-dandruff agent and emulsifier. The provided protocols offer a starting point for researchers to evaluate its efficacy in these roles. Its application as a metal remover is an area that warrants further investigation to quantify its chelation capabilities and determine optimal conditions for its use in environmental remediation. The general protocol provided can serve as a framework for such studies.
References
Spiculisporic Acid: A Promising Biosurfactant for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Spiculisporic acid, a fatty acid-type biosurfactant, is emerging as a molecule of significant interest in various research and development fields. Produced by filamentous fungi such as Talaromyces trachyspermus and Aspergillus cejpii, this γ-butenolide possesses a unique combination of surface-active and biological properties, making it a compelling candidate for applications ranging from antimicrobial therapies to drug delivery systems.[1][2][3] Its low propensity for skin irritation and high surface activity have also led to its use in cosmetics and as a metal remover.[2][4]
This document provides a comprehensive overview of this compound, including its production, purification, and characterized biological activities, supplemented with detailed experimental protocols and data presented for easy reference.
Biosurfactant and Physicochemical Properties
This compound's structure, featuring one lactone ring and two carboxyl groups, contributes to its notable surfactant properties.[2] While specific quantitative data for some of its biosurfactant characteristics are not extensively reported in publicly available literature, its ability to reduce surface tension and form emulsions is well-documented. The salt of this compound exhibits pH-dependent aggregation, forming vesicles at a pH of approximately 5.8–6.2, lipid particles at pH 6.3–6.6, and micelles at a pH of 6.8 or higher.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value/Observation | Reference(s) |
| Molecular Formula | C₁₇H₂₈O₆ | [3] |
| Molecular Weight | 328.40 g/mol | [6] |
| Appearance | White needle-like solid | [7] |
| Solubility | Poorly soluble in water, highly soluble in ethanol (B145695). | [7] |
| Aggregation | pH-dependent: forms vesicles, lipid particles, and micelles. | [5] |
Biological Activities
This compound has demonstrated significant potential as both an antimicrobial and an anticancer agent, although research into the latter is still in its early stages.
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][8]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | 31.25 | [3] |
| Pseudomonas aeruginosa | 31.25 | [3] |
| Staphylococcus aureus | 31.25 | [3] |
| Serratia marcescens | 15.63 | [3] |
| Acinetobacter baumannii | 62.5 | [3] |
| Salmonella typhi | 15.63 | [3] |
| MRSA (H1) | 3.9 | [3][8] |
| Pseudomonas aeruginosa (PS 16) | 31.25 | [3] |
| Acinetobacter baumannii (ACT 322) | 31.25 | [3] |
Anticancer Activity
Data on the direct anticancer activity of this compound is limited. One study reported that a derivative, this compound E, did not show in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[9] Further research is required to fully elucidate the anticancer potential of the parent compound.
Experimental Protocols
Production of this compound
This compound can be produced through fermentation using various fungal strains. The following protocol is a summarized method for high-yield production using Talaromyces trachyspermus.[2][10]
Protocol 1: Fed-Batch Fermentation of this compound
-
Strain Selection: Talaromyces trachyspermus NBRC 32238 has been shown to be a high-producing strain.[2]
-
Media Preparation:
-
Basic Medium: Glucose (100 g/L), Meat Extract (4.5 g/L), FeCl₃ (5.0 mg/L). Adjust initial pH to 3.0.[2][10]
-
Sucrose (B13894) can be used as an alternative carbon source to shorten the lag time of production.[2]
-
-
Fermentation Conditions:
-
Fed-Batch Strategy:
-
Start with an initial batch culture.
-
To prevent substrate depletion and enhance yield, periodically add a concentrated sucrose solution to the culture. A fed-batch culture with sucrose has been reported to yield up to 60 g/L of this compound.[10]
-
-
Harvesting: The crystalline this compound will precipitate in the acidic culture medium.[2]
Purification of this compound
The following is a general protocol for the purification of this compound from the fermentation broth.
Protocol 2: Purification of this compound
-
Separation: Separate the mycelium and crystalline this compound from the culture solution by filtration.[7]
-
Washing: Wash the solid phase on the filter paper several times with distilled water to remove water-soluble impurities.[7]
-
Extraction: Dissolve the this compound from the filter paper using ethanol.[12]
-
Recrystallization: Evaporate the ethanol to obtain the crude this compound. Recrystallize the crude product from a suitable solvent to obtain pure, white, needle-like crystals.[12]
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using the microtiter plate assay to find the Minimum Inhibitory Concentration (MIC).[3]
Protocol 3: MIC Microtiter Plate Assay
-
Bacterial Culture: Culture the test bacterial strains overnight in an appropriate broth medium (e.g., Tryptone Soya Broth) at 37 °C.[3]
-
Preparation of this compound Solution: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution.[3]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test bacteria (approximately 10⁶ CFU/mL) to each well.[13]
-
Controls:
-
Positive Control: Wells containing the broth medium and bacterial inoculum without this compound.
-
Negative Control: Wells containing only the broth medium.
-
Antibiotic Control: Use a standard antibiotic (e.g., tetracycline) as a positive control for inhibition.[3]
-
-
Incubation: Incubate the microtiter plates overnight at 37 °C.[3]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[3]
Potential Signaling Pathways
The precise signaling pathways in eukaryotic cells affected by this compound have not yet been fully elucidated. However, as a γ-butenolide, it belongs to a class of compounds known to have diverse biological activities. In fungi, the Cell Wall Integrity (CWI) signaling pathway, a mitogen-activated protein kinase (MAPK) cascade, is crucial for responding to cell wall stress and also regulates the production of various secondary metabolites.[14] It is plausible that this compound, as a secondary metabolite itself, might be regulated by or interact with such pathways in its producing organism. In eukaryotic cells, other γ-butyrolactones have been shown to possess neuroprotective and other pharmacological effects, suggesting potential interactions with various cellular signaling cascades.[15] Further research is needed to determine the specific molecular targets and signaling pathways modulated by this compound in mammalian cells, which will be critical for its development as a therapeutic agent.
Conclusion
This compound presents a compelling profile as a versatile, bio-based molecule with significant potential in both industrial and biomedical applications. Its potent antimicrobial activity, coupled with its favorable safety profile, makes it a strong candidate for further investigation as a novel therapeutic agent. The detailed protocols provided herein offer a foundation for researchers to produce, purify, and evaluate the biological activities of this promising biosurfactant. Future research should focus on elucidating its precise mechanism of action, exploring its full range of biological activities, and optimizing its production for potential commercialization.
References
- 1. ijirset.com [ijirset.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Formulation of Spiculisporic Acid for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid is a bioactive γ-butenolide that has garnered interest for its potential therapeutic applications.[1][2][3][4] As a fatty acid-type biosurfactant, it presents formulation challenges for in vivo animal studies due to its poor aqueous solubility.[5][6] This document provides detailed application notes and protocols for the successful formulation of this compound for preclinical research, ensuring optimal delivery and reproducible results.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈O₆ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Poorly soluble in water; Soluble in DMF (30 mg/mL), DMSO (30-65 mg/mL), and Ethanol (30 mg/mL) | [1][2][4][5] |
Formulation Strategies for In Vivo Administration
Given the poor water solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for animal studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model.
Common strategies for poorly soluble compounds include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO, ethanol) and a vehicle that is well-tolerated by the animal (e.g., saline, PEG300).[7][8]
-
Suspensions: Creating a uniform dispersion of the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents.[7]
-
Lipid-Based Formulations: Dissolving or suspending the compound in lipids, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.[7][9][10]
Experimental Protocols
Protocol for Preparation of a Co-solvent Formulation (for IV or IP Injection)
This protocol is based on a known formulation for this compound and is suitable for achieving a clear solution for parenteral administration.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO. For example, to prepare a 2 mg/mL final solution, start with a higher concentration in DMSO.
-
In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween 80, and Saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 45% Saline).
-
While stirring, slowly add the this compound-DMSO solution to the vehicle to achieve the final desired concentration and a final DMSO concentration of 10% or less.
-
Continue stirring until a clear, homogeneous solution is obtained.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the solution for any precipitation before administration.
Quantitative Data for Co-Solvent Formulation:
| Parameter | Target Value |
| This compound Concentration | 2 mg/mL |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Appearance | Clear Solution |
| pH | 6.5 - 7.5 |
Protocol for Preparation of a Suspension Formulation (for Oral Gavage)
This protocol outlines the preparation of a homogeneous suspension of this compound for oral administration.[4]
Materials:
-
This compound
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na), low viscosity
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by dissolving CMC-Na in sterile water to the desired concentration (e.g., 0.5% w/v). Stir until fully dissolved.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to create a fine powder.
-
Gradually add the this compound powder to the CMC-Na solution while continuously stirring or homogenizing.
-
Continue mixing until a uniform and homogeneous suspension is achieved.
-
Visually inspect for homogeneity before each dose administration. It is recommended to stir the suspension continuously during dosing if it is prone to settling.
Quantitative Data for Suspension Formulation:
| Parameter | Target Value |
| This compound Concentration | ≥ 5 mg/mL |
| Vehicle | 0.5% CMC-Na in sterile water |
| Appearance | Homogeneous Suspension |
| Particle Size | To be determined by particle size analysis |
Visualization of Workflows and Pathways
To aid in the understanding of the formulation process and the potential biological interactions of this compound, the following diagrams have been generated.
Caption: Workflow for In Vivo Formulation of this compound.
Caption: Hypothetical Signaling Pathway of this compound.
Safety and Handling
-
When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can enhance the absorption of substances through the skin. Exercise caution when using DMSO-containing formulations.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Some excipients, such as polysorbates, have been associated with toxicity in animals.[11] It is crucial to use high-purity, well-characterized excipients and to be aware of their potential side effects.
Conclusion
The successful in vivo evaluation of this compound relies on the development of an appropriate and well-characterized formulation. The protocols and information provided in this document offer a starting point for researchers. It is recommended to perform small-scale formulation trials to ensure the physical and chemical stability of the chosen formulation before proceeding to large-scale animal studies. Further characterization, such as particle size analysis for suspensions and stability studies, is also advised to ensure dose accuracy and consistency.
References
- 1. This compound CAS#: 469-77-2 [m.chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiculisporic Acid for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiculisporic acid is a bioactive γ-butenolide, first isolated from Penicillium spiculisporum, and is also produced by other fungi such as Aspergillus species.[1][2] Structurally, it is a microbial biosurfactant with a long fatty acid chain containing two carboxylic acid moieties and a lactone ring.[1][3] This unique structure contributes to its biological activities, which include anti-oxidative stress properties.[1][3][4] These characteristics make this compound a compound of interest for in vitro studies in various research areas, including drug discovery and development.
This document provides a detailed protocol for the proper dissolution and handling of this compound for use in a variety of in vitro assays.
Data Presentation: Solubility and Stock Solution
Proper dissolution is critical for obtaining accurate and reproducible results in in vitro experiments. This compound is poorly soluble in water but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 55 mg/mL | 167.48 mM | Sonication is recommended to aid dissolution.[7] |
| Ethanol | Soluble | Not specified | Can be used for dissolution.[5][6][8] |
| Water | Poorly soluble | Not specified | Not recommended for initial stock solution preparation.[5][6] |
Molecular Weight of this compound: 328.4 g/mol [7]
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.84 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the this compound. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[7]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. When stored properly in a solvent at -80°C, this compound is stable for up to one year.[7]
Preparation of Working Solutions for In Vitro Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the concentrated DMSO stock.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the working solution and in the final assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other artifacts. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[7]
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway for Anti-Oxidative Stress Action of this compound
Given that this compound has demonstrated anti-oxidative stress actions, a potential mechanism of action could involve the modulation of cellular pathways that respond to oxidative stress, such as the Nrf2-ARE pathway. The following diagram illustrates a hypothetical signaling pathway where this compound may exert its effects.
Caption: Hypothetical Nrf2-mediated antioxidant pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 469-77-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiculisporic Acid Production in Bioreactors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production of Spiculisporic acid (SA) in bioreactors.
Troubleshooting Guide
This guide addresses common problems that may arise during the fermentation process, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | - Inappropriate microbial strain. - Suboptimal medium composition (carbon, nitrogen, or trace metal limitations). - Incorrect initial pH of the medium. - Inadequate aeration or agitation. - Substrate depletion during fermentation. | - Use a high-producing strain such as Talaromyces trachyspermus NBRC 32238.[1][2][3][4] - Optimize medium with sucrose (B13894) or glucose as the carbon source, meat extract as the nitrogen source, and ensure the presence of FeCl₃.[1][2][3] - Adjust the initial pH to acidic conditions, around 3.0, as this has been shown to be optimal for production.[1] - In a bioreactor, maintain an aeration rate of approximately 0.5 vvm and an agitation speed of around 700 rpm.[5] - Implement a fed-batch culture strategy to maintain a sufficient supply of the carbon source, which can significantly improve yield.[1][2][6][7] |
| Poor Mycelial Growth | - Nutrient limitation in the medium. - Unfavorable pH or temperature. - Presence of inhibitory substances. | - Ensure the basic medium contains essential salts like KH₂PO₄, MgSO₄·7H₂O, and (NH₄)₂SO₄.[1] - Maintain the culture temperature at approximately 28°C.[1][5] - Analyze the raw materials for potential inhibitors. |
| Product Degradation | - Glucose depletion in the culture medium has been observed to coincide with a decrease in this compound concentration.[5][6] | - Implement a fed-batch feeding strategy to avoid complete depletion of the carbon source.[6] - Harvest the product shortly after the peak production phase, which is typically around day 8 in a batch culture.[1][5] |
| Foaming in the Bioreactor | - High agitation speeds. - Proteinaceous components in the medium (e.g., meat extract). | - Reduce the agitation speed if it does not negatively impact oxygen transfer and mixing. - Add an appropriate antifoaming agent. |
| Contamination | - Non-sterile medium or equipment. - Improper aseptic techniques during inoculation or sampling. | - Ensure proper sterilization of the bioreactor and all medium components. The medium can be autoclaved at 121°C.[1] - Maintain strict aseptic techniques throughout the fermentation process. The low operational pH of around 3.0 can also help to reduce the risk of bacterial contamination.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (SA) is a biosurfactant of the fatty acid type, characterized by a lactone ring and two carboxyl groups.[1][5][6] Due to its low skin irritation, antibacterial properties, and high surface activity, it has applications in cosmetics and as a metal remover.[1][5][6]
2. Which microorganism is most effective for producing this compound?
Talaromyces trachyspermus, particularly the strain NBRC 32238, has been identified as a high-producing strain for this compound.[1][2][3][4]
3. What are the optimal carbon and nitrogen sources for its production?
Glucose and sucrose are the most suitable carbon sources for SA production.[1][2][3] Meat extract has been shown to be a highly effective nitrogen source, significantly promoting production.[1][2][3]
4. What are the ideal fermentation conditions in a bioreactor?
For optimal production in a bioreactor, the following conditions are recommended:
-
pH: An initial acidic pH of 3.0 is optimal.[1]
-
Aeration: 0.5 vvm (volume of air per volume of medium per minute)[1][5]
5. How does fed-batch culture improve this compound production?
Fed-batch culture, particularly with sucrose, has been shown to significantly increase the yield of this compound, reaching up to 60 g/L.[1][2][6][7] This strategy prevents substrate depletion, which can be a limiting factor in batch cultures, and in the case of sucrose, shortens the lag time for production to begin.[1][2][6][7]
6. How can this compound be recovered and purified from the fermentation broth?
This compound crystallizes in the culture medium.[1] The recovery process involves separating the mycelium and SA crystals from the broth by filtration. The solid phase is then washed with water, followed by dissolution of the SA in ethanol (B145695). The ethanol solution is collected, and the solvent is evaporated to obtain the purified product.[1]
Experimental Protocols
Microorganism and Media Preparation
-
Microorganism: Talaromyces trachyspermus NBRC 32238 is maintained on potato dextrose agar (B569324) (PDA) slants.
-
Pre-culture: A fungal pre-culture is prepared by cultivating the strain in a suitable liquid medium.
-
Basic Medium Composition:
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
(NH₄)₂SO₄: 0.8 g/L
-
Corn Steep Liquor (CSL): 1.0 g/L
-
FeSO₄·7H₂O: 0.0915 g/L[1]
-
-
Optimized Production Medium: For enhanced production, use the basic medium and supplement with:
-
Sterilization: The medium is sterilized by autoclaving at 121°C for 15-45 minutes.[1][4] The initial pH should be adjusted to 3.0 using HCl before sterilization.[1]
Bioreactor Operation
-
Batch Culture:
-
Aseptically inoculate the sterilized production medium in the bioreactor with the pre-culture of T. trachyspermus.
-
Set the bioreactor parameters to a temperature of 28°C, agitation of 700 rpm, and an aeration rate of 0.5 vvm.[1][5]
-
The cultivation is typically carried out for 8 to 11 days.[1][5]
-
Monitor cell growth (Dry Cell Weight, DCW) and this compound concentration regularly.
-
-
Fed-Batch Culture:
-
Begin with a batch culture as described above.
-
To prevent carbon source depletion, a concentrated solution of sucrose is fed into the bioreactor.
-
The feeding strategy should be designed to maintain a sufficient substrate concentration to support continuous production.
-
This method has been shown to extend the production phase and achieve higher final product concentrations.[1][2][6][7]
-
This compound Recovery and Quantification
-
Recovery:
-
At the end of the fermentation, harvest the entire culture broth.
-
Separate the solid components (mycelium and SA crystals) from the liquid medium using filtration.[1]
-
Wash the collected solids with distilled water to remove residual medium components.[1]
-
Dissolve the this compound from the solids using ethanol.[1]
-
Collect the ethanol filtrate and evaporate the solvent at 50°C to obtain the crystalline product.[1]
-
-
Quantification:
-
The concentration of this compound in the culture broth can be determined using High-Performance Liquid Chromatography (HPLC).[1]
-
A suitable column, such as an IC Sep WA1 Wine Analysis Column, can be used with a refractive index detector.[1]
-
The mobile phase can be a dilute sulfuric acid solution (e.g., 1.25 mM).[1]
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Key factors influencing this compound yield.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
Technical Support Center: Enhancing Spiculisporic Acid Production via Fed-Batch Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve Spiculisporic acid (SA) yield through fed-batch culture. The information is derived from key research findings to address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the fed-batch cultivation of Talaromyces trachyspermus for this compound production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | - Sub-optimal pH of the culture medium.- Inappropriate carbon or nitrogen source.- Absence or incorrect concentration of essential trace metals.- Depletion of the carbon source during fermentation. | - Adjust the initial pH of the medium to 3.0. Low pH is crucial for SA production and helps prevent contamination[1].- Use glucose or sucrose (B13894) as the primary carbon source. Sucrose has been shown to shorten the lag time for SA production in bioreactors[1][2][3][4][5][6].- Supplement the medium with meat extract (around 4.5 g/L) as a nitrogen source and FeCl₃ (around 5 mg/L)[1][2][3][4][5][6].- Implement a fed-batch strategy by feeding additional sucrose during the culture to avoid substrate depletion[1][2][3][4][5][6]. |
| Slow or Stunted Fungal Growth | - Incorrect cultivation temperature.- Poor aeration and agitation in the bioreactor.- Nutrient limitation in the initial medium. | - Maintain the cultivation temperature at 28°C[1][7].- For bioreactor cultures, ensure adequate aeration (e.g., 0.5 vvm) and agitation (e.g., 700 rpm) to promote mycelial growth and dispersion[1][7].- Ensure the basal medium contains essential salts like KH₂PO₄ and MgSO₄·7H₂O[1]. |
| Decrease in SA Production After Initial Success | - Depletion of the primary carbon source in a batch culture setup. | - This is a common issue in batch cultures where SA production ceases after the glucose is consumed. Transition to a fed-batch culture and supply additional carbon source (e.g., sucrose) at specific intervals (e.g., at 4 and 8 days) to sustain production[1][2]. |
| Inconsistent Yields Between Flask and Bioreactor | - Differences in aeration, agitation, and shear stress. | - SA production might be slightly higher in shake flasks compared to bioreactors under certain batch conditions. Optimize bioreactor parameters like agitation and aeration to better mimic the conditions favorable for production[1][2][3][4][5][6]. Sucrose was found to be a more suitable substrate than glucose in bioreactor cultures to shorten the production lag time[1][2][3][4][5][6]. |
| Contamination of the Culture | - Non-optimal pH allowing for bacterial growth. | - Operating the culture at a low initial pH of 3.0 can help prevent bacterial contamination[1]. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (SA) is a fatty acid-type biosurfactant with a lactone ring and two carboxyl groups. It is valuable in the cosmetics and metal remover industries due to its low skin irritation, antibacterial properties, and high surface activity[1][2][3][4][5][6].
Q2: Which microbial strain is recommended for high-yield this compound production?
A2: Talaromyces trachyspermus NBRC 32238 has been identified as a high-producing strain for this compound[1][2][3][4][5][6].
Q3: What is the main advantage of using fed-batch culture over batch culture for SA production?
A3: Fed-batch culture allows for the replenishment of key nutrients, particularly the carbon source, during fermentation. This prevents substrate depletion, which is a major limiting factor for SA production in batch cultures, leading to significantly higher yields. A fed-batch culture with sucrose resulted in 60 g/L of SA, a substantial increase compared to batch methods[1][2][3][4][5][6].
Q4: What are the optimal medium components for maximizing SA yield?
A4: The optimal medium includes a suitable carbon source (glucose or sucrose at 100 g/L), a nitrogen source (meat extract at 4.5 g/L), and trace metal ions (FeCl₃ at 5 mg/L). The basal medium should also contain KH₂PO₄ (0.5 g/L) and MgSO₄·7H₂O (0.5 g/L)[1][7].
Q5: What is the optimal pH for this compound production?
A5: The optimal initial pH for SA production by T. trachyspermus NBRC 32238 is 3.0. Operating at this low pH also has the advantage of reducing the risk of contamination[1].
Q6: How is the production of this compound quantified?
A6: The concentration of this compound in the culture broth can be analyzed using High-Performance Liquid Chromatography (HPLC) with a refraction detector[1].
Data Presentation
Table 1: Effect of Carbon Source on this compound Production in Batch Culture
| Carbon Source (100 g/L) | SA Production (g/L) | Yield (g SA/g substrate) | Productivity (g/L/day) |
| Glucose | 11.9 | 0.14 | 1.7 |
| Sucrose | 11.2 | - | - |
| Other Sugars (Galactose, Arabinose, Xylose, Lactose, Fructose) | 2.5 - 10.5 | - | - |
| Data from shake flask cultures of T. trachyspermus NBRC 32238 at 28°C for 7 days with an initial pH of 3.0.[1] |
Table 2: Comparison of Batch and Fed-Batch Culture for this compound Production
| Culture Method | Carbon Source | Key Medium Components | Max SA Production (g/L) | Overall Yield (g SA/g substrate) | Productivity (g/L/day) |
| Batch (Flask) | Glucose | 4.5 g/L meat extract, 5.0 mg/L FeCl₃ | 29.0 | 0.29 | 3.3 |
| Batch (Bioreactor) | Glucose | 4.5 g/L meat extract, 5.0 mg/L FeCl₃ | 25.3 | - | - |
| Fed-Batch (Bioreactor) | Sucrose | 4.5 g/L meat extract, 5.0 mg/L FeCl₃ | 60.0 | 0.22 | 6.6 |
| Data from cultures of T. trachyspermus NBRC 32238.[1][2][3][4][5][6][7] |
Experimental Protocols
1. Batch Culture in a Shake Flask:
-
Microorganism: Talaromyces trachyspermus NBRC 32238.
-
Medium: Basic medium containing (per L): 100 g glucose, 4.5 g meat extract, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 5.0 mg FeCl₃.
-
Initial pH: Adjusted to 3.0 using HCl.
-
Cultivation: Inoculate the fungus into a 500-mL Erlenmeyer flask with baffles containing 100 mL of the medium. Culture at 28°C with shaking at 140 rpm for 9 days[7][8].
2. Fed-Batch Culture in a Bioreactor:
-
Bioreactor: 2 L aeration stirring-type bioreactor with a 1 L working volume.
-
Medium: Same as the batch culture, but with sucrose as the carbon source.
-
Cultivation Parameters: Control the temperature at 28°C, agitation at 700 rpm, and aeration rate at 0.5 vvm[1][7].
-
Feeding Strategy: Initiate the culture as a batch. Add a concentrated sucrose solution at day 4 and day 8 to replenish the carbon source and maintain its availability for the fungus[1].
-
Analysis: Monitor cell growth (dry cell weight) and SA concentration (via HPLC) throughout the cultivation period[1].
Visualizations
Caption: Simplified biosynthesis pathway of this compound.
Caption: Experimental workflow for fed-batch production of this compound.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Effect of carbon source on Spiculisporic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Spiculisporic acid (SA). The information is based on peer-reviewed scientific literature to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of the carbon source on this compound (SA) production?
The selection of a carbon source is a critical factor that significantly influences the final yield of this compound during fermentation. Various carbohydrates, including hexoses (like glucose and fructose), pentoses (like xylose), and disaccharides (like sucrose (B13894) and lactose), can be metabolized by the producing fungus, Talaromyces trachyspermus, to generate SA.[1][2] However, the efficiency of conversion and the final product concentration vary considerably among different sugars.
Q2: Which carbon sources result in the highest this compound (SA) yield?
Studies have shown that among common sugars, glucose and sucrose are the most effective substrates for high-yield SA production.[3][4][5][6] In a comparative study using T. trachyspermus NBRC 32238, glucose resulted in the highest concentration of SA at 11.9 g/L after 7 days of cultivation.[1][2] Sucrose also demonstrated comparable production levels.[1][2] While other sugars can be utilized, they generally result in lower yields.[1][2]
Data Presentation: Effect of Different Carbon Sources on this compound Production
The following table summarizes the quantitative data on SA production using various carbon sources under specific experimental conditions.
| Carbon Source | Category | This compound (SA) Yield (g/L) |
| Glucose | Hexose | 11.9 |
| Sucrose | Disaccharide | Similar to Glucose |
| Fructose | Hexose | 2.5 - 11.9 (range for all sugars) |
| Maltose | Disaccharide | 2.5 - 11.9 (range for all sugars) |
| Galactose | Hexose | 2.5 - 11.9 (range for all sugars) |
| Lactose | Disaccharide | 2.5 - 11.9 (range for all sugars) |
| Arabinose | Pentose | 2.5 - 11.9 (range for all sugars) |
| Xylose | Pentose | 2.5 - 11.9 (range for all sugars) |
| Data sourced from a 7-day cultivation of T. trachyspermus NBRC 32238 at 28°C with an initial sugar concentration of 100 g/L.[1][2] |
Q3: What is the underlying metabolic reason for the effect of carbon sources on SA production?
This compound biosynthesis is a condensation reaction between two key metabolic precursors: lauroyl-CoA and 2-oxoglutarate .[1][2] The chosen carbon source must be efficiently metabolized to supply these building blocks.
-
Lauroyl-CoA is a fatty acid derivative, and its synthesis is dependent on the fatty acid synthesis pathway, which uses Acetyl-CoA as a primary substrate.
-
2-oxoglutarate is a key intermediate of the Tricarboxylic Acid (TCA) cycle.
Therefore, an effective carbon source is one that is readily channeled through glycolysis to produce Acetyl-CoA, which then feeds into both the fatty acid synthesis pathway and the TCA cycle to generate the necessary precursors for SA production.
Troubleshooting Guide
Q1: My SA yield is low even when using an optimal carbon source like glucose. What are some common issues?
Low yields despite using a good carbon source can often be traced to other suboptimal culture conditions.
-
Incorrect pH: The initial pH of the medium is crucial. T. trachyspermus NBRC 32238 has been shown to produce a maximum SA amount of 11.2 g/L when the initial pH is adjusted to 3.0.[1] Operating at a low pH also has the benefit of reducing contamination risk in large-scale cultures.[1]
-
Suboptimal Nitrogen Source: The type and concentration of the nitrogen source dramatically affect SA production. While inorganic nitrogen sources can be used, natural extracts often lead to better results.[1] For instance, using meat extract as the nitrogen source has been shown to boost SA production significantly, with an optimal concentration of 4.5 g/L increasing the yield to 23.3 g/L.[1]
-
Trace Metal Deficiency: Certain metal ions can act as cofactors for enzymes in the metabolic pathway. The addition of iron(III) chloride (FeCl₃) at a concentration of 5 mg/L has been found to promote SA production, increasing the yield to 18.6 g/L.[1]
Q2: I observe good cell growth (high Dry Cell Weight) but low SA production. Why might this be happening?
This phenomenon, known as decoupling of growth and production, can occur with certain substrates. For example, sucrose was observed to be the most consumed carbon source, leading to the largest Dry Cell Weight (DCW), but SA production was similar to that of glucose, which had a lower DCW.[1][2] This suggests that the metabolic flux is being directed primarily towards biomass formation rather than the synthesis of secondary metabolites like SA. To address this, consider a two-stage cultivation strategy or a fed-batch process where growth and production phases are partially separated.
Q3: How can I further optimize SA production beyond just changing the carbon source?
For significant improvements in SA yield, a fed-batch cultivation strategy is highly effective. This method overcomes substrate inhibition and allows for sustained production over a longer period. In a bioreactor, a fed-batch culture with sucrose resulted in a final SA concentration of 60 g/L, with a productivity of 6.6 g/L/day.[3][5][6] Sucrose is particularly suitable for fed-batch processes as it shortens the lag time for the start of SA production compared to glucose in a bioreactor setting.[3][5][6]
Experimental Protocols
Protocol 1: Baseline Production of this compound in Batch Culture
This protocol is for the initial screening of carbon sources and baseline production in shake flasks.
-
Strain: Talaromyces trachyspermus NBRC 32238.
-
Medium Preparation (per liter):
-
Culture Conditions:
-
Analysis:
-
After 7 days, harvest the culture broth.
-
SA often precipitates as crystals in the acidic medium.[1]
-
Separate the crystals and remaining dissolved SA from the biomass.
-
Quantify the SA yield using appropriate analytical methods such as NMR or HPLC after purification.
-
Protocol 2: High-Yield Production using Fed-Batch Culture
This protocol is an advanced method for maximizing SA yield in a controlled bioreactor.
-
Bioreactor Setup: Use a stirred-tank bioreactor with controls for temperature, pH, and dissolved oxygen.
-
Initial Batch Medium: Prepare the medium as described in Protocol 1, using Sucrose as the carbon source.
-
Cultivation Parameters:
-
Temperature: 28°C.
-
Agitation: 700 rpm.
-
Aeration: 0.5 vvm (volume of air per volume of medium per minute).
-
-
Feeding Strategy:
-
Begin the fed-batch process by adding a concentrated sucrose solution after an initial period of growth (e.g., after 4 days).[2]
-
Continue to feed the culture intermittently (e.g., with additional feeds at 8 and 12 days) to maintain a sufficient carbon supply without causing overflow metabolism.
-
-
Duration: The fermentation can be extended for up to 15 days or more to maximize the final product concentration.[2] A fed-batch culture with sucrose has been run for 15 days to achieve 60 g/L of SA.[3]
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon catabolite repression of penicillin biosynthesis by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Nodulisporic Acids: A Multifunctional Monooxygenase Delivers a Complex and Highly Branched Array - PMC [pmc.ncbi.nlm.nih.gov]
Influence of nitrogen source on Spiculisporic acid fermentation
Technical Support Center: Spiculisporic Acid Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of nitrogen sources on this compound (SA) fermentation. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which type of nitrogen source is most effective for this compound (SA) production?
A: Natural, organic nitrogen sources are significantly more effective than inorganic sources for SA production.[1][2] In studies with Talaromyces trachyspermus, natural nitrogen sources led to improved glucose consumption and higher yields of SA and dry cell weight (DCW).[1] Among various tested organic sources, meat extract has been identified as the most effective, inducing the highest SA production.[1][3][4][5][6]
Q2: Why do inorganic nitrogen sources result in lower SA yields?
A: When inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) or potassium nitrate (B79036) (KNO₃) are used, glucose consumption by the fungus is generally poor.[1][2] This suboptimal utilization of the primary carbon source directly limits the metabolic pathways responsible for SA synthesis, leading to significantly lower production, typically between 0.5–15.0 g/L.[1][2]
Q3: What is the optimal concentration of meat extract for maximizing SA production?
A: For fermentation of T. trachyspermus, SA production increases with the concentration of meat extract up to a certain point. The highest yield of 23.3 g/L was achieved at a concentration of 4.5 g/L.[1][2] Increasing the concentration beyond this optimum may not lead to further improvements and could potentially cause inhibitory effects.
Q4: Can other organic nitrogen sources like peptone or yeast extract be used?
A: Yes, other organic nitrogen sources can be used, and they generally perform better than inorganic sources.[1] However, in comparative studies, sources like casamino acid, casein, malt (B15192052) extract, and Hipolypepton resulted in lower SA yields than meat extract.[1] Yeast extract is a common and effective nitrogen source in many fermentation processes due to its rich nutritional profile, but for SA production by T. trachyspermus, meat extract has proven superior.[7][8][9]
Q5: How do nitrogen sources influence the metabolic pathways for SA synthesis?
A: this compound is synthesized through a condensation reaction between lauroyl-CoA (a product of fatty acid synthesis) and 2-oxoglutarate (an intermediate of the TCA cycle).[1] Nitrogen sources are crucial as they serve as substrates for the formation of essential enzymes that catalyze these and other related metabolic reactions.[1][4] Appropriate nitrogen sources, like meat extract, likely provide specific amino acids, peptides, vitamins, and growth factors that enhance the expression and activity of these key enzymes, thereby boosting SA production.[1][7][10]
Troubleshooting Guide
Issue: Low or No this compound (SA) Production
If you are experiencing low yields, consider the following troubleshooting steps related to your nitrogen source:
-
Evaluate Your Current Nitrogen Source:
-
Problem: You are using an inorganic nitrogen source (e.g., ammonium sulfate, ammonium nitrate).[11][12][13]
-
Solution: Switch to a natural, organic nitrogen source. Meat extract is highly recommended for T. trachyspermus.[1][2][5] If meat extract is unavailable, consider other complex organic sources like peptone or yeast extract as a starting point for optimization.[1][10][14][15]
-
-
Optimize the Concentration of Your Organic Nitrogen Source:
-
Check for Poor Carbon Source Consumption:
-
Problem: The glucose in your medium is not being fully consumed, as indicated by residual sugar analysis.
-
Solution: Poor glucose consumption is often linked to the use of inorganic nitrogen sources.[1] Switching to an effective organic nitrogen source like meat extract should improve glucose uptake and, consequently, SA production.[1][2]
-
-
Consider the Impact of Other Media Components:
-
Problem: The nitrogen source is optimized, but yields are still low.
-
Solution: SA production is also significantly influenced by trace metals. Ensure your medium is supplemented with the appropriate trace metal ions. Iron (specifically FeCl₃ at 5 mg/L) has been shown to work synergistically with meat extract to promote SA production.[1][4][5][6]
-
Data on Nitrogen Source Performance
Table 1: Comparison of Various Nitrogen Sources on this compound Production
This table summarizes the final SA concentration after 7 days of fermentation using different nitrogen sources at a concentration of 5 g/L in a medium containing 100 g/L glucose.
| Nitrogen Source Category | Nitrogen Source | SA Production (g/L) |
| Organic (Natural) | Meat Extract | 22.2 |
| Hipolypepton | ~17.0 | |
| Malt Extract | ~12.5 | |
| Casamino Acid | ~10.0 | |
| Casein | ~7.5 | |
| Inorganic | (NH₄)₂SO₄ | ~15.0 |
| NH₄NO₃ | ~1.0 | |
| KNO₃ | ~0.8 | |
| NaNO₃ | ~0.5 | |
| Urea | ~0.5 |
Data adapted from studies on T. trachyspermus NBRC 32238. Actual values may vary based on specific experimental conditions.[1]
Table 2: Effect of Meat Extract Concentration on this compound Production
This table shows the impact of varying meat extract concentrations on the final SA yield after 7 days of fermentation.
| Meat Extract Conc. (g/L) | SA Production (g/L) | SA Yield (g SA / g glucose) | Productivity (g/L/day) |
| 0 | < 5.0 | N/A | N/A |
| 4.5 | 23.3 | 0.29 | 3.3 |
Data derived from experiments with T. trachyspermus NBRC 32238 in a medium with 100 g/L glucose.[1]
Experimental Protocols
Protocol: Screening of Nitrogen Sources for SA Production
This protocol outlines the methodology used to evaluate the effect of different nitrogen sources on SA production by T. trachyspermus.
-
Strain: Talaromyces trachyspermus NBRC 32238.
-
Basal Medium Preparation:
-
Prepare the basal medium containing a primary carbon source (e.g., 100 g/L glucose).
-
Add other essential nutrients and trace elements as per your standard protocol, initially omitting the primary nitrogen source. A typical basal medium might contain components like Corn Steep Liquor (CSL), but for screening, (NH₄)₂SO₄ is replaced.[1]
-
Adjust the initial pH of the medium to 3.0 using HCl before sterilization.[1]
-
Autoclave the medium at 121°C for 15 minutes.
-
-
Nitrogen Source Addition:
-
Prepare separate stock solutions of the nitrogen sources to be tested (e.g., meat extract, peptone, (NH₄)₂SO₄, KNO₃, etc.).
-
Add each nitrogen source to a separate flask of the basal medium to a final concentration of 5 g/L.[1]
-
-
Inoculation and Cultivation:
-
Analysis:
-
After the incubation period, harvest the culture broth.
-
Measure the final pH, Dry Cell Weight (DCW), and residual glucose concentration.
-
Extract and quantify the this compound concentration using appropriate analytical methods (e.g., NMR, HPLC).[1]
-
Visualized Workflows and Pathways
Caption: Workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Influence of nitrogen on SA metabolic pathways.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 7. en.angelyeast.com [en.angelyeast.com]
- 8. mdpi.com [mdpi.com]
- 9. Yeast Extract: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 10. zhishangchem.com [zhishangchem.com]
- 11. cropnutrition.com [cropnutrition.com]
- 12. advansix.com [advansix.com]
- 13. systemicproject.eu [systemicproject.eu]
- 14. Effects of Peptone Supplementation in Different Culture Media on Growth, Metabolic Pathway and Productivity of CHO DG44 Cells; a New Insight into Amino Acid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Spiculisporic Acid Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of Spiculisporic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal initial pH for this compound production by Talaromyces trachyspermus?
A1: The optimal initial pH for this compound (SA) production by Talaromyces trachyspermus NBRC 32238 is 3.0.[1][2][3] Research has shown that while the fungus can produce SA in a pH range of 2.0 to 4.0, the maximum yield is achieved at an initial pH of 3.0.[2][3] Operating at a low pH also has the advantage of reducing the risk of contamination during large-scale cultures.[2][3]
Q2: How does the initial pH of the culture medium affect the growth of Talaromyces trachyspermus and the consumption of the carbon source?
A2: The consumption of glucose by Talaromyces trachyspermus NBRC 32238 tends to increase as the initial pH of the medium rises from 2.0 to 4.0.[2] However, the highest production of this compound does not directly correlate with the highest glucose consumption. The maximum SA production is observed at an initial pH of 3.0, indicating that this pH is optimal for the metabolic pathways leading to SA biosynthesis, even if it is not the absolute optimum for glucose uptake.[2][3]
Q3: My this compound yield is low. What are some potential reasons related to pH?
A3: Low yields of this compound can be attributed to several factors related to pH:
-
Suboptimal Initial pH: If the initial pH of your culture medium is outside the optimal range of 2.0-4.0, particularly if it is not set at the optimal value of 3.0, SA production can be significantly lower.[2][3]
-
pH Fluctuation During Fermentation: While the initial pH is crucial, significant fluctuations during the fermentation process can also negatively impact SA biosynthesis. Fungal metabolism can alter the pH of the medium over time. It is important to monitor and, if necessary, control the pH throughout the cultivation period. In bioreactor cultures, T. trachyspermus can take 3-4 days to lower the pH to around 2.4, which coincides with the start of SA production.[2][4]
-
Incorrect pH Adjustment: Ensure that the pH of the medium is adjusted accurately using appropriate acids (e.g., HCl) before sterilization.[2]
Q4: Can I use a different fungus to produce this compound, and how would that affect the optimal pH?
A4: While Talaromyces trachyspermus is a well-documented producer of this compound, other fungi such as Aspergillus species have also been reported to produce it.[1] However, the optimal culture conditions, including pH, can be species- and even strain-specific. If you are using a different organism, it is essential to perform a pH optimization study to determine the ideal conditions for that specific strain. Generally, fungal secondary metabolite production is highly sensitive to the pH of the culture medium.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no this compound production | Initial pH of the culture medium is outside the optimal range (2.0-4.0). | Prepare fresh medium and carefully adjust the initial pH to 3.0 using HCl before sterilization.[2] |
| Significant pH drift during fermentation. | Monitor the pH of the culture broth at regular intervals. For bioreactor cultivations, consider implementing a pH control strategy to maintain it within the desired range. | |
| High biomass but low this compound yield | The pH may be favoring fungal growth over secondary metabolite production. | While glucose consumption increases up to pH 4.0, maximum SA production is at pH 3.0.[2] Ensure the initial pH is set to 3.0 to specifically promote SA biosynthesis. |
| Inconsistent results between batches | Inaccurate pH measurement or adjustment. | Calibrate your pH meter regularly. Prepare a standard operating procedure (SOP) for medium preparation, including the exact steps for pH adjustment. |
| Contamination of the culture | The initial pH is too high, allowing for the growth of contaminating microorganisms. | Maintain a low initial pH (around 3.0) to create a selective environment for Talaromyces trachyspermus and inhibit the growth of many common contaminants.[2][3] |
Quantitative Data
The following table summarizes the effect of initial culture pH on the production of this compound by Talaromyces trachyspermus NBRC 32238 after 7 days of cultivation at 28°C with 100 g/L glucose.
| Initial pH | This compound (SA) Yield (g/L) |
| 2.0 | ~8.5 |
| 2.5 | ~10.0 |
| 3.0 | 11.2 |
| 3.5 | ~9.0 |
| 4.0 | ~7.5 |
| Data extracted from graphical representations in the cited literature.[2] |
Experimental Protocols
1. Culture Medium Preparation and pH Adjustment
-
Basal Medium Composition:
-
pH Adjustment:
2. Fermentation in Shake Flasks
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial culture of Talaromyces trachyspermus.
-
Incubation Conditions:
-
Culture Vessel: Use baffled flasks to ensure adequate aeration.[2]
3. This compound Extraction and Quantification
-
Extraction:
-
Separate the mycelium and crystalline this compound from the culture broth by filtration.[1]
-
Wash the solid phase on the filter paper with distilled water.
-
Dissolve the this compound from the filter paper using 99.5% ethanol (B145695).[1]
-
Evaporate the ethanol at 50°C for 24 hours to obtain the crystalline this compound.[1]
-
-
Quantification:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Initial pH determines the morphological characteristics and secondary metabolite production in Aspergillus terreus and Streptomyces rimosus cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spiculisporic Acid Yield with Trace Metal Ions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of trace metal ions in enhancing the yield of Spiculisporic acid (SA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound (SA) is a fatty acid-type biosurfactant with a unique structure containing one lactone ring and two carboxyl groups.[1][2][3][4][5] It is valued for its low skin irritation, anti-bacterial properties, and high surface activity, making it a desirable ingredient in cosmetics and metal removers.[1][2][3][4][5] As a biosurfactant, it is a biodegradable and environmentally friendly alternative to synthetic surfactants derived from petrochemicals.[1] SA was originally discovered as a metabolite from Penicillium spiculisporum.[1][6]
Q2: Which trace metal ions are known to enhance this compound yield?
Studies on Talaromyces trachyspermus have shown that the addition of certain metal salts to the culture medium can significantly promote SA production.[1][5][7] Salts containing iron (FeSO₄, Fe₂(SO₄)₃, FeCl₃), manganese (MnSO₄), and nickel (NiCl₂) have been reported to increase SA production by two to three times compared to a control medium without added metal salts.[1][5][7] Among these, iron-containing salts, particularly FeCl₃, have been identified as highly effective promoters of SA synthesis.[1][2][3][4][5][8]
Q3: How do trace metal ions enhance this compound production?
Trace mineral components are essential for many physiological activities in microorganisms.[1] They often act as enzyme cofactors that are critical for various metabolic pathways, including sugar metabolism, substance synthesis, and overall cell maintenance.[1] The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a process likely catalyzed by enzymes that require metal ions for their activity.[1][4][5] The addition of iron salts has been observed to significantly increase glucose consumption by the fungus, which in turn leads to higher SA production.[5]
Q4: What is the biosynthesis pathway for this compound?
The biosynthesis of this compound is a condensation reaction between lauroyl-CoA and 2-oxoglutarate.[1][4][5] This process requires adequate substrates from both fatty acid synthesis (lauroyl-CoA) and the TCA cycle (2-oxoglutarate).[1][4][5]
Caption: Simplified biosynthesis pathway of this compound.
Troubleshooting Guide
Problem 1: Low or no increase in SA yield after adding trace metal salts.
-
Possible Cause 1: Suboptimal Metal Ion Concentration.
-
Solution: The concentration of the metal ion is critical. While beneficial at low concentrations, high levels can be inhibitory. For example, the optimal concentration for FeCl₃ with T. trachyspermus was found to be 5 mg/L.[1][7] At a concentration of 50 mg/L, cell growth was observed, but SA was not produced.[1][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain and culture conditions.
-
-
Possible Cause 2: Incorrect pH of the Medium.
-
Solution: SA production by T. trachyspermus is pH-dependent, with optimal production occurring under acidic conditions.[1] A maximum SA amount of 11.2 g/L was achieved when the initial pH was 3.0.[1] Ensure the initial pH of your culture medium is optimized. Low pH operation also has the benefit of reducing contamination risk in large-scale cultures.[1]
-
-
Possible Cause 3: Inadequate Nitrogen Source.
-
Solution: The type and concentration of the nitrogen source significantly impact SA yield. Natural nitrogen sources like meat extract have been shown to be superior to inorganic sources, with one study reporting the highest SA production (22.2 g/L) using meat extract.[1] Verify that your nitrogen source is not the limiting factor.
-
Caption: Decision workflow for troubleshooting low SA yield.
Problem 2: SA production decreases at high concentrations of trace metals.
-
Cause: This is a classic example of heavy metal toxicity. While essential in trace amounts, higher concentrations of metals like iron, manganese, or zinc can be toxic to fungi, inhibiting metabolic pathways and overall growth, which in turn halts the production of secondary metabolites like SA.[1][9][10] In the case of FeCl₃, concentrations of 50 mg/L allowed for cell growth but completely inhibited SA production.[1][7]
Data Presentation: Effect of Trace Metals
Table 1: Effect of Various Metal Salts on this compound Production
This table summarizes the effect of adding different metal salts at a concentration of 5 mg/L to the culture medium of T. trachyspermus NBRC 32238.[1][5][7]
| Metal Salt Additive (5 mg/L) | This compound (SA) Yield (g/L) | Fold Increase vs. Control |
| Control (No addition) | 5.2 | - |
| FeSO₄ | ~10-15 | ~2-3x |
| Fe₂(SO₄)₃ | ~10-15 | ~2-3x |
| FeCl₃ | 15.0 | ~2.9x |
| MnSO₄ | ~10-15 | ~2-3x |
| NiCl₂ | ~10-15 | ~2-3x |
Data derived from figures in the cited source and represents approximate values for illustrative purposes.[1][5][7]
Table 2: Dose-Dependent Effect of FeCl₃ on this compound Production
This table shows the impact of varying concentrations of FeCl₃ on SA production by T. trachyspermus NBRC 32238.[1][7]
| FeCl₃ Concentration (mg/L) | This compound (SA) Yield (g/L) |
| 0 | 5.2 |
| 5 | 18.6 |
| >5 (decreasing trend) | Decreasing |
| 50 | 0 |
Experimental Protocols
Protocol 1: Screening for Optimal Trace Metal Ion Concentration
This protocol provides a methodology to determine the optimal concentration of a specific trace metal salt (e.g., FeCl₃) for maximizing SA yield.
Objective: To identify the concentration of a given metal salt that results in the highest production of this compound by the target fungal strain.
Materials:
-
Fungal strain (e.g., Talaromyces trachyspermus NBRC 32238)
-
Basal fermentation medium (e.g., 100 g/L glucose, 4.5 g/L meat extract)
-
Trace metal salt stock solution (e.g., 1 g/L FeCl₃, filter-sterilized)
-
Shake flasks (e.g., 250 mL baffled flasks)
-
Shaking incubator
-
Equipment for biomass measurement (Dry Cell Weight, DCW) and SA quantification (e.g., NMR, HPLC).
Workflow Diagram:
Caption: Workflow for optimizing trace metal concentration.
Procedure:
-
Media Preparation: Prepare the basal fermentation medium. For T. trachyspermus, a medium containing 100 g/L glucose and 4.5 g/L meat extract at an initial pH of 3.0 can be used.[1]
-
Aliquot and Supplement: Distribute the medium into a series of baffled shake flasks. Add the sterile trace metal stock solution to each flask to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50 mg/L). The flask with 0 mg/L serves as the control.
-
Inoculation: Inoculate each flask with a standardized amount of fungal spores or mycelial suspension.
-
Incubation: Incubate the flasks under optimal conditions. For T. trachyspermus, this is typically at 28°C with shaking at 140 rpm for 7-9 days.[1]
-
Harvesting: After the incubation period, harvest the contents of each flask.
-
Analysis:
-
Separate the fungal biomass from the culture broth via filtration or centrifugation.
-
Determine the Dry Cell Weight (DCW) of the biomass to assess growth.
-
Quantify the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC, NMR).[1]
-
-
Data Interpretation: Plot the SA yield (g/L) and DCW (g/L) against the metal ion concentration to identify the optimal level that maximizes SA production, potentially without inhibiting growth.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of external Mn2+ concentration on hyphal morphology and citric acid production are mediated primarily by the NRAMP-family transporter DmtA in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Fungal Metabolism on Zn Minerals Formation: The Case of Aspergillus niger and Penicillium chrysogenum | MDPI [mdpi.com]
Technical Support Center: Scaling Up Spiculisporic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Spiculisporic acid.
Section 1: Fermentation Troubleshooting Guide
This section addresses common issues encountered during the fermentation process for this compound production.
Question: Why is my this compound yield lower in the bioreactor compared to the shake flask?
Answer:
Scaling up from shake flasks to bioreactors often presents challenges leading to reduced yields. Several factors could be contributing to this issue:
-
Shear Stress: The mycelia of filamentous fungi like Talaromyces trachyspermus are sensitive to high agitation speeds in a bioreactor, which can lead to cell damage and reduced productivity.
-
Oxygen Transfer: Inadequate oxygen supply can be a limiting factor in larger vessels. The oxygen transfer rate (OTR) needs to be optimized for the specific bioreactor geometry and process parameters.
-
Nutrient Heterogeneity: Poor mixing in a large bioreactor can lead to localized nutrient depletion or accumulation of inhibitory byproducts, affecting fungal growth and secondary metabolite production.
-
pH Control: Maintaining a low pH (around 3.0) is crucial for this compound production.[1] In a larger volume, pH gradients can occur, impacting overall yield.
Troubleshooting Steps:
-
Optimize Agitation and Aeration: Start with lower agitation speeds and gradually increase while monitoring cell viability and product formation. Ensure a sufficient aeration rate (e.g., 0.5 vvm) to maintain adequate dissolved oxygen levels.[2]
-
Improve Mixing: Use appropriate impeller designs and baffling to ensure homogenous distribution of nutrients and oxygen.
-
Implement Strict pH Control: Utilize a reliable pH probe and automated acid/base feeding system to maintain the optimal pH throughout the fermentation. A low pH can also help prevent contamination.[1]
-
Consider Fed-Batch Strategy: A fed-batch culture strategy, where nutrients are added incrementally, can help overcome substrate depletion and improve productivity. A fed-batch culture with sucrose (B13894) has been shown to yield up to 60 g/L of this compound.[3][4][5]
Question: My this compound production is inconsistent between batches. What could be the cause?
Answer:
Inconsistent production is a common challenge in fermentation processes. The variability can often be traced back to the following:
-
Inoculum Quality: The age, viability, and morphology of the fungal inoculum can significantly impact the fermentation performance.
-
Raw Material Variability: Natural nitrogen sources, such as meat extract, can have lot-to-lot variations in their composition, affecting this compound synthesis.[1][6][7]
-
Trace Metal Concentration: The concentration of trace metals, particularly iron (FeCl₃), is critical for production. Both deficiency and excess can be detrimental.[4][8]
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Develop a standardized protocol for inoculum development, ensuring consistent age, cell density, and morphology.
-
Test Raw Materials: If possible, test different lots of complex medium components before use in large-scale production.
-
Optimize Trace Metal Concentrations: Carefully determine the optimal concentration of essential trace metals like FeCl₃. A concentration of 5 mg/L has been shown to be effective.[8]
Fermentation Parameters Comparison
| Parameter | Flask Culture (Batch) | Bioreactor Culture (Batch) | Bioreactor Culture (Fed-Batch with Sucrose) |
| This compound Yield | ~29 g/L[2] | ~25.3 g/L[2] | 60 g/L[3][4][5] |
| Productivity | Not specified | Not specified | 6.6 g/L/day[3][4][5] |
| Culture Time | 9 days[2] | 11 days[2] | 9 days[3] |
| Typical Glucose Conc. | 100 g/L[2] | 100 g/L[2] | - |
| Typical Sucrose Conc. | - | - | Fed during culture[3] |
| Temperature | 28 °C[2] | 28 °C[2] | 28 °C |
| Agitation | 140 rpm[8] | 700 rpm[2] | Not specified |
| Aeration | - | 0.5 vvm[2] | Not specified |
| pH | Initial pH 3.0[1] | Controlled | Controlled |
Section 2: Downstream Processing Troubleshooting Guide
This section focuses on challenges related to the extraction and purification of this compound. A key characteristic of this compound is its tendency to crystallize directly in the fermentation broth at low pH.[1][6][9]
Question: I am experiencing low recovery of this compound crystals after filtration. What are the likely causes?
Answer:
Low recovery during the initial filtration step can be attributed to several factors:
-
Incomplete Crystallization: The crystallization process may not be complete at the time of harvesting, leaving a significant amount of product dissolved in the broth.
-
Small Crystal Size: The formation of very fine crystals can lead to losses during filtration as they may pass through the filter medium.
-
Adhesion to Mycelia: this compound crystals can adhere to the fungal biomass, leading to losses with the mycelial cake.
Troubleshooting Steps:
-
Ensure Complete Crystallization: Before filtration, ensure the broth has been held at a low temperature for a sufficient period to maximize crystal formation.
-
Control Cooling Rate: A slower cooling rate can promote the growth of larger, more easily filterable crystals.
-
Optimize Filtration Method: Experiment with different filter pore sizes and types. A filter press or decanter centrifuge may be more efficient for solid-liquid separation in large-scale operations.[2]
-
Wash the Mycelial Cake: Wash the filtered mycelial biomass with acidified water (at a pH similar to the fermentation broth) to recover adhered crystals.
Question: The purity of my recrystallized this compound is not meeting specifications. How can I improve it?
Answer:
Impurities in the final product can originate from the fermentation broth or be introduced during the purification process. Common impurities include other organic acids, proteins, and pigments.
Troubleshooting Steps:
-
Solvent Selection for Recrystallization: The choice of solvent is critical. A solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures is ideal. Ethanol has been used for elution and recrystallization.[10]
-
Activated Carbon Treatment: Before recrystallization, treating the dissolved crude product with activated charcoal can help remove colored impurities.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Control Crystallization Conditions: Slow cooling and avoiding agitation during crystallization are key to obtaining high-purity crystals. Rapid crystallization can trap impurities within the crystal lattice.
Section 3: FAQs
Q1: What is the biosynthetic pathway of this compound?
A1: this compound biosynthesis involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.[8] This places it in the category of fatty acid-type biosurfactants.
Q2: What are the optimal carbon and nitrogen sources for this compound production?
A2: Glucose and sucrose are effective carbon sources.[4][8] Among nitrogen sources, meat extract has been shown to significantly promote production.[6][8]
Q3: How does pH affect this compound production and recovery?
A3: A low initial pH of around 3.0 is optimal for production by Talaromyces trachyspermus.[1] This acidic condition also causes the this compound to crystallize out of the aqueous solution, which can simplify the initial recovery steps.[1][6][9] A patent for production using Penicillium spiculisporum suggests controlling the pH between 1.2 and 2.5.[8]
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: While this compound is noted for its low propensity to cause skin irritation, standard laboratory safety practices should always be followed.[3][5][8] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Section 4: Experimental Protocols & Visualizations
Experimental Protocol: Batch Fermentation in a Bioreactor
-
Medium Preparation: Prepare the fermentation medium containing (per liter): 100 g glucose, 4.5 g meat extract, and 5 mg FeCl₃.[2][8] Adjust the initial pH to 3.0 using HCl.[1]
-
Sterilization: Sterilize the bioreactor and the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a 5% (v/v) seed culture of Talaromyces trachyspermus.
-
Fermentation Conditions: Maintain the temperature at 28°C, agitation at 700 rpm, and aeration at 0.5 vvm for 10-11 days.[2]
-
Monitoring: Monitor pH, dissolved oxygen, glucose consumption, and this compound concentration throughout the fermentation.
-
Harvesting: Once the glucose is depleted and this compound production has plateaued, cool the broth to promote further crystallization and proceed with filtration.
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. γ-Butenolide and furanone derivatives from the soil-derived fungus Aspergillus sclerotiorum PSU-RSPG178 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low solubility of Spiculisporic acid in aqueous solutions
Technical Support Center: Spiculisporic Acid Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the aqueous solubility of this compound?
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: This is a common issue due to the compound's low intrinsic aqueous solubility. Here are a few troubleshooting steps:
-
Verify the pH of your solution: this compound is a weak acid with a predicted pKa of approximately 2.13.[4][5] Its solubility is expected to increase significantly as the pH of the solution rises above its pKa.
-
Consider using a co-solvent: Small amounts of organic co-solvents like DMSO or ethanol (B145695) can significantly improve solubility. However, be mindful of the final concentration of the co-solvent as it may affect your experimental system.
-
Gentle heating and sonication: These methods can help to dissolve the compound, particularly when preparing stock solutions in solvents like DMSO.[6]
Q3: How does pH affect the solubility of this compound?
A3: As a weak acid, the solubility of this compound is highly dependent on the pH of the aqueous solution. At a pH below its pKa (around 2.13), the acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid groups deprotonate, forming a more soluble salt. It has been noted that the solubility of this compound increases with the environmental pH.[1][7][8]
Q4: What are the most common strategies to improve the aqueous solubility of this compound?
A4: Several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment/Salt Formation: Increasing the pH of the solution to deprotonate the carboxylic acid groups and form a salt is a primary strategy. This can be achieved by using buffers or adding a base.
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, DMSO, and polyethylene (B3416737) glycols (PEGs) can increase solubility.
-
Surfactants: The addition of surfactants can help to solubilize this compound, potentially through the formation of micelles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the non-polar regions of the this compound molecule, forming an inclusion complex with improved aqueous solubility.
Q5: Are there any pre-formulated solutions for in vivo studies?
A5: Yes, a common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.[6] Another suggested formulation uses a combination of DMSO and SBE-β-CD in saline.[9]
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Poor/Hardly soluble[1][2][3] | Solubility is pH-dependent. |
| Ethanol | Extremely high solubility[1][2][3] | A suitable solvent for stock solutions. |
| DMSO | 55 mg/mL (167.48 mM)[6] | Sonication is recommended for dissolution. |
| In Vivo Formulation 1 | 2 mg/mL (6.09 mM)[6] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (6.33 mM)[9] | 10% DMSO + 90% (20% SBE-β-CD in Saline). |
Table 2: Predicted pH-Dependent Aqueous Solubility and Behavior of this compound
| pH | Predicted Predominant Form | Expected Relative Aqueous Solubility | Observed Aggregation State of Salt Form[1][7][8] |
| < 2.13 | Neutral (Acid) | Low | Not Applicable |
| 2.13 (pKa) | 50% Neutral / 50% Ionized | Moderate | Not Applicable |
| > 2.13 | Ionized (Salt) | High (Increases with pH) | - |
| 5.8 - 6.2 | Ionized (Salt) | High | Vesicles |
| 6.3 - 6.6 | Ionized (Salt) | High | Lipid Particles |
| ≥ 6.8 | Ionized (Salt) | Very High | Micelles |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard methods for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Purified water or buffer of desired pH (e.g., phosphate-buffered saline)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the aqueous medium (e.g., 1 mL).
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of a pre-determined calibration curve.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (HPLC or UV-Vis).
-
Calculate the solubility in mg/mL or molarity.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by increasing the pH.
Materials:
-
This compound
-
Purified water
-
1 M Sodium hydroxide (B78521) (NaOH) or other suitable base
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of purified water.
-
Place the beaker on a stir plate and begin stirring. The solution will likely be a suspension.
-
Calibrate the pH meter and place the probe in the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding the base until the this compound is fully dissolved and the desired pH is reached. A pH above 6.8 is recommended for micelle formation and higher solubility.[1][7][8]
-
Record the final pH and the volume of base added.
Protocol 3: Preparation of a Co-solvent Formulation
This protocol provides a method for preparing a stock solution of this compound in a co-solvent system suitable for further dilution in aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
To prepare a 2 mg/mL solution, first dissolve the this compound in DMSO to make a concentrated stock. For the final formulation of 10% DMSO, this would be a 20 mg/mL stock in DMSO.
-
In a sterile tube, add the appropriate volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final volume).
-
Add PEG300 to the tube (e.g., 400 µL for a 1 mL final volume) and vortex thoroughly.
-
Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final volume) and vortex until the solution is clear.
-
Finally, add the saline solution to reach the final volume (e.g., 450 µL for a 1 mL final volume) and vortex thoroughly.
-
If any precipitation occurs, sonication or gentle warming may be used to aid dissolution.[6]
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy.
Caption: pH-dependent aggregation of this compound salts.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 469-77-2 [m.chemicalbook.com]
- 5. This compound | 469-77-2 [chemicalbook.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting Spiculisporic acid purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of spiculisporic acid using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound from a fungal culture broth?
A1: this compound is often found as a crystalline precipitate in acidified culture broths of fungi like Talaromyces trachyspermus and Aspergillus sp..[1] The initial purification steps typically involve:
-
Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration.
-
Extraction of this compound: Since this compound has poor solubility in water and high solubility in ethanol (B145695), the collected biomass (containing the precipitated acid) is washed with distilled water and then extracted with ethanol.[2]
-
Concentration: The ethanol extract is then concentrated under reduced pressure to yield the crude this compound.
Q2: What are the most common chromatographic techniques for this compound purification?
A2: The most common techniques are silica (B1680970) gel column chromatography for initial fractionation and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification to achieve high purity.
Q3: What are the key physical and chemical properties of this compound relevant to its purification?
A3: Understanding the properties of this compound is crucial for developing a successful purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₇H₂₈O₆ | Helps in mass spectrometry identification. |
| Molecular Weight | 328.4 g/mol | Useful for mass spectrometry and sizing column selection. |
| Solubility | Poorly soluble in water, highly soluble in ethanol.[2] | Guides the choice of extraction and chromatography solvents. |
| Acidity | Contains two carboxylic acid groups.[1] | Influences its interaction with stationary phases and the choice of mobile phase pH. |
| Stability | Produced and stable in acidic conditions (pH 2.0-4.0).[1] | The mobile phase can be acidified to improve peak shape and stability. |
Q4: What are the likely impurities I might encounter during purification?
A4: Impurities in the crude extract are typically other secondary metabolites produced by the fungus. These can include other organic acids, polyketides, fatty acids, and pigments. For instance, extracts from Aspergillus species are known to contain various mycotoxins like aflatoxins and ochratoxins.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: this compound is not eluting from the column or the yield is very low.
| Possible Cause | Solution |
| Strong Adsorption to Silica Gel: The acidic nature of this compound can lead to strong interactions with the slightly acidic silica gel. | - Acidify the mobile phase: Add a small percentage of acetic acid or formic acid (0.1-1%) to the eluent to reduce the interaction between the carboxylic acid groups and the silica. - Increase solvent polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol (B129727) in a chloroform (B151607)/methanol mixture). |
| Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. | - Use a less active stationary phase: Consider using neutral or deactivated silica gel. |
| Improper Sample Loading: If the sample is not fully dissolved or is loaded in too strong a solvent, it can lead to poor separation and yield. | - Dry loading: Adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the column. |
Issue 2: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System: The chosen mobile phase does not have the right selectivity for the separation. | - Optimize the solvent system: Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., combinations of hexane (B92381), ethyl acetate (B1210297), chloroform, and methanol with a small amount of acid). |
| Column Overloading: Too much crude material has been loaded onto the column. | - Reduce the sample load: Use a larger column or load less material. A general rule is to load 1-10% of the silica gel weight. |
| Poor Column Packing: An improperly packed column will lead to channeling and poor separation. | - Repack the column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles. |
Reversed-Phase HPLC (RP-HPLC)
Issue 3: Peak tailing or broad peaks for this compound.
| Possible Cause | Solution |
| Secondary Interactions with Residual Silanols: The carboxylic acid groups of this compound can interact with free silanol (B1196071) groups on the C18 column, causing tailing. | - Acidify the mobile phase: Use a mobile phase containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of both the silanol groups and this compound. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample: Reduce the concentration of the sample being injected. |
| Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion. | - Use a weaker sample solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 4: Co-elution of impurities with the this compound peak.
| Possible Cause | Solution |
| Insufficient Resolution: The current method does not provide enough separation power. | - Optimize the gradient: Adjust the gradient slope to provide better separation around the elution time of this compound. - Change the organic modifier: Switching from acetonitrile (B52724) to methanol (or vice versa) can alter selectivity. - Change the stationary phase: Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). |
| Peak Purity is Unknown: It is not confirmed if the peak is impure. | - Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): These detectors can help assess peak purity. |
Crystallization
Issue 5: this compound does not crystallize from the concentrated extract.
| Possible Cause | Solution |
| Solution is not sufficiently supersaturated: The concentration of this compound is too low. | - Concentrate the solution further: Carefully evaporate more solvent. - Add an anti-solvent: Slowly add a solvent in which this compound is insoluble (e.g., cold water or hexane) to the ethanol solution to induce precipitation. |
| Presence of impurities inhibiting crystallization: Other compounds in the extract may interfere with crystal lattice formation. | - Perform a preliminary purification: Use flash column chromatography to partially purify the extract before attempting crystallization. - Scratch the inside of the flask: Use a glass rod to create nucleation sites. - Add a seed crystal: Introduce a small crystal of pure this compound to the solution. |
| Cooling too rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | - Slow down the cooling process: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Fractionation
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by passing several column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).
-
Alternatively, perform a dry load by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane or chloroform).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% chloroform to a mixture of chloroform:methanol (9:1).
-
Remember to add 0.1-1% acetic or formic acid to the mobile phase to improve the elution of acidic compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the desired compound.
-
Protocol 2: Analytical RP-HPLC for this compound
This protocol is based on a published method for the analysis of this compound.[2]
-
Column: IC Sep WA1 Wine Analysis Column
-
Mobile Phase: 1.25 mM Sulfuric Acid
-
Flow Rate: 0.6 mL/min
-
Detector: Refractive Index (RI) at 40 °C
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Preventing degradation of Spiculisporic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Spiculisporic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, a γ-lactone with two carboxylic acid functional groups, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The γ-lactone ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This results in the opening of the lactone ring to form a γ-hydroxy dicarboxylic acid.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if impurities that can catalyze oxidative reactions are present.
-
Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of the molecule.
-
Incompatible Storage Conditions: Inappropriate temperatures and the presence of certain metal ions can also accelerate degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store as a dry powder at -20°C for long-term storage (up to 3 years).[1][2] For shorter periods, storage at room temperature in a tightly sealed container in a dry, dark place is also suggested by some suppliers.[3][4]
-
In Solution: If this compound is dissolved in a solvent, it should be stored at -80°C for up to one year.[1][2] It is advisable to use anhydrous solvents and to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation and hydrolysis.
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation. A detailed protocol for developing a stability-indicating HPLC method is provided in the "Experimental Protocols" section.
Q4: Are there any specific stabilizing agents I can use to prevent the degradation of this compound in solution?
A4: While specific data on stabilizing agents for this compound is limited, general strategies for stabilizing lactones and carboxylic acids can be applied. Consider the following:
-
Buffering Agents: To prevent pH-catalyzed hydrolysis, buffering the solution to a slightly acidic pH (e.g., pH 4-6) may be beneficial. However, the optimal pH should be determined experimentally.
-
Antioxidants: To mitigate oxidative degradation, the addition of antioxidants can be explored. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Chelating Agents: Since metal ions can catalyze degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial to sequester any trace metal impurities.
The selection and concentration of any stabilizing agent should be carefully validated to ensure compatibility and efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of potency or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution using a stability-indicating HPLC method to check for degradation products. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, solvent quality). 4. Consider aliquoting stock solutions to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Identify the nature of the new peaks by comparing the chromatogram with those from forced degradation studies (see Experimental Protocols). 2. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Precipitation of material from solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Confirm the identity of the precipitate. 2. If it is the parent compound, consider using a different solvent system or adjusting the concentration. 3. If it is a degradation product, this indicates significant instability under the current storage conditions. |
Quantitative Data Summary
The following table provides a template for summarizing stability data for this compound under various conditions. Researchers are encouraged to generate their own data following the provided experimental protocols.
| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Observed |
| Temperature | % Purity | ||||
| -80°C (in DMSO) | |||||
| -20°C (Solid) | |||||
| 4°C (in Buffer pH 5) | |||||
| 25°C (Solid) | |||||
| 40°C (Solid) | |||||
| pH | % Purity | ||||
| pH 2 (in solution) | Hydrolysis Product | ||||
| pH 5 (in solution) | |||||
| pH 7 (in solution) | Hydrolysis Product | ||||
| pH 9 (in solution) | Hydrolysis Product | ||||
| Light Exposure | % Purity | ||||
| Photostability Chamber (ICH Q1B) | Photodegradation Products | ||||
| Oxidative Stress | % Purity | ||||
| 3% H₂O₂ | Oxidative Degradation Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound at 60°C for 7 days. Dissolve a known amount in the solvent for HPLC analysis.
-
Photodegradation: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Start with a gradient program to ensure the separation of compounds with a wide range of polarities. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 210 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of all degradation product peaks from the parent this compound peak and from each other.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Validation & Comparative
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Showdown of Analytical Techniques: A Comparative Guide to Spiculisporic Acid Quantification
In the realm of biotechnology and drug development, precise and accurate quantification of bioactive compounds is paramount. This compound, a biosurfactant with promising applications in cosmetics and metal removal, requires robust analytical methods for its determination in various matrices.[1][2][3] This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative screening assay for the quantification of this compound, offering researchers and scientists the data and protocols necessary to select the most appropriate method for their needs.
HPLC stands as the premier method for the precise quantification of this compound due to its high resolution, sensitivity, and specificity. The following sections detail a validated HPLC method, including its expected performance characteristics.
Experimental Protocol: HPLC-RID Method for this compound
This protocol is adapted from established methods for the analysis of this compound in culture broth.[1][2][3]
1. Sample Preparation:
-
Culture broth samples are filtered through a suitable filter paper (e.g., Advantec® No. 131) to remove mycelia and other solid particles.
-
The filtrate can be directly analyzed if the concentration of this compound is within the linear range of the method. If necessary, dilutions are made with the mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a refractive index detector (RID) is used.
-
Column: An IC Sep WA1 Wine Analysis Column or a similar column suitable for organic acid analysis.
-
Mobile Phase: 1.25 mM Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID).
3. Calibration:
-
A stock solution of purified this compound of known concentration is prepared.
-
A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.
-
A calibration curve is generated by plotting the peak area against the concentration of the standards.
Method Validation and Performance
While the primary literature details the HPLC method, comprehensive validation data for this compound specifically is not extensively published. Therefore, the following table summarizes the expected performance of a validated HPLC method for organic acids, based on data from similar validated methods.[4][5][6][7]
| Parameter | Expected Performance | Description |
| Linearity (R²) | > 0.999 | The method demonstrates a strong linear relationship between analyte concentration and detector response over a defined range. |
| Accuracy (% Recovery) | 98 - 105% | The closeness of the measured value to the true value, determined by analyzing samples with a known amount of added analyte. |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | |
| - Repeatability | < 2% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 3% | Precision within the same laboratory but on different days, with different analysts, or on different equipment. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Alternative Method: Colorimetric Assay for Biosurfactant Screening
For high-throughput screening or situations where a precise quantification is not necessary, colorimetric assays offer a rapid and cost-effective alternative. These methods are typically semi-quantitative and rely on the surfactant properties of the analyte.
Experimental Protocol: A Representative Colorimetric Assay
This protocol is a generalized example of a colorimetric assay that can be adapted for the detection of biosurfactants like this compound.
1. Reagent Preparation:
-
A dye solution (e.g., methylene (B1212753) blue) is prepared in a suitable buffer.
2. Assay Procedure:
-
An aliquot of the sample (e.g., culture supernatant) is mixed with the dye solution.
-
A non-polar solvent (e.g., chloroform) is added, and the mixture is vortexed to facilitate the formation of a complex between the biosurfactant and the dye, which is then extracted into the organic phase.
-
The mixture is centrifuged to separate the aqueous and organic phases.
-
The absorbance of the organic phase is measured using a spectrophotometer at a specific wavelength.
3. Quantification:
-
A standard curve is prepared using a known biosurfactant (ideally this compound) to correlate absorbance with concentration.
Performance Comparison: HPLC vs. Colorimetric Assay
The following table provides a comparative overview of the HPLC method and a typical colorimetric screening assay.
| Feature | HPLC with RID | Colorimetric Assay |
| Principle | Chromatographic separation followed by detection of changes in refractive index. | Formation of a colored complex with a dye, extracted into an organic solvent. |
| Quantification | Fully Quantitative | Semi-Quantitative |
| Specificity | High (separates this compound from other components) | Low (may react with other surface-active compounds) |
| Sensitivity | High (µg/mL to ng/mL range) | Moderate (typically in the µg/mL to mg/mL range) |
| Throughput | Low to Medium | High |
| Cost per Sample | High | Low |
| Equipment | HPLC system with RID | Spectrophotometer |
| Primary Application | Accurate quantification, purity analysis, and validation studies. | High-throughput screening of producing strains, preliminary estimation of production. |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC method validation and the comparative analysis of quantification methods.
Caption: Workflow for the validation of the HPLC method for this compound quantification.
Caption: Decision logic for selecting an analytical method for this compound.
Conclusion
The choice of an analytical method for this compound quantification is highly dependent on the specific research question and required data quality. The HPLC-RID method provides a robust, accurate, and precise means for the quantification of this compound, making it the ideal choice for final product quality control, metabolic studies, and any application where exact concentration values are critical. Conversely, for rapid screening of a large number of samples, such as in strain improvement programs, a colorimetric assay offers a high-throughput, cost-effective, albeit semi-quantitative, alternative. By understanding the strengths and limitations of each method, researchers can make informed decisions to achieve their analytical goals efficiently and effectively.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Unveiling the In Vitro Bioactivity of Spiculisporic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vitro biological activity of Spiculisporic acid, focusing on its antimicrobial properties and cytotoxicity. The information is supported by experimental data and detailed methodologies to aid in further research and development.
This compound, a bioactive γ-butenolide originally isolated from Penicillium spiculisporum, is a fungal secondary metabolite that has garnered attention for its potential therapeutic applications.[1] This guide synthesizes the current in vitro findings on its biological activities, offering a clear comparison with other agents and presenting the experimental protocols used to generate these findings.
Antimicrobial Activity: A Quantitative Comparison
This compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antibiotics, Kanamycin and Tetracycline.
| Microorganism | This compound MIC (µg/mL) | Kanamycin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Escherichia coli | 31.25 | >500 | 31.25 |
| Pseudomonas aeruginosa | 31.25 | >500 | 125 |
| Staphylococcus aureus | 31.25 | 3.9 | 1.95 |
| Serratia marcescens | 15.63 | 7.81 | 3.9 |
| Acinetobacter baumannii | 62.5 | 15.63 | 7.81 |
| Salmonella typhi | 15.63 | 3.9 | 1.95 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | >500 | 125 |
Data sourced from Osama et al., 2024.[2][4]
Cytotoxicity Profile
In contrast to its potent antimicrobial effects, in vitro studies on the cytotoxicity of this compound and its derivatives have shown a lack of significant activity against several human cancer cell lines. This suggests a favorable selectivity profile for antimicrobial applications.
| Cell Line | Cancer Type | Compound | Result |
| MCF-7 | Breast Adenocarcinoma | This compound E, Glaucanic acid, Glauconic acid | No in vitro growth inhibitory activity |
| NCI-H460 | Non-small Cell Lung Cancer | This compound E, Glaucanic acid, Glauconic acid | No in vitro growth inhibitory activity |
| A375-C5 | Melanoma | This compound E, Glaucanic acid, Glauconic acid | No in vitro growth inhibitory activity |
Data sourced from Kuml et al., 2014.[5]
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using a microtiter plate assay.[3][4]
1. Preparation of Test Organisms:
-
Bacterial strains were cultured on appropriate media to achieve optimal growth.
-
The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard.
2. Preparation of Test Compound and Controls:
-
This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to an initial concentration of 500 µg/mL.[3]
-
Serial two-fold dilutions were then performed in Mueller-Hinton broth in a 96-well microtiter plate.
-
Kanamycin and Tetracycline were used as positive controls, prepared in a similar manner.
-
Wells containing bacterial suspension without any test compound served as a positive growth control, and wells with broth alone served as a negative control.
3. Incubation and Determination of MIC:
-
Each well was inoculated with the standardized bacterial suspension.
-
The microtiter plates were incubated under appropriate conditions for the specific test organisms.
-
Following incubation, the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]
Cytotoxicity Assay
The cytotoxicity of this compound derivatives was evaluated using the Sulforhodamine B (SRB) protein binding dye method.[5]
1. Cell Culture and Treatment:
-
Human cancer cell lines (MCF-7, NCI-H460, and A375-C5) were seeded in 96-well plates and allowed to attach overnight.
-
Cells were then treated with various concentrations of this compound E, glaucanic acid, and glauconic acid.
2. Cell Fixation and Staining:
-
After the incubation period, cells were fixed with trichloroacetic acid.
-
The fixed cells were then stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
3. Measurement and Analysis:
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength (typically around 515 nm) using a microplate reader.
-
The results were expressed as the percentage of cell growth inhibition.
Visualizing the Experimental and Comparative Data
To further clarify the experimental process and the comparative efficacy of this compound, the following diagrams are provided.
Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Figure 2: Comparative antimicrobial efficacy against selected resistant bacteria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiculisporic Acid and Rhamnolipids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various biosurfactants is critical for selecting the optimal compound for a specific application. This guide provides a detailed, data-driven comparison of two prominent biosurfactants: spiculisporic acid, a fatty acid-type biosurfactant produced by fungi, and rhamnolipids, glycolipids synthesized by bacteria.
This analysis delves into their physicochemical properties, biological activities, and production processes, presenting quantitative data in accessible tables and visualizing complex workflows and pathways. The information compiled herein is drawn from a comprehensive review of scientific literature to aid in informed decision-making for research and development endeavors.
Physicochemical Properties: A Tale of Two Surfactants
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, properties quantified by the minimum surface tension and the critical micelle concentration (CMC), respectively. Rhamnolipids are well-characterized in this regard, exhibiting potent surfactant activity. They can significantly reduce the surface tension of water from approximately 72 mN/m to as low as 27-30 mN/m.[1][2] Their CMC values are also notably low, ranging from 1.6 to 400 mg/L, indicating their efficiency in forming micelles at low concentrations.[3]
This compound is also recognized for its high surface activity.[1][4][5][6][7] However, specific quantitative data for its surface tension reduction and CMC are not as readily available in publicly accessible literature. One study on sodium spiculisporates highlighted their distinctive characteristic of having a simultaneously low critical micelle concentration (CMC) and a low surface tension at the CMC (γcmc), although specific numerical values were not provided in the abstract.[8] The emulsification index (E24), a measure of a surfactant's ability to stabilize emulsions, is well-documented for rhamnolipids, with values often exceeding 50% for various hydrocarbons.[6][9]
| Property | This compound | Rhamnolipids |
| Type | Fatty acid-type biosurfactant | Glycolipid biosurfactant |
| Producing Microorganism | Talaromyces trachyspermus (formerly Penicillium spiculisporum), Aspergillus species[4][10] | Pseudomonas aeruginosa, other Pseudomonas species[11] |
| Minimum Surface Tension | High surface activity reported, specific values not readily available.[1][4][5][6][7] | 27 - 30 mN/m[1][2] |
| Critical Micelle Concentration (CMC) | Low CMC reported for sodium spiculisporates, specific values not readily available.[8] | 1.6 - 400 mg/L[3] |
| Emulsification Index (E24) | Data not readily available. | 59% - 66% against various oils[6][9] |
Biological Activities: Antimicrobial and Cytotoxic Potential
Both this compound and rhamnolipids have demonstrated significant biological activities, positioning them as potential candidates for various biomedical and pharmaceutical applications.
Antimicrobial Activity
This compound has shown potent antimicrobial effects against a range of bacteria. Minimum Inhibitory Concentration (MIC) values have been reported to be as low as 3.9 to 31.25 µg/mL against various strains, including drug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][12]
Rhamnolipids also possess broad-spectrum antimicrobial activity against bacteria and fungi. Their mechanism of action is often attributed to the disruption of cell membranes.
| Organism | This compound MIC (µg/mL) | Rhamnolipids MIC (µg/mL) |
| Escherichia coli | 31.25[3] | - |
| Pseudomonas aeruginosa | 31.25[3] | - |
| Staphylococcus aureus | 31.25[3] | - |
| Serratia marcescens | 15.63[3] | - |
| Acinetobacter baumannii | 62.5[3] | - |
| Salmonella typhi | 15.63[3] | - |
| MRSA | 31.25[3] | - |
Note: MIC values for rhamnolipids are highly variable depending on the specific rhamnolipid congener and the target microorganism.
Cytotoxic Activity
Rhamnolipids have been extensively studied for their cytotoxic effects against various cancer cell lines. Their primary mechanism of action is believed to be the permeabilization and disruption of the cell membrane, leading to apoptosis. This non-specific membrane activity, however, can also affect non-cancerous cells.
Information on the cytotoxicity of this compound is more limited. One study reported that a this compound derivative, this compound E, was inactive against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) cell lines.[13] Further research is needed to fully elucidate the cytotoxic potential of the parent compound.
Production and Purification: From Microbe to Final Product
The production of both biosurfactants typically involves fermentation followed by a series of purification steps.
This compound Production
This compound is produced by fungi, primarily Talaromyces trachyspermus, through fermentation in a nutrient-rich medium. The process is often carried out under acidic conditions (pH 1.2-2.5), which aids in the precipitation of the acid from the culture broth. Purification can be achieved through crystallization and elution with solvents like ethanol.[1][6]
Rhamnolipid Production
Rhamnolipids are produced by bacteria, most notably Pseudomonas aeruginosa, in a submerged fermentation process. Downstream processing typically involves acid precipitation to recover the crude rhamnolipids from the cell-free supernatant, followed by solvent extraction and chromatographic techniques for further purification.
Experimental Protocols
Surface Tension Measurement (Du Noüy Ring Method)
-
Calibration: Calibrate the tensiometer with distilled water (surface tension ≈ 72 mN/m at 25°C).
-
Sample Preparation: Prepare aqueous solutions of the biosurfactant at various concentrations.
-
Measurement: Immerse a platinum-iridium ring into the sample solution.
-
Force Measurement: Slowly pull the ring upwards from the solution and measure the force required to detach the ring from the surface.
-
Calculation: The surface tension is calculated from the measured force.
Critical Micelle Concentration (CMC) Determination
The CMC can be determined by plotting the surface tension as a function of the logarithm of the biosurfactant concentration. The CMC is the concentration at which the surface tension reaches a plateau. Other methods include conductivity, fluorescence spectroscopy (using a probe like pyrene), and turbidity measurements.
Emulsification Index (E24) Assay
-
Mixing: Mix equal volumes of the biosurfactant solution and a hydrocarbon (e.g., kerosene, hexane) in a test tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to form an emulsion.
-
Incubation: Let the mixture stand for 24 hours.
-
Measurement: Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculation: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100.
Visualizing the Processes
To better understand the workflows and potential mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Production and Purification Workflows
Caption: Production and purification workflow for this compound.
Caption: Production and purification workflow for rhamnolipids.
Postulated Mechanism of Action
Caption: Postulated mechanisms of biological activity.
Conclusion
Both this compound and rhamnolipids are promising biosurfactants with distinct characteristics. Rhamnolipids are exceptionally well-documented in terms of their potent surfactant properties and broad biological activities. This compound, while demonstrating strong antimicrobial potential, requires further quantitative characterization of its surfactant capabilities to enable a full comparative assessment. The choice between these two biosurfactants will ultimately depend on the specific requirements of the intended application, including the desired physicochemical properties, biological targets, and production scalability. This guide provides a foundational dataset to assist researchers in navigating these considerations.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and crystal structure of this compound and correlation with the surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Spiculisporic Acid: A Comparative Efficacy Analysis Against Other Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Spiculisporic acid with other notable fungal metabolites. The information presented is collated from experimental data to assist in evaluating its potential in research and drug development.
Introduction to this compound
This compound is a bioactive γ-butenolide, a type of fatty acid-type biosurfactant, originally isolated from Penicillium spiculisporum. It has since been identified in various other fungi, including species of Aspergillus and Talaromyces. Its structure, featuring a lactone ring and two carboxyl groups, contributes to its notable surfactant and antimicrobial properties. This guide will delve into the comparative efficacy of this compound against other well-known fungal metabolites, focusing on its antimicrobial and cytotoxic activities.
Comparative Efficacy Data
The following table summarizes the antimicrobial efficacy of this compound and other selected fungal metabolites, presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher potency. It is important to note that these values are derived from different studies and direct, side-by-side comparisons under identical conditions are limited.
| Fungal Metabolite | Producing Fungi (Examples) | Target Organism | MIC (µg/mL) | Reference(s) |
| This compound | Aspergillus cejpii, Talaromyces trachyspermus | Escherichia coli | 31.25 | [1] |
| Pseudomonas aeruginosa | 31.25 | [1] | ||
| Staphylococcus aureus | 3.9 | [1] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | [1] | ||
| Salmonella typhi | 15.63 | [1] | ||
| Acinetobacter baumannii | 31.25 | [1] | ||
| Penicillin G | Penicillium species | Streptococcus pyogenes | 0.006 | [2] |
| Staphylococcus aureus (susceptible strains) | 0.4 | [3] | ||
| Staphylococcus aureus (resistant strains) | 24 | [3] | ||
| Griseofulvin (B1672149) | Penicillium griseofulvum | Gram-positive & Gram-negative bacteria | 3.7 - 40 | [4] |
| Candida species | 6.24 - 99.8 | [5] | ||
| Patulin | Aspergillus, Penicillium, Byssochlamys species | Gram-positive & Gram-negative bacteria | Not specified, but has known antimicrobial properties | [6] |
| Mycophenolic Acid derivative (Mycophenolene A) | Penicillium species | Staphylococcus aureus | 2.1 | [7] |
Mechanism of Action and Signaling Pathways
While the precise signaling pathways affected by this compound are not yet fully elucidated, its primary mechanism of action is attributed to its nature as a biosurfactant.[8] As an amphiphilic molecule, it is proposed to interact with the cell membranes of microorganisms, leading to disruption of membrane integrity and increased permeability. This disruption can lead to leakage of intracellular components and ultimately, cell death.
The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.
Caption: Proposed mechanism of this compound as a biosurfactant disrupting the bacterial cell membrane.
Experimental Protocols
Fungal Metabolite Extraction and Purification
A general workflow for the extraction and purification of fungal metabolites like this compound is outlined below. This process, known as bio-guided fractionation, is crucial for isolating the active compound.[1]
Caption: Bio-guided fractionation workflow for isolating this compound.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[1]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the fungal metabolite (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antimicrobial agent.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Conclusion
This compound demonstrates significant antimicrobial activity against a broad spectrum of bacteria, including clinically relevant drug-resistant strains like MRSA.[1] Its efficacy, particularly against Gram-positive bacteria, is notable, with MIC values in the low microgram per milliliter range.
When compared to other fungal metabolites, the efficacy of this compound is competitive. For instance, while Penicillin G is exceptionally potent against susceptible streptococci, its effectiveness is diminished against resistant staphylococci.[2][3] Griseofulvin, primarily an antifungal, also exhibits antibacterial properties, but its reported MIC values against bacteria are in a similar range to those of this compound.[4] Mycophenolic acid derivatives have also shown potent anti-staphylococcal activity.[7]
It is important to consider that some derivatives of this compound, such as this compound E, have been found to be inactive against bacteria and various cancer cell lines in specific studies.[9][10] This highlights the importance of the specific chemical structure for biological activity.
References
- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of griseofulvin analogues as an example of drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigation of Patulin in Fresh and Processed Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Profile of Spiculisporic Acid and Its Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of Spiculisporic acid and its derivatives. The available experimental data indicates a generally low to negligible cytotoxic profile for the studied compounds against a range of cancer cell lines, positioning them as potentially safe for various applications.
This guide synthesizes the findings from in vitro studies, presenting the data in a clear, comparative format. Detailed experimental protocols for the key cytotoxicity assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, relevant cellular signaling pathways are visualized to provide a broader context for cytotoxicity evaluation.
Comparative Cytotoxicity Data
The cytotoxic activity of several this compound derivatives has been evaluated against various human cancer cell lines. The results, summarized in the tables below, consistently demonstrate a lack of significant growth-inhibitory effects at the concentrations tested.
Table 1: Cytotoxicity of Spiculisporic Acids B, C, and D
| Compound | Cell Line | Cancer Type | Cytotoxicity (IC₅₀) | Reference |
| This compound B | SGC-7901 | Human Gastric Adenocarcinoma | No cytotoxicity observed | [1] |
| SPC-A-1 | Human Lung Adenocarcinoma | No cytotoxicity observed | [1] | |
| This compound C | SGC-7901 | Human Gastric Adenocarcinoma | No cytotoxicity observed | [1] |
| SPC-A-1 | Human Lung Adenocarcinoma | No cytotoxicity observed | [1] | |
| This compound D | SGC-7901 | Human Gastric Adenocarcinoma | No cytotoxicity observed | [1] |
| SPC-A-1 | Human Lung Adenocarcinoma | No cytotoxicity observed | [1] |
In the study by Wang et al. (2012), Spiculisporic acids B, C, and D were evaluated for their in vitro cytotoxic activities against the SGC-7901 and SPC-A-1 human tumor cell lines. The results indicated that these compounds did not exhibit cytotoxic effects.[1]
Table 2: Cytotoxicity of this compound E, Glaucanic Acid, and Glauconic Acid
| Compound | Cell Line | Cancer Type | Cytotoxicity (IC₅₀) | Reference |
| This compound E | MCF-7 | Breast Adenocarcinoma | No in vitro growth inhibitory activity | [2][3] |
| NCI-H460 | Non-small Cell Lung Cancer | No in vitro growth inhibitory activity | [2][3] | |
| A375-C5 | Melanoma | No in vitro growth inhibitory activity | [2][3] | |
| Glaucanic Acid | MCF-7 | Breast Adenocarcinoma | No in vitro growth inhibitory activity | [2][3] |
| NCI-H460 | Non-small Cell Lung Cancer | No in vitro growth inhibitory activity | [2][3] | |
| A375-C5 | Melanoma | No in vitro growth inhibitory activity | [2][3] | |
| Glauconic Acid | MCF-7 | Breast Adenocarcinoma | No in vitro growth inhibitory activity | [2][3] |
| NCI-H460 | Non-small Cell Lung Cancer | No in vitro growth inhibitory activity | [2][3] | |
| A375-C5 | Melanoma | No in vitro growth inhibitory activity | [2][3] |
The study by Kumla et al. (2014) reported that this compound E, along with glaucanic acid and glauconic acid, did not show any in vitro growth inhibitory activity against the MCF-7, NCI-H460, and A375-C5 cell lines when tested using the protein binding dye SRB method.[2][3]
Experimental Protocols
The evaluation of cytotoxicity for this compound derivatives has primarily utilized the MTT and Sulforhodamine B (SRB) assays. The detailed methodologies for these assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.0 × 10⁴ cells/well.
-
Compound Incubation: After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of Dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The relative cell proliferation inhibition rate is calculated using the formula: Inhibition Rate (%) = (1 - (Average A₅₇₀ of experimental group / Average A₅₇₀ of control group)) × 100%
Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period.
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 492 nm.
Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathways in Cytotoxicity
While specific signaling pathways affected by this compound and its derivatives have not been elucidated in the reviewed literature, a common mechanism of action for cytotoxic compounds involves the induction of apoptosis. The diagram below illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Further research is required to determine if this compound derivatives interact with these or other cellular pathways.
Simplified overview of major apoptosis signaling pathways.
References
Synergistic Antimicrobial Effects of Spiculisporic Acid and its Analogs in Combination with Conventional Antibiotics
For Immediate Release
A growing body of research highlights the potential of Spiculisporic acid, a naturally occurring γ-butenolide, and its derivatives as potent antimicrobial agents, not only for their intrinsic activity but also for their synergistic effects when combined with conventional antibiotics. These findings offer a promising avenue for combating the escalating threat of multidrug-resistant pathogens. This guide provides a comparative analysis of the synergistic interactions of this compound analogs with other antimicrobial agents, supported by available experimental data and detailed methodologies for key assays.
I. Overview of Synergistic Activity
While direct quantitative synergy data for this compound remains an area for further investigation, studies on analogous fungal metabolites have demonstrated significant synergistic potential. Notably, compounds such as aszonapyrone A and sartorypyrone A have shown marked synergistic effects with antibiotics against multidrug-resistant Gram-positive bacteria. This suggests that γ-butenolide scaffolds, characteristic of this compound, may enhance the efficacy of existing antibiotic therapies.
This compound itself, isolated from the endophytic fungus Aspergillus cejpii, has demonstrated notable antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.25 μg/mL. Further research has identified analogues, Spiculisporic acids F and G from Aspergillus candidus, with antibacterial activity against Pseudomonas solanacearum and Staphylococcus aureus[1][2]. Although these initial studies focused on individual antimicrobial properties, the potential for combination therapy is a key area of interest[3].
II. Comparative Data on Synergistic Effects
To date, specific Fractional Inhibitory Concentration (FIC) indices from checkerboard assays or time-kill curve data for this compound in combination with other antimicrobials have not been extensively published. However, the following table summarizes the antimicrobial activity of this compound and its derivatives, which forms the basis for future synergy studies.
| Compound | Test Organism | MIC (μg/mL) | Reference |
| This compound | Escherichia coli | 31.25 | [3] |
| Pseudomonas aeruginosa | 31.25 | [3] | |
| Staphylococcus aureus | 31.25 | [3] | |
| Serratia marcescens | 15.63 | [3] | |
| Acinetobacter baumannii | 31.25 | [3] | |
| Salmonella typhi | 15.63 | [3] | |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 | [3] | |
| Drug-resistant Pseudomonas aeruginosa (PS 16) | 31.25 | [3] | |
| This compound B | Staphylococcus aureus ATCC 51650 | - (Zone of Inhibition: 9.6 mm at 20 mg/mL) | [4] |
| This compound C | Staphylococcus aureus ATCC 51650 | - (Zone of Inhibition: 11.6 mm at 20 mg/mL) | [4] |
| This compound D | Staphylococcus aureus ATCC 51650 | - (Zone of Inhibition: 11.5 mm at 20 mg/mL) | [4] |
III. Experimental Protocols
For researchers investigating the synergistic potential of this compound, the following are detailed methodologies for standard in vitro synergy testing.
A. Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
1. Preparation of Reagents and Microplates:
-
Prepare stock solutions of this compound and the partner antimicrobial agent in an appropriate solvent (e.g., DMSO, water) at a concentration that is at least four times the highest concentration to be tested.
-
Dispense 50 μL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
One antibiotic (Drug A, e.g., this compound) is serially diluted along the y-axis (rows), while the second antibiotic (Drug B) is serially diluted along the x-axis (columns).
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
3. Incubation:
-
Inoculate each well with 100 μL of the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results as follows:
B. Time-Kill Curve Analysis Protocol
Time-kill assays provide information on the rate of bactericidal or bacteriostatic activity of antimicrobial combinations over time.
1. Preparation of Cultures and Reagents:
-
Grow a bacterial culture to the mid-logarithmic phase in MHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing MHB with the desired concentrations of this compound, the partner antimicrobial, or the combination of both. A growth control flask without any antimicrobial agent should also be included.
2. Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours)[7].
IV. Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the checkerboard and time-kill assays.
References
- 1. This compound analogues of the marine-derived fungus, Aspergillus candidus strain HDf2, and their antibacterial activity - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing NMR Data of Spiculisporic Acid with Literature Values
For scientists engaged in natural product chemistry, mycology, and drug discovery, the accurate identification of compounds is paramount. Spiculisporic acid, a bioactive fungal metabolite, is of significant interest. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) data for this compound from published literature, alongside a detailed protocol for acquiring experimental NMR data for cross-referencing purposes.
Experimental Protocol: NMR Spectroscopic Analysis of this compound
This section outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR data for a sample of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Ethanol-d₆). Ensure the solvent is of high purity (≥99.8% D).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1][2]
-
Ensure the spectrometer is properly tuned and shimmed for the specific probe and solvent used to achieve optimal resolution and line shape.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024-4096 scans), a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
Data Presentation: Comparison of NMR Data
The following tables summarize the ¹H and ¹³C NMR data for this compound reported in the literature. A column for experimental data is included to facilitate direct comparison.
Table 1: ¹H NMR Data of this compound (Chemical Shifts in ppm)
| Position | Literature Value 1 (CD₃OD) [3] | Literature Value 2 (Ethanol-d₆) [1] | Experimental Data (Your Solvent) |
| 2 | 2.58 | 2.55 | |
| 3 | 2.58 | 2.55 | |
| 5 | 3.03 (dd, J = 10.8, 3.2 Hz) | 3.01 (dd, J = 8.8, 2.8 Hz) | |
| 6 | 1.87, 1.54 | 1.92-1.80 (m), 1.56-1.48 (m) | |
| 7-14 | 1.38–1.27 | 1.38–1.28 (m) | |
| 15 | 0.89 (t, J=5.2 Hz) | 0.89 (t, J = 5.2 Hz) |
Table 2: ¹³C NMR Data of this compound (Chemical Shifts in ppm)
| Position | Literature Value 1 (CD₃OD) [3] | Literature Value 2 (Ethanol-d₆) [1] | Experimental Data (Your Solvent) |
| 1 | 176.96 | 176.6 | |
| 2 | 27.45 | 31.8–22.5 | |
| 3 | 27.45 | 31.8–22.5 | |
| 4 | 86.84 | 86.5 | |
| 5 | 50.94 | 50.7 | |
| 6 | 31.83 | 31.8–22.5 | |
| 7-14 | 32.96, 30.68, 30.39, 30.29, 29.98, 26.01, 23.68 | 31.8–22.5 | |
| 15 | 14.41 | 13.4 | |
| 16 | 173.93 | 173.6 | |
| 17 | 172.53 | 172.3 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with established literature values for the confirmation of this compound's structure.
Caption: Workflow for NMR Data Cross-Referencing.
References
Comparing production yields of Spiculisporic acid from different fungal strains
For researchers and professionals in drug development, the efficient production of bioactive compounds is a critical starting point. Spiculisporic acid, a fatty acid-type biosurfactant with applications in cosmetics and as a metal remover, is a metabolite produced by several fungal species.[1][2][3][4] This guide provides a comparative analysis of this compound production yields from different fungal strains, supported by experimental data and detailed protocols to aid in strain selection and process optimization.
Comparative Production Yields of this compound
A screening of eleven Talaromyces species revealed significant variation in their ability to produce this compound. The highest yield was achieved by Talaromyces trachyspermus NBRC 32238, which was selected for further optimization studies. The production yields of the screened strains are summarized below.
| Fungal Strain | This compound Yield (g/L) |
| Talaromyces trachyspermus NBRC 32238 | 11.3 |
| Other Talaromyces strains | < 3.0 |
| Talaromyces assiutensis | No production (only growth) |
Table 1: Comparison of this compound production by different Talaromyces strains in baffle flask culture with 100 g/L glucose at pH 3.0 and 28°C for 7 days.[1]
Further optimization of the culture conditions for T. trachyspermus NBRC 32238, including the use of fed-batch culture with sucrose (B13894), significantly increased the final yield to 60 g/L.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe the key experimental protocols used in the screening and production of this compound.
Fungal Strains and Pre-culture
Eleven strains of Talaromyces were used for the initial screening.[1] The fungal strains were maintained on potato dextrose agar (B569324) (PDA) slants. For the pre-culture, the fungus was cultivated on a PDA plate at 28°C for 7 days.[2]
Screening for this compound Production
The eleven Talaromyces strains were compared for their this compound (SA) production.[1] They were cultured in a baffle flask containing a medium with 100 g/L glucose at an initial pH of 3.0. The cultivation was carried out at 28°C for 7 days.[1][6] The pre-experimental results indicated that the strains produced SA under conditions of high substrate concentration, low pH, and adequate aeration.[1][6]
Fed-Batch Bioreactor Culture for Optimized Production
For large-scale production, a fed-batch culture was performed with T. trachyspermus NBRC 32238. This method resulted in a significantly higher yield of 60 g/L of SA.[1][2][3][4][5] The total yield was 0.22 g of SA per gram of sucrose with a productivity of 6.6 g/L/day.[1][2][3][4][5]
Quantification of this compound
The crystalline substance produced by the fungi was identified as this compound using Nuclear Magnetic Resonance (NMR).[1][2][3][4]
Visualizing the Experimental Workflow and Biosynthesis
To better illustrate the processes, the following diagrams outline the experimental workflow for screening and the biosynthetic pathway of this compound.
Caption: Experimental workflow for screening and optimized production of this compound.
The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate.[1][2][5]
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]
- 4. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Spiculisporic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial susceptibility of Spiculisporic acid against established antibiotics. The information presented is intended to support research and development efforts in the discovery of novel antimicrobial agents. Experimental data is summarized for clear comparison, and detailed methodologies are provided to ensure reproducibility.
Executive Summary
This compound, a γ-butenolide derived from endophytic fungi, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including drug-resistant strains.[1][2] This guide presents a comparative analysis of its efficacy, primarily through Minimum Inhibitory Concentration (MIC) data, benchmarked against conventional antibiotics, Kanamycin and Tetracycline. The experimental framework is based on standardized antimicrobial susceptibility testing (AST) protocols to ensure the validity and comparability of the data.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound was evaluated against several Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to Kanamycin and Tetracycline. Lower MIC values indicate greater potency.
| Microorganism | This compound MIC (µg/mL) | Kanamycin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 31.25 | - | - |
| Pseudomonas aeruginosa ATCC 9027 | 31.25 | - | - |
| Staphylococcus aureus ATCC 6538 | 31.25 | - | - |
| Serratia marcescens ATCC 13880 | 15.63 | - | - |
| Acinetobacter baumannii ATCC 19606 | 31.25 | - | - |
| Salmonella typhi ATCC 6539 | 15.63 | - | - |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 | >500 | 125 |
| Pseudomonas aeruginosa (PS 16) | 31.25 | >500 | 125 |
| Acinetobacter baumannii (ACT 322) | 7.8 | 7.8 | >500 |
| Data sourced from a study on this compound isolated from an endophytic fungus.[1] | |||
| A '-' indicates that comparative data was not provided in the source study. |
Experimental Protocols
The determination of antimicrobial susceptibility of this compound is performed using standardized methods to ensure accuracy and reproducibility. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.
Broth Microdilution Method (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Inoculum:
- Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours.
- Colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- This compound and comparator agents (e.g., Kanamycin, Tetracycline) are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
- Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.
- Positive (broth and bacteria, no antimicrobial) and negative (broth only) control wells are included.
- The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow and Proposed Mechanism of Action
To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Spiculisporic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety information and a clear, procedural guide for the proper disposal of spiculisporic acid, a bioactive γ-butenolide.
This compound is recognized as a skin and eye irritant.[1][2][3] Adherence to proper safety protocols is crucial to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Hand Protection: Wear protective gloves.[1]
-
Eye/Face Protection: Use safety goggles with side-shields.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with official regulations.[2] It should not be disposed of with household garbage or allowed to enter the sewage system.[2] The following procedure outlines the recommended steps for its safe disposal.
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled waste container.
- The container should be kept tightly sealed and stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
2. Incompatible Materials:
- Ensure that the waste container for this compound does not come into contact with strong acids/alkalis or strong oxidizing/reducing agents.[1]
3. Accidental Spills:
- In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
- Wear full personal protective equipment.[1]
- Contain the spill to prevent it from entering drains or water courses.[1]
- Absorb the spilled material with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
- Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
- Collect all contaminated materials into the designated waste container for disposal.[1]
4. Final Disposal:
- Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Spiculisporic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Spiculisporic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks:
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]
GHS Pictogram:
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| Protection Type | Required Equipment | Specification/Standard |
| Eye and Face Protection | Safety goggles with side-shields | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique. |
| Skin and Body Protection | Impervious clothing | To prevent skin exposure.[1] |
| Respiratory Protection | Suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[3] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
Recommended Storage Temperatures:
First Aid Measures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Accidental Release and Disposal Plan
Spill Cleanup Protocol:
-
Evacuate personnel from the spill area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[1]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.[4][5]
-
Do not allow the product to enter drains or watercourses.[1]
-
Leave chemicals in their original containers and do not mix with other waste.
Experimental Workflow: Handling this compound
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
